1-phenyl-1H-1,2,3-triazole-4-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-phenyltriazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-8-6-12(11-10-8)9-4-2-1-3-5-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBWYVZHTYJMES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363146 | |
| Record name | 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34296-51-0 | |
| Record name | 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde (CAS 34296-51-0): Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 34296-51-0), a pivotal heterocyclic building block in modern medicinal chemistry. We will dissect its synthesis, focusing on the highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) followed by selective oxidation. Detailed protocols, mechanistic insights, and characterization data are presented to ensure scientific integrity and reproducibility. Furthermore, this guide illuminates the compound's versatile applications as a precursor for synthesizing a diverse range of bioactive molecules, including anticancer, antimicrobial, and enzyme-inhibiting agents. The strategic importance of the aldehyde functional group for subsequent molecular elaboration via reactions like Knoevenagel condensation is also discussed. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: The Significance of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring system is a cornerstone of contemporary heterocyclic chemistry and drug design.[1] This five-membered, aromatic heterocycle, containing three adjacent nitrogen atoms, boasts a unique combination of chemical and physical properties that make it an exceptional pharmacophore.[1] Key among these are its high chemical stability, resistance to metabolic degradation, and its capacity to engage in hydrogen bonding and dipole-dipole interactions, which are critical for molecular recognition at biological targets.[1]
Moreover, the 1,2,3-triazole moiety is often employed as a bioisostere for the amide bond.[1] Its ability to mimic the steric and electronic features of an amide linkage while being impervious to enzymatic hydrolysis by proteases offers a significant advantage in designing more robust drug candidates.[1] The advent of "click chemistry," specifically the CuAAC reaction, has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and regioselective, further fueling their adoption in drug discovery.[1]
Within this important class of compounds, This compound stands out as a particularly valuable synthetic intermediate. Its aldehyde functionality serves as a versatile handle for introducing further molecular complexity, enabling the construction of vast libraries of drug-like molecules.[2][3]
Physicochemical Properties and Spectroscopic Characterization
Accurate characterization is the bedrock of chemical research. The identity and purity of this compound must be unequivocally confirmed before its use in further synthetic steps or biological assays.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 34296-51-0 | [4][5][6] |
| Molecular Formula | C₉H₇N₃O | [5][6] |
| Molecular Weight | 173.17 g/mol | [1][5][6] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 99-101 °C | [7] |
| InChIKey | AQBWYVZHTYJMES-UHFFFAOYSA-N |[1][5] |
Spectroscopic Data Summary:
While specific spectra should be run for each synthesized batch, the following represents typical characterization data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~10 ppm), the triazole proton (singlet, ~8.5-9.0 ppm), and the aromatic protons of the phenyl ring (~7.5-8.0 ppm).
-
¹³C NMR: The carbon NMR would display a distinctive signal for the aldehyde carbonyl carbon (~185-190 ppm), along with signals for the triazole and phenyl ring carbons.
-
IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde (~1700-1720 cm⁻¹) and C=N/N=N stretches characteristic of the triazole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion [M+H]⁺ at approximately 174.0662, corresponding to the formula C₉H₈N₃O⁺.[1][5] Plausible fragmentation pathways in tandem MS/MS would involve the characteristic loss of N₂ from the triazole ring and cleavage of the aldehyde group.[1]
Synthesis: A Reliable and Scalable Protocol
The most efficient and widely adopted synthesis of this compound involves a two-step sequence: (1) CuAAC reaction to form the precursor alcohol, followed by (2) selective oxidation to the aldehyde.[1] This methodology is prized for its high yields, mild reaction conditions, and regioselectivity.
Workflow for Synthesis
Caption: High-yield, two-step synthesis pathway.
Part 1: Synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol (CAS 103755-58-4)
This precursor is readily synthesized via the copper(I)-catalyzed "click chemistry" reaction between phenyl azide and propargyl alcohol.[1] The Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as CuSO₄·5H₂O, using a reducing agent like sodium ascorbate.[1] This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted isomer, which is a significant advantage over the thermal Huisgen cycloaddition that produces a mixture of isomers.[1]
Experimental Protocol:
-
In a round-bottom flask, dissolve propargyl alcohol (1.0 eq) and phenyl azide (1.0 eq) in a 1:1 mixture of t-butanol and water.
-
To this solution, add sodium ascorbate (0.1 eq) followed by a catalytic amount of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.02 eq).
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours, and its progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, can be purified by column chromatography on silica gel or by recrystallization to yield a white solid.[8][9]
Part 2: Oxidation to this compound
The selective oxidation of the primary alcohol to the aldehyde is a critical step. Over-oxidation to the carboxylic acid must be avoided. Manganese dioxide (MnO₂) is an excellent choice of oxidant for this transformation as it is mild, selective for allylic/benzylic-type alcohols, and the work-up is straightforward.[1][4]
Experimental Protocol:
-
Suspend the precursor alcohol, (1-phenyl-1H-1,2,3-triazol-4-yl)-methanol (1.0 eq), in dichloromethane (DCM).
-
Add activated manganese dioxide (MnO₂, ~10 eq by weight) to the stirred solution in portions.
-
Stir the resulting black suspension at room temperature overnight.[4] Monitor the reaction by TLC until the starting material is fully consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts.[4]
-
Wash the Celite pad thoroughly with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to afford the target aldehyde. This method often yields the product in near-quantitative purity (99%), requiring no further purification.[1][4]
Applications in Medicinal Chemistry and Drug Development
The title compound is a versatile scaffold for generating derivatives with a wide range of biological activities. The aldehyde group is a key functional handle for derivatization.
Derivatization Pathways
Caption: Versatile derivatization of the aldehyde group.
Key Application Areas:
-
Anticancer Agents: Triazole derivatives have shown significant potential as anticancer agents.[10][11] The aldehyde can undergo Knoevenagel condensation with active methylene compounds to produce chalcone-like structures, which are known to exhibit antiproliferative activity by mechanisms such as cell cycle arrest.[12][13][14] For example, derivatives have been tested against breast adenocarcinoma (MCF-7), lung carcinoma (A-549), and fibrosarcoma (HT-1080) cell lines, showing IC50 values in the micromolar range.[10]
-
Antimicrobial Agents: The triazole nucleus is present in several clinically used antifungal drugs.[15] Derivatives of this compound, such as Schiff bases formed by condensation with various amines, have been synthesized and screened for antibacterial and antifungal activity.[16][17][18] These compounds have shown potent activity against strains like Staphylococcus aureus and Microsporum gypseum.[16]
-
Enzyme Inhibitors: The rigid triazole scaffold is ideal for positioning functional groups to interact with enzyme active sites. Derivatives have been investigated as inhibitors of various enzymes, including α-glucosidase (relevant for diabetes) and cholinesterases (relevant for Alzheimer's disease).[2][19][20]
Table 2: Examples of Biological Activity of Triazole Derivatives
| Derivative Class | Target/Application | Example Activity | Reference |
|---|---|---|---|
| Chalcone-like adducts | Anticancer (A549 cells) | IC50 values of 2.97 µM, more potent than cisplatin. | [13] |
| Schiff Base derivatives | Antibacterial (S. aureus) | Superior or comparable activity to streptomycin. | [16] |
| Non-glycosidic triazoles | α-glucosidase Inhibition | IC50 values ranging from 54 to 482 µM. | [20] |
| Triazole-Chromene conjugates | Antioxidant | IC50 values of 7.05-14 µg/mL. |[2] |
Safety and Handling
This compound is classified as an irritant.[7][8] Standard laboratory safety precautions should be observed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a high-value, versatile intermediate for chemical and pharmaceutical research. Its straightforward, high-yield synthesis via click chemistry and selective oxidation makes it readily accessible. The presence of the reactive aldehyde group on a stable, drug-like triazole core provides a powerful platform for the synthesis of diverse molecular libraries targeting a wide array of diseases. The continued exploration of this scaffold is expected to yield novel therapeutic candidates with improved pharmacological profiles.
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ResearchGate. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Available from: [Link]
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ResearchGate. Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. Available from: [Link]
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MDPI. Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Available from: [Link]
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National Center for Biotechnology Information. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Available from: [Link]
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Wikipedia. Knoevenagel condensation. Available from: [Link]
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National Center for Biotechnology Information. New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Available from: [Link]
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ResearchGate. A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Available from: [Link]
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An In-Depth Technical Guide to 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its unique structural features, combining the stability of the 1,2,3-triazole ring with the reactive aldehyde functional group, make it a valuable building block for the synthesis of a wide array of complex molecules. The 1,2,3-triazole moiety is a well-known pharmacophore, and its derivatives have exhibited a broad spectrum of biological activities, making this compound a key intermediate in drug discovery programs.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity.
Physicochemical Properties
This compound is a solid at room temperature. While a specific melting point is not consistently reported in the literature, analogous substituted 1,2,3-triazole derivatives exhibit melting points in the range of 60-142°C, suggesting a similar range for this compound.[2] Its solubility is not extensively documented, but its synthesis is commonly performed in dichloromethane, indicating good solubility in chlorinated solvents.[3]
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O | [4] |
| Molecular Weight | 173.17 g/mol | [4] |
| CAS Number | 34296-51-0 | [4] |
| Appearance | Solid | |
| Flash Point | 99 °C | [5] |
Synthesis of this compound
The most common and efficient synthesis of this compound involves a two-step process: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," to form the precursor alcohol, followed by its oxidation to the aldehyde.[1]
Logical Workflow for Synthesis
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of (1-phenyl-1H-[1][4][7]triazol-4-yl)-methanol
This precursor is synthesized via a copper-catalyzed azide-alkyne cycloaddition reaction.
Materials:
-
Phenyl azide
-
Propargyl alcohol
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve phenyl azide (1.0 eq) and propargyl alcohol (1.2 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.10 eq).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford (1-phenyl-1H-[1][3][6]triazol-4-yl)-methanol.
Experimental Protocol: Synthesis of this compound
Materials:
Procedure: [3]
-
To a stirred solution of (1-phenyl-1H-[1][3][6]triazol-4-yl)-methanol (1.0 eq, e.g., 245 mg, 1.4 mmol) in dichloromethane (15 mL), add activated manganese dioxide (10.0 eq, e.g., 1.23 g, 14.14 mmol).[3]
-
Stir the resulting mixture at room temperature overnight. The progress of the oxidation can be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.
-
Wash the Celite pad with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield this compound. This method often provides a near-quantitative yield (99%).[3]
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
Aldehyde Proton (CHO): A singlet is expected around δ 10.0-10.2 ppm. This downfield shift is characteristic of aldehyde protons.
-
Triazole Proton (C5-H): A singlet is anticipated in the region of δ 8.0-8.5 ppm.
-
Phenyl Protons: The protons on the phenyl ring will appear as multiplets in the aromatic region (δ 7.4-7.9 ppm).
¹³C NMR (100 MHz, CDCl₃):
-
Aldehyde Carbonyl (C=O): A signal is expected in the range of δ 185-195 ppm.
-
Triazole Carbons (C4 and C5): The C4 carbon (attached to the aldehyde) is expected around δ 145-150 ppm, while the C5 carbon should appear around δ 120-125 ppm.
-
Phenyl Carbons: The ipso-carbon (attached to the triazole ring) will be in the δ 135-140 ppm region, with the other aromatic carbons appearing between δ 120-130 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
Expected Characteristic Absorption Bands (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3100-3150 | C-H stretch | Aromatic and triazole C-H |
| ~2820 and ~2720 | C-H stretch | Aldehyde C-H (Fermi doublets) |
| ~1690-1710 | C=O stretch | Aldehyde carbonyl |
| ~1500-1600 | C=C stretch | Aromatic ring |
| ~1400-1450 | N=N stretch | Triazole ring |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.
Expected Fragmentation Pattern (Electron Ionization - EI):
The molecular ion peak [M]⁺ should be observed at m/z = 173. Key fragmentation pathways would likely involve:
-
Loss of N₂: A characteristic fragmentation of triazoles, leading to a fragment at m/z = 145.
-
Loss of CHO: Cleavage of the aldehyde group, resulting in a fragment at m/z = 144.
-
Cleavage of the phenyl group: A peak corresponding to the phenyl cation [C₆H₅]⁺ at m/z = 77.
-
Loss of CO from the [M-N₂]⁺ fragment: Leading to a fragment at m/z = 117.
Chemical Reactivity and Synthetic Applications
The aldehyde functionality of this compound is the primary site of its chemical reactivity, allowing for a variety of transformations to synthesize more complex molecules. The electron-withdrawing nature of the triazole ring enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack.[1]
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This reaction is particularly useful for forming carbon-carbon double bonds.
Caption: Knoevenagel condensation of the title compound.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Ammonium acetate
-
Ethanol or a water-ethanol mixture
Procedure: [7]
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol or a 1:1 water-ethanol mixture.
-
Add a catalytic amount of ammonium acetate (e.g., 0.1-0.2 eq).
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates from the reaction mixture. If not, the mixture can be cooled in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold ethanol or water, and dry to obtain the corresponding 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methylene)malononitrile.
Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).
Caption: Wittig reaction of the title compound.
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Strong base (e.g., 50% aqueous sodium hydroxide or n-butyllithium)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
In a round-bottom flask under an inert atmosphere (if using an organolithium base), suspend benzyltriphenylphosphonium chloride (1.1 eq) in an appropriate solvent (e.g., DCM or THF).
-
Add the base dropwise to the suspension with vigorous stirring to generate the ylide (a color change is typically observed).
-
Dissolve this compound (1.0 eq) in the same solvent and add it to the ylide solution.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
After the reaction is complete, quench the reaction mixture (e.g., with water).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the corresponding stilbene derivative.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation via click chemistry and subsequent oxidation, coupled with the reactivity of the aldehyde group in reactions such as the Knoevenagel condensation and Wittig reaction, provides access to a diverse range of functionalized molecules. The inherent stability and biological relevance of the 1,2,3-triazole core further underscore its importance in the development of new pharmaceuticals and functional materials. This guide has provided a detailed overview of its properties, synthesis, and reactivity, offering a practical resource for researchers in the field.
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Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. (n.d.). Retrieved January 7, 2026, from [Link]
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An In-Depth Technical Guide to 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde: Synthesis, Properties, and Applications
Executive Summary: This document provides a comprehensive technical overview of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, combining the stability of the 1,2,3-triazole ring with the synthetic versatility of a carbaldehyde functional group, establishes it as a pivotal building block for the development of novel pharmacologically active agents and functional materials. This guide details its core physicochemical properties, elucidates the most efficient and widely adopted synthetic methodologies, explores its chemical reactivity, and surveys its applications in drug discovery and beyond. The protocols and mechanistic discussions are grounded in established chemical principles to provide researchers, scientists, and drug development professionals with a reliable and practical resource.
Molecular Identity and Physicochemical Properties
This compound is a solid organic compound whose structure is defined by a central 1,2,3-triazole ring substituted at the N1 position with a phenyl group and at the C4 position with a formyl (carbaldehyde) group. The 1,2,3-triazole core is an exceptionally stable aromatic heterocycle, resistant to hydrolysis, oxidation, and reduction, which imparts significant metabolic and chemical stability to its derivatives.[1] This stability is a cornerstone of its utility as a reliable scaffold in drug design.
The aldehyde group, conversely, is a highly reactive and versatile functional handle. The electron-withdrawing nature of the adjacent triazole ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to a wide array of nucleophilic addition and condensation reactions.[1] This duality of a stable core and a reactive functional group makes the molecule an ideal synthetic intermediate.
Table 1: Core Properties and Identifiers
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 34296-51-0 | Benchchem, PubChem[1][2] |
| Molecular Formula | C₉H₇N₃O | PubChem, Sigma-Aldrich[2][3] |
| Molecular Weight | 173.17 g/mol | PubChem, Sigma-Aldrich[2][3][4] |
| Appearance | Solid | Sigma-Aldrich[5] |
| Melting Point | 99-101 °C | LookChem[6] |
| Boiling Point | 359.8 °C at 760 mmHg (Predicted) | LookChem[6] |
| SMILES | O=Cc1cn(nn1)-c2ccccc2 | PubChem, Sigma-Aldrich[2][5] |
| InChIKey | AQBWYVZHTYJMES-UHFFFAOYSA-N | PubChem, Benchchem[1][2] |
Synthesis Methodologies: A Self-Validating Workflow
The most prevalent and efficient synthesis of this compound is a robust two-step process. This pathway is favored for its high yields, operational simplicity, and, most importantly, its absolute regiochemical control, which is a critical consideration for the unambiguous synthesis of pharmaceutical intermediates.
Step 1: Synthesis of the Precursor via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The foundational triazole ring is constructed using the Nobel prize-winning "click chemistry" reaction.[1] The CuAAC reaction between phenylazide and propargyl alcohol exclusively yields the 1,4-disubstituted regioisomer, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol.
Causality of Experimental Choice: The selection of the CuAAC protocol over the classical thermal Huisgen cycloaddition is deliberate and critical. The thermal method produces a mixture of 1,4- and 1,5-regioisomers, leading to challenging purification steps and ambiguity in the final product's structure.[1] In contrast, the copper(I)-catalyzed mechanism proceeds through a copper acetylide intermediate that ensures the reaction pathway leads exclusively to the 1,4-isomer, making the outcome predictable and the product structurally pure.[1][7] This regioselectivity is paramount in drug development, where precise structure-activity relationships are defined.
Caption: Workflow for the synthesis of the alcohol precursor via CuAAC.
Experimental Protocol: Synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
-
Reagent Preparation: In a round-bottom flask, dissolve phenylazide (1.0 eq) and propargyl alcohol (1.1 eq) in a 1:1 mixture of water and tert-butanol.
-
Catalyst Addition: To the stirred solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq). The sodium ascorbate serves as a reducing agent to generate the active Cu(I) catalyst in situ from the Cu(II) salt.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours, monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography to obtain the pure alcohol precursor.
Step 2: Selective Oxidation to the Aldehyde
The final step is the oxidation of the primary alcohol to the carbaldehyde.
Causality of Experimental Choice: The choice of manganese dioxide (MnO₂) as the oxidizing agent is highly strategic.[1][4] MnO₂ is a mild and highly chemoselective reagent for the oxidation of allylic and benzylic-type alcohols. In this context, it selectively oxidizes the alcohol on the side chain without affecting the electron-rich phenyl and triazole rings. This prevents over-oxidation to the carboxylic acid and avoids unwanted side reactions. The heterogeneous nature of MnO₂ also simplifies the workup, as the excess reagent and manganese byproducts can be removed by simple filtration.
Caption: Workflow for the oxidation of the alcohol to the final aldehyde.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve the precursor, (1-phenyl-1H-1,2,3-triazol-4-yl)-methanol (1.0 eq), in dichloromethane (DCM).
-
Oxidant Addition: To the stirred solution, add activated manganese dioxide (MnO₂) (approx. 10 eq by weight). The large excess is typical for MnO₂ oxidations to ensure the reaction goes to completion.
-
Reaction: Stir the resulting black suspension at room temperature overnight.[4] Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Workup and Isolation: Filter the mixture through a pad of Celite to remove the MnO₂ and other solid byproducts. Wash the Celite pad thoroughly with additional DCM.
-
Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The resulting solid is often of high purity (yields up to 99%), but can be further purified by recrystallization if necessary.[4]
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the reactivity of its formyl group, which serves as a gateway to a vast array of chemical transformations and molecular complexity.
Table 2: Key Reactions of the Aldehyde Moiety
| Reaction Type | Reagents | Product Functional Group | Significance |
|---|---|---|---|
| Nucleophilic Addition | R-MgBr, R-Li | Secondary Alcohol | C-C bond formation, building molecular complexity. |
| Hydride Reduction | NaBH₄, LiAlH₄ | Primary Alcohol | Access to the alcohol precursor and its derivatives.[1] |
| Wittig Reaction | Ph₃P=CHR | Alkene | Conversion of C=O to C=C, useful for linkers. |
| Reductive Amination | R-NH₂, NaBH₃CN | Secondary Amine | Stable C-N bond formation, crucial for bioactive molecules. |
| Knoevenagel Condensation | Active Methylene Compounds | α,β-Unsaturated System | Creation of conjugated systems for materials or biological probes. |
Caption: Key synthetic transformations of the title compound.
Applications in Research and Drug Development
The 1-phenyl-1H-1,2,3-triazole scaffold is a privileged structure in medicinal chemistry. Its combination of metabolic stability, hydrogen bonding capability, and dipole character allows it to serve as a bioisostere for other functional groups and to engage in favorable interactions with biological targets. The C4-carbaldehyde provides a convenient point of attachment for introducing diverse side chains to explore structure-activity relationships (SAR).
-
Anticancer Agents: The aldehyde has been used as an intermediate in the synthesis of compounds evaluated for their anticancer properties.[8]
-
Antimicrobial Agents: Derivatives have shown promise as antifungal and antituberculosis agents, leveraging the stability of the triazole core.[8]
-
Enzyme Inhibitors: The scaffold is used to design inhibitors for various enzymes, where the substituted triazole ring orients functional groups for optimal binding in an active site.
-
Agrochemicals and Materials Science: Beyond pharmaceuticals, this compound is a building block for creating new agrochemicals and functional materials where the triazole moiety can contribute to desired chemical or physical properties.[6]
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is classified as an irritant.[6]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is more than a simple chemical compound; it is a powerful and versatile platform for chemical innovation. Its synthesis is efficient, high-yielding, and regiochemically precise, making it readily accessible. The combination of a robust triazole core and a synthetically labile aldehyde group provides an ideal template for the construction of complex molecules, particularly in the field of drug discovery. As researchers continue to explore the chemical space around the 1,2,3-triazole scaffold, this key intermediate will undoubtedly play a continuing role in the development of next-generation therapeutics and functional materials.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Introduction
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic aldehyde that serves as a highly versatile building block in organic synthesis and medicinal chemistry. The unique structural arrangement of a phenyl group, a 1,2,3-triazole ring, and an aldehyde functional group imparts it with significant potential for creating diverse molecular architectures. Its derivatives are explored as intermediates in the synthesis of compounds with potential anticancer, antifungal, and antituberculosis activities.[1] Accurate structural elucidation is paramount for its use in drug development and materials science, and Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering field-proven insights into spectral interpretation, experimental causality, and best practices for data acquisition.
Molecular Genesis: A Note on Synthesis
To confidently interpret spectral data, it is crucial to understand the molecule's synthetic origin, which predicts the final structure. This compound is most efficiently prepared via a two-step process. The synthesis begins with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," between phenylazide and propargyl alcohol.[2] This reaction regioselectively yields the 1,4-disubstituted precursor, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol. Subsequent mild oxidation of this primary alcohol, typically using manganese dioxide (MnO₂) in a solvent like dichloromethane (DCM), affords the target aldehyde in near-quantitative yield.[2][3] This specific pathway ensures the formation of the 1,4-isomer, which is directly reflected in the NMR data.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The electron-withdrawing nature of the triazole ring, the phenyl group, and the carbonyl group leads to a highly dispersed spectrum with characteristic chemical shifts.
Causality of Chemical Shifts
-
Aldehyde Proton (H-α): This is the most deshielded proton in the molecule. Its position far downfield (δ 9.0-10.0 ppm) is a result of the strong anisotropic effect of the C=O double bond, which reinforces the external magnetic field in the proton's vicinity.[4][5] This signal is a singlet as there are no adjacent protons within three bonds to cause splitting.
-
Triazole Proton (H-5): The proton on the C5 carbon of the triazole ring is also significantly deshielded due to the aromatic character of the heterocyclic ring and the inductive effects of the adjacent nitrogen atoms. It appears as a sharp singlet.
-
Phenyl Group Protons (H-Ar): The five protons of the phenyl ring are subject to the ring current effect, placing them in the aromatic region (δ 7.0-8.5 ppm).[6] The protons ortho to the triazole ring are typically the most deshielded due to their proximity to the heterocyclic system. The signals often appear as complex multiplets due to overlapping ortho, meta, and para coupling.
Data Summary: ¹H NMR
The following table summarizes the expected ¹H NMR spectral data for this compound, based on analysis of analogous structures.[1]
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (CHO) | ~10.1 | Singlet (s) | 1H |
| Triazole (CH ) | ~8.6 | Singlet (s) | 1H |
| Phenyl (ortho-H) | ~7.8-8.0 | Multiplet (m) | 2H |
| Phenyl (meta, para-H) | ~7.5-7.7 | Multiplet (m) | 3H |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum complements the ¹H data by providing a count of unique carbon environments and information about their electronic nature. The presence of sp²-hybridized carbons from the aldehyde, triazole, and phenyl groups dominates the downfield region of the spectrum.
Causality of Chemical Shifts
-
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon, typically resonating in the 185-200 ppm range, due to the high polarity of the C=O bond and sp² hybridization.[7]
-
Triazole Carbons (C-4 & C-5): The two carbons of the triazole ring have distinct chemical shifts. C-4, being substituted with the aldehyde and adjacent to two nitrogen atoms, is found further downfield compared to C-5.[1]
-
Phenyl Carbons (C-Ar): The phenyl group displays four distinct signals due to symmetry: one for the ipso-carbon (attached to the triazole), one for the para-carbon, and two for the pairs of ortho and meta carbons. Their shifts fall within the typical aromatic range of 120-140 ppm.
Data Summary: ¹³C NMR
The table below outlines the anticipated ¹³C NMR spectral data.
| Signal Assignment | Chemical Shift (δ, ppm) |
| Aldehyde (C HO) | ~185 |
| Triazole (C -CHO) | ~148 |
| Phenyl (ipso-C ) | ~136 |
| Phenyl (ortho/meta/para-C ) | ~120 - 131 |
| Triazole (C H) | ~127 |
Workflow for Structural Elucidation
The logical process from synthesis to final structure confirmation via NMR is a self-validating system. Each step provides evidence that corroborates the next, ensuring high confidence in the final assignment.
Caption: Workflow from synthesis to NMR-based structural confirmation.
Experimental Protocol for NMR Data Acquisition
This protocol describes a standardized method for acquiring high-quality ¹H and ¹³C NMR spectra, ensuring reproducibility and accuracy.
1. Sample Preparation:
- Accurately weigh 5-10 mg of purified this compound.
- Transfer the solid to a clean, dry NMR tube.
- Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its single residual solvent peak at δ ~7.26 ppm.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), or use the residual solvent peak for calibration.[8]
- Cap the NMR tube and gently agitate until the sample is fully dissolved.
2. ¹H NMR Spectroscopy Acquisition (400 MHz Spectrometer):
- Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize magnetic field homogeneity.
- Acquisition Parameters:
- Pulse Program: Standard single-pulse (zg30).
- Number of Scans (NS): 8 to 16 scans.
- Relaxation Delay (D1): 1-2 seconds.
- Acquisition Time (AQ): 3-4 seconds.
- Spectral Width (SW): 0 to 12 ppm.
- Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to TMS at 0.00 ppm. Integrate all signals.
3. ¹³C NMR Spectroscopy Acquisition (100 MHz):
- Acquisition Parameters:
- Pulse Program: Standard proton-decoupled pulse program (zgpg30).
- Number of Scans (NS): 256 to 1024 scans (or more, as the ¹³C nucleus is less sensitive).
- Relaxation Delay (D1): 2 seconds.
- Spectral Width (SW): 0 to 220 ppm.
- Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ triplet at δ 77.16 ppm.
4. Advanced Analysis (Optional but Recommended):
- For unambiguous assignment of all proton and carbon signals, especially within the phenyl ring, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.[9]
Conclusion
The ¹H and ¹³C NMR spectra of this compound present a set of distinct and interpretable signals that are fully consistent with its molecular structure. The key diagnostic peaks—the aldehyde proton singlet above 10 ppm in the ¹H spectrum and the carbonyl carbon signal above 180 ppm in the ¹³C spectrum—serve as unambiguous reporters for the formyl group. The chemical shifts of the triazole and phenyl moieties provide further confirmation of the 1,4-disubstituted pattern. By combining a robust synthetic understanding with meticulous spectral acquisition and interpretation, researchers can have utmost confidence in the identity and purity of this valuable chemical intermediate.
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The 1,2,3-Triazole Ring System: A Comprehensive Technical Guide to its Stability and Reactivity for Drug Development Professionals
Abstract
The 1,2,3-triazole ring system has emerged as a cornerstone in modern medicinal chemistry, largely owing to its exceptional stability, versatile reactivity, and prominent role as a pharmacophore and bioisostere.[1][2] This guide provides an in-depth analysis of the fundamental chemical properties of the 1,2,3-triazole core, offering a technical resource for researchers, scientists, and drug development professionals. We will explore its inherent stability, delve into its reactivity patterns, and provide detailed protocols for its synthesis, with a focus on the Nobel prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The causality behind experimental choices and the practical implications for drug design will be a central theme throughout this document.
The Enduring Stability of the 1,2,3-Triazole Core: A Foundation for Drug Design
A key attribute of the 1,2,3-triazole ring that makes it so attractive for pharmaceutical applications is its remarkable stability.[3] This five-membered aromatic heterocycle, composed of two carbon and three nitrogen atoms, exhibits a high degree of resistance to a wide range of physiological and chemical conditions.[4][5]
1.1. Aromaticity and Thermal Resilience
The 1,2,3-triazole ring possesses a 6π electron system, rendering it aromatic and contributing significantly to its high stability.[4] This aromatic character is a direct result of the sp2 hybridization of its constituent atoms and the delocalization of π-electrons around the ring.[4] Consequently, the 1,2,3-triazole moiety is thermally robust. While flash vacuum pyrolysis at extreme temperatures (500 °C) can induce fragmentation through the loss of molecular nitrogen, the ring is exceptionally stable under typical synthetic and physiological conditions.[6] Studies on polynitro-aryl-1,2,3-triazoles have shown decomposition temperatures ranging from 142-319 °C, highlighting the intrinsic thermal resilience of the core structure.[7] Theoretical studies suggest that the initial decomposition pathway for the 1,2,3-triazole skeleton is a ring-opening mechanism with an energy barrier of approximately 45 kcal/mol.[8]
1.2. Chemical Inertness: A Shield Against Degradation
The 1,2,3-triazole ring is notably resistant to acidic and basic hydrolysis, oxidation, and reduction.[9][10] This inertness is a significant advantage in drug design, as it ensures the integrity of the molecular scaffold as it traverses the diverse chemical environments of the body. The stability of the triazole ring minimizes the risk of metabolic degradation at this position, a desirable feature for improving a drug candidate's pharmacokinetic profile.[11]
| Property | Value | Source(s) |
| pKa (as a weak acid) | 9.4 | [6][12] |
| pKa (of conjugate acid) | 1.2 | [12] |
| Ionization Energy | 10.06 eV | [4] |
| Dipole Moment (tautomeric mixture) | 1.85 D | [4] |
Table 1: Physicochemical Properties of the 1,2,3-Triazole Ring
The Reactivity Landscape: Harnessing the Triazole for Molecular Construction
While remarkably stable, the 1,2,3-triazole ring is not devoid of reactivity. Understanding its electronic properties is key to leveraging its synthetic potential. The ring system can be divided into two main tautomeric forms, the 1H- and 2H-1,2,3-triazoles, which exist in equilibrium.[4] The 2H tautomer is generally the major form in aqueous solution.[6]
2.1. The "Click" Chemistry Revolution: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most significant advancement in 1,2,3-triazole synthesis is undoubtedly the development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[13] This reaction, independently reported by the groups of Sharpless and Meldal, provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[14][15] The traditional Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne often requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers.[15] The introduction of a copper(I) catalyst dramatically accelerates the reaction by up to 10⁷ times and exclusively yields the 1,4-disubstituted product.[14]
The causality for this enhanced reactivity and regioselectivity lies in the catalytic cycle. The copper(I) species coordinates with the terminal alkyne, lowering the LUMO of the alkyne and facilitating the nucleophilic attack of the azide. This templated reaction pathway ensures the specific formation of the 1,4-isomer.
Figure 1: Simplified workflow of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
2.2. Ruthenium-Catalyzed Synthesis for 1,5-Disubstituted Triazoles
While CuAAC is dominant for 1,4-disubstituted triazoles, ruthenium catalysts have been developed to selectively synthesize the 1,5-disubstituted isomers.[16] This alternative regioselectivity is crucial for exploring the full chemical space of triazole-containing compounds in drug discovery, as the spatial arrangement of substituents can dramatically impact biological activity.
2.3. Other Synthetic Approaches
A variety of other methods for synthesizing 1,2,3-triazoles exist, including metal-free and multicomponent reactions.[16][17] For instance, the reaction of N-sulfonylaziridines with sodium azide and acetylenes provides a one-pot synthesis of 1,2,3-triazoles.[18] While these methods offer valuable alternatives, the CuAAC reaction remains the most widely employed due to its broad substrate scope, mild reaction conditions, and high yields.[14]
Experimental Protocol: A Validated CuAAC Synthesis
The following protocol provides a reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, a process that is self-validating through its consistent and high-yielding nature.
Step 1: Preparation of Reactants
-
Dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0 eq) in a suitable solvent system such as a THF:H₂O mixture.[14]
Step 2: Introduction of the Catalytic System
-
Add a source of copper(I). This is typically generated in situ from a copper(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01-0.05 eq), and a reducing agent like sodium ascorbate (0.02-0.1 eq).[14] Alternatively, a stable copper(I) source like [CuBr(PPh₃)₃] can be used at low catalyst loadings (0.5 mol% or less) without the need for additives.
Step 3: Reaction Execution
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are often complete within a few hours.
Step 4: Work-up and Purification
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can often be purified by column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.
Figure 2: A step-by-step experimental workflow for a typical CuAAC reaction.
The 1,2,3-Triazole in Drug Development: A Multifaceted Player
The unique combination of stability and synthetic accessibility has positioned the 1,2,3-triazole ring as a privileged scaffold in medicinal chemistry.[1][2] It can play several key roles in the design of new therapeutic agents.
4.1. A Bioisosteric Replacement for Amide Bonds
The 1,2,3-triazole ring is frequently employed as a bioisostere for the amide bond.[11] It can mimic the steric and electronic properties of an amide, participating in hydrogen bonding and dipole interactions with biological targets.[13] However, unlike the amide bond, the triazole ring is not susceptible to enzymatic cleavage by proteases, thereby enhancing the metabolic stability of the drug molecule.[11] The 1,4- and 1,5-disubstituted triazoles can mimic the trans- and cis-amide bond geometries, respectively.[11]
4.2. An Active Pharmacophore
Beyond its role as a stable linker, the 1,2,3-triazole ring itself can be a key pharmacophoric element, directly contributing to the biological activity of a molecule.[1][9] The nitrogen atoms can act as hydrogen bond acceptors, and the ring can engage in π-π stacking interactions with aromatic residues in a protein's active site.[11] Numerous 1,2,3-triazole-containing compounds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[9][19]
4.3. A Versatile Linker in Fragment-Based Drug Discovery
The CuAAC reaction is an ideal tool for fragment-based drug discovery (FBDD). The reliability and mild conditions of the reaction allow for the efficient linking of different molecular fragments to generate libraries of potential drug candidates for high-throughput screening.[1]
Conclusion
The 1,2,3-triazole ring system represents a remarkable confluence of stability, synthetic versatility, and desirable physicochemical properties. Its resistance to metabolic degradation, coupled with the ease and efficiency of its synthesis via "click" chemistry, has solidified its importance in modern drug discovery and development. For researchers and scientists in this field, a thorough understanding of the core principles governing the stability and reactivity of this exceptional heterocycle is not just advantageous, but essential for the rational design of the next generation of therapeutics.
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The 1,2,3-Triazole Scaffold: A Multifaceted Bioisostere in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the strategic modification of bioactive molecules to enhance their pharmacological profiles is a cornerstone of medicinal chemistry. Among the array of tools available, bioisosterism stands out as a powerful strategy for optimizing drug-like properties. The 1,2,3-triazole ring, a five-membered heterocycle, has emerged as a particularly versatile and valuable bioisostere. Its unique combination of physicochemical properties, including metabolic stability, a significant dipole moment, and the capacity for hydrogen bonding, allows it to effectively mimic a variety of functional groups.[1][2][3][4] This guide provides a comprehensive technical overview of the role of 1,2,3-triazoles as bioisosteres, delving into their synthesis, key applications, and the critical considerations for their successful implementation in drug design.
The Principle of Bioisosterism and the Rise of the 1,2,3-Triazole
Bioisosterism is a strategy in drug design that involves the substitution of a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of creating a new compound that has improved biological or physical properties. The 1,2,3-triazole ring has gained prominence in this area due to its unique structural and electronic characteristics.[5][6][7] It is a stable aromatic system, resistant to metabolic degradation, acidic and basic hydrolysis, and both oxidative and reductive conditions.[1][8] This inherent stability is a significant advantage over more labile functional groups commonly found in drug candidates.
The triazole ring's polarity and ability to engage in various non-covalent interactions, such as hydrogen bonding, dipole-dipole, and van der Waals forces, are crucial to its function as a bioisostere.[2][9] The nitrogen atoms can act as hydrogen bond acceptors, while the C-H bond can function as a weak hydrogen bond donor, enabling it to mimic the interactions of other functional groups with biological targets.[2]
Synthetic Strategies: The Gateway to 1,2,3-Triazoles
The widespread adoption of the 1,2,3-triazole moiety in medicinal chemistry is largely attributable to the development of highly efficient and regioselective synthetic methods, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).[1][10] These "click chemistry" reactions have revolutionized the synthesis of 1,2,3-triazoles, making them readily accessible building blocks.[8][11]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly reliable and specific method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[10][12] It proceeds under mild conditions, often in aqueous solvents, and is tolerant of a wide range of functional groups, making it ideal for late-stage diversification of complex molecules.[8][11]
Experimental Protocol: General Procedure for CuAAC Synthesis of a 1,4-Disubstituted 1,2,3-Triazole
-
Reactant Preparation: Dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0 eq) in a suitable solvent system (e.g., t-BuOH/H₂O or THF/H₂O).
-
Catalyst Addition: To the solution, add a copper(II) sulfate pentahydrate solution (e.g., 1-5 mol%) and a reducing agent, typically sodium ascorbate (e.g., 5-10 mol%), to generate the active Cu(I) species in situ.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1,4-disubstituted 1,2,3-triazole.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Complementary to the CuAAC, the RuAAC reaction regioselectively yields 1,5-disubstituted 1,2,3-triazoles.[12][13][14] This method is particularly valuable as it allows for the synthesis of the alternative regioisomer, expanding the chemical space accessible to medicinal chemists. The RuAAC can also be employed with internal alkynes, leading to fully substituted 1,2,3-triazoles.[13][15] The proposed mechanism involves the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to furnish the triazole product.[12][13][15]
Experimental Protocol: General Procedure for RuAAC Synthesis of a 1,5-Disubstituted 1,2,3-Triazole
-
Reactant and Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkyne (1.0 eq), the azide (1.0 eq), and a ruthenium catalyst, such as [CpRuCl(COD)] or [CpRuCl(PPh₃)₂], (e.g., 1-5 mol%) in a suitable anhydrous solvent (e.g., toluene or THF).[16]
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C) and stir. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the 1,5-disubstituted 1,2,3-triazole.
Caption: Regioselective synthesis of 1,2,3-triazoles via CuAAC and RuAAC.
The 1,2,3-Triazole as a Versatile Bioisostere
The structural and electronic properties of the 1,2,3-triazole ring allow it to serve as a bioisostere for a variety of functional groups, most notably the amide bond.[1][2]
Amide Bond Bioisostere
The replacement of an amide bond is a common strategy in medicinal chemistry to improve metabolic stability and other pharmacokinetic properties. The 1,4-disubstituted 1,2,3-triazole is an excellent mimic of the trans-amide bond, while the 1,5-disubstituted isomer can act as a cis-amide bond isostere.[17] The triazole ring can replicate the key hydrogen bonding interactions of the amide group, with the N-2 and N-3 atoms acting as hydrogen bond acceptors and the C-5-H acting as a hydrogen bond donor.[1][18]
| Feature | trans-Amide | 1,4-Disubstituted 1,2,3-Triazole |
| Hydrogen Bond Acceptor | Carbonyl Oxygen | N-2 and N-3 atoms |
| Hydrogen Bond Donor | N-H | C-5-H |
| Dipole Moment | Similar | Similar |
| Metabolic Stability | Susceptible to hydrolysis | High |
Table 1: Comparison of trans-Amide and 1,4-Disubstituted 1,2,3-Triazole as Bioisosteres.
A notable example is the development of potent HIV-1 Vif antagonists, where the replacement of an amide functionality with a 1,4-disubstituted 1,2,3-triazole led to a significant improvement in antiviral activity.[18] However, it is crucial to note that this bioisosteric replacement is not always successful and must be evaluated on a case-by-case basis.[1][19] In some instances, the substitution can lead to decreased biological activity or metabolic stability.[19]
Caption: 1,2,3-Triazole as a bioisostere for the amide bond.
Ester and Carboxylic Acid Bioisostere
The 1,2,3-triazole ring has also been employed as a bioisostere for ester and carboxylic acid functionalities.[1][2] This substitution can enhance the stability of compounds that are otherwise susceptible to enzymatic degradation by esterases.[1] For instance, the replacement of a lactone moiety in antitubulin compounds with a triazole ring maintained their biological activity.[1] While less common, N-substituted 4-hydroxy-1,2,3-triazoles have been investigated as potential carboxylic acid mimics.[1][20]
Phenyl and Other Heterocyclic Ring Bioisostere
In certain contexts, the 1,2,3-triazole ring can act as a bioisostere for a phenyl ring or other heterocyclic systems.[1] This can be advantageous for modulating physicochemical properties such as solubility and for exploring novel interactions with the target protein.
Applications in Drug Discovery
The versatility of the 1,2,3-triazole scaffold has led to its incorporation into a wide range of therapeutic agents.
-
Anticancer Agents: Numerous 1,2,3-triazole-containing compounds have demonstrated significant antiproliferative activity against various cancer cell lines.[21][22][23][24][25][26] They can be found in compounds targeting enzymes and receptors implicated in cancer progression.[22]
-
Antimicrobial Agents: The 1,2,3-triazole nucleus is a common feature in novel antibacterial and antifungal agents.[27][28][29][30][31] The ability to easily synthesize libraries of triazole derivatives via click chemistry facilitates the rapid exploration of structure-activity relationships.[32]
-
Antiviral Agents: As mentioned, 1,2,3-triazoles have been successfully integrated into antiviral drug candidates, including those targeting HIV.[18][33]
-
Enzyme Inhibitors: The unique electronic and steric properties of the 1,2,3-triazole ring make it a valuable component in the design of various enzyme inhibitors, such as those for acetylcholinesterase and carbonic anhydrase.[34][35][36][37][38]
Conclusion and Future Perspectives
The 1,2,3-triazole has firmly established itself as a privileged scaffold in medicinal chemistry, primarily due to its outstanding performance as a bioisostere. Its inherent stability, predictable synthesis, and ability to engage in crucial molecular interactions make it an invaluable tool for drug designers. The continued development of novel synthetic methodologies and a deeper understanding of its structure-activity relationships will undoubtedly lead to the discovery of new and improved therapeutic agents. While the success of a bioisosteric replacement with a 1,2,3-triazole is not guaranteed, its high success rate and versatility ensure its continued and expanding role in the future of drug discovery.
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The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
The advent of "click chemistry," a term coined by K.B. Sharpless in 2001, marked a paradigm shift in chemical synthesis, emphasizing reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1][2] At the heart of this concept lies the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that has become an indispensable tool in drug discovery, bioconjugation, and materials science.[3][4] This guide provides an in-depth exploration of the CuAAC reaction, from its fundamental mechanism to practical, field-proven protocols, designed for researchers, scientists, and professionals in drug development.
The Foundation: Understanding the CuAAC Reaction
The CuAAC reaction is a highly efficient and regioselective transformation that joins a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[5][6] This reaction is a vast improvement upon the thermal Huisgen 1,3-dipolar cycloaddition, which requires harsh conditions and often results in a mixture of 1,4 and 1,5-regioisomers.[1] The introduction of a copper(I) catalyst, a discovery made independently by the groups of Sharpless and Meldal, dramatically accelerates the reaction by a factor of 107 to 108 and ensures the exclusive formation of the 1,4-isomer.[1][5][7]
The reaction's success is rooted in its "bioorthogonal" nature; the azide and alkyne functional groups are largely inert in biological systems, allowing for the specific and efficient labeling of biomolecules in complex environments.[8][9]
The Engine Room: The Catalytic Mechanism
The precise mechanism of the CuAAC reaction has been a subject of extensive study, with density functional theory (DFT) calculations and kinetic studies revealing a multi-step process.[10] While the reaction can proceed through both mono- and bis-copper intermediates, the dinuclear pathway is often kinetically favored.[11] The generally accepted stepwise mechanism, catalyzed by a single copper(I) ion, is outlined below.
The active catalyst is the copper(I) ion.[12] The reaction begins with the formation of a copper(I) acetylide complex. The acidity of the terminal alkyne proton is significantly increased upon coordination to the copper center.[10] The azide then coordinates to the copper acetylide, bringing the two reactive partners into close proximity. A subsequent intramolecular cycloaddition forms a six-membered copper-containing intermediate, which then rearranges and, upon protonation, releases the stable 1,4-disubstituted triazole product, regenerating the copper(I) catalyst for the next cycle.[]
Step-by-Step Protocol: Labeling an Alkyne-Modified Oligonucleotide with CY5-Azide
This protocol is a general guideline for labeling an alkyne-functionalized biomolecule with an azide-containing fluorescent dye. [14]Optimization may be necessary for specific substrates.
Materials:
-
Alkyne-modified oligonucleotide
-
CY5-N3 (Sulfo-Cyanine5-azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium L-Ascorbate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Nuclease-free water
-
Purification supplies (e.g., ethanol, 3 M Sodium Acetate)
Procedure:
-
Preparation of Stock Solutions:
-
Alkyne-Oligonucleotide: Prepare a 1 mM solution in nuclease-free water.
-
CY5-N3: Prepare a 10 mM stock solution in anhydrous DMSO.
-
CuSO₄: Prepare a 100 mM stock solution in nuclease-free water.
-
THPTA: Prepare a 200 mM stock solution in nuclease-free water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water. Note: This solution should be prepared fresh for each experiment. [14]
-
-
Catalyst Premix Preparation:
-
In a microcentrifuge tube, combine 50 µL of the 100 mM CuSO₄ stock solution and 50 µL of the 200 mM THPTA stock solution. [15] * Vortex briefly to ensure thorough mixing. This creates a 1:2 molar ratio of Cu:Ligand.
-
-
Reaction Assembly (for a 100 µL final volume):
-
In a new microcentrifuge tube, combine the following in order:
-
10 µL of 1 mM Alkyne-Oligonucleotide (Final concentration: 100 µM)
-
5 µL of 10 mM CY5-N3 (Final concentration: 500 µM, 5 equivalents) [14] 3. Add nuclease-free water to bring the volume to 85 µL.
-
Add 5 µL of the Catalyst Premix (Final concentration: 2.5 mM CuSO₄, 5 mM THPTA).
-
Initiate the reaction by adding 10 µL of freshly prepared 100 mM Sodium Ascorbate (Final concentration: 10 mM). [16]
-
-
-
Incubation:
-
Purification (Ethanol Precipitation):
-
Add 1/10th volume (10 µL) of 3 M Sodium Acetate (pH 5.2) to the reaction mixture.
-
Add 3 volumes (330 µL) of ice-cold 100% ethanol.
-
Vortex thoroughly and incubate at -20°C for at least 1 hour. [14] * Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of 70% ethanol and centrifuge for 10 minutes.
-
Remove the supernatant and air-dry the pellet.
-
-
Analysis:
-
Resuspend the purified, labeled oligonucleotide in a suitable buffer.
-
Quantify the conjugate using a spectrophotometer, measuring absorbance at 260 nm (for the oligonucleotide) and ~646 nm (for CY5). [14]
-
Troubleshooting Common CuAAC Issues
Even with a robust protocol, challenges can arise. This section addresses common problems and provides solutions based on field experience.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Catalyst Inactivation: Oxidation of Cu(I) to Cu(II). [12][18] | Ensure you are using a fresh solution of sodium ascorbate. Degas your solvents and consider working under an inert atmosphere for sensitive reactions. [16] |
| Poor Reagent Quality: Impurities in azide or alkyne starting materials. | Verify the purity of your starting materials using methods like NMR or mass spectrometry. [18] | |
| Incorrect Order of Addition: Premature reduction of Cu(II) before ligand complexation. | Always add the sodium ascorbate last to initiate the reaction. [16] | |
| Side Reactions (e.g., Alkyne Homocoupling) | Presence of Oxygen: Glaser coupling is an oxygen-mediated side reaction. [18] | Thoroughly deoxygenate the reaction mixture. |
| Low Yields in Bioconjugation | Sequestration of Copper: Biomolecules (e.g., proteins with histidine residues) can bind to and sequester the copper catalyst. [19][20] | Use an appropriate accelerating ligand (e.g., THPTA). Increase the concentration of the copper/ligand complex. Consider adding a sacrificial metal like Zn(II). [19] |
| Substrate Inaccessibility: Hydrophobic collapse of a biomolecule can bury the alkyne or azide groups. | Perform the reaction in denaturing or solvating conditions, such as with the addition of DMSO. [19] |
CuAAC vs. SPAAC: A Critical Comparison
For applications in living systems, the potential cytotoxicity of the copper catalyst is a significant concern. [21]This led to the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free alternative. [22][23]
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
|---|---|---|
| Catalyst | Copper(I) | None (Catalyst-free) [23] |
| Alkyne | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO) [22] |
| Kinetics | Very fast (second-order rate constants ~10³ M⁻¹s⁻¹) | Slower than CuAAC (rate constants ~1 M⁻¹s⁻¹) [24] |
| Biocompatibility | Potentially cytotoxic due to copper, but can be mitigated with ligands. [21] | Excellent; widely used for in vivo and live-cell imaging. [25] |
| Applications | In vitro bioconjugation, drug discovery, materials science. [3][22]| Live-cell imaging, in vivo studies, applications where copper is intolerable. [25][26]|
The choice between CuAAC and SPAAC depends on the specific experimental context. For in vitro applications where speed and efficiency are paramount, CuAAC remains a powerful and cost-effective option. [22]For studies in living systems where cytotoxicity is a primary concern, SPAAC is the superior choice. [21]
Conclusion
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition is more than just a reaction; it is a foundational technology that has accelerated innovation across numerous scientific disciplines. Its reliability, efficiency, and selectivity have made it a cornerstone of modern chemical ligation. By understanding the underlying mechanism, carefully selecting reagents, and adhering to validated protocols, researchers can effectively harness the power of CuAAC to construct complex molecular architectures for drug discovery, diagnostics, and beyond.
References
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- Click Chemistry Azide-Alkyne Cycloaddition. (URL: )
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
- Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- Step-by-step protocol for CY5-N3 copper-catalyzed click chemistry (CuAAC) - Benchchem. (URL: )
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- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - PubMed Central. (URL: )
- Technical Support Center: Optimizing CuAAC Reactions - Benchchem. (URL: )
- Synthetic schemes of click reactions: CuAAC (A), SPAAC (B), Diels-Alder...
- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic
- Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC - NIH. (URL: )
- Understanding the mechanism and regioselectivity of the copper(i)
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. (URL: )
- A comparative analysis of CuAAC and SPAAC for bioconjug
- troubleshooting low yield in copper-catalyzed click reactions - Benchchem. (URL: )
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- A Comprehensive Guide to Click Chemistry Reaction - Labinsights. (URL: )
- Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissoci
- The Certainty of a Few Good Reactions - PMC - NIH. (URL: )
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- A Recent Concept of Importance: Click Chemistry. (URL: )
- Alkyne Azide Click Chemistry Protocol for ADC Bioconjug
- Effect of ligands on model CuAAC reaction between various acetylenes and benzyl azid. (URL: )
- Click Chemistry: A Nobel-Winning Idea That Is Simple Only in Name - The Wire Science. (URL: )
- Click Triazoles for Bioconjug
- Ligands Accelerating Click Reaction - TCI Chemicals. (URL: )
- Azide-alkyne cycloaddition strategies.
- "troubleshooting low yields in azide-alkyne cycloaddition reactions" - Benchchem. (URL: )
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)
- CuAAC Click Reaction - Alfa Chemistry. (URL: )
- Azide-alkyne Huisgen cycloaddition - Wikipedia. (URL: )
- Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
- Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction | Organic Letters. (URL: )
- Protocol for Azide-Alkyne Click Chemistry - BroadPharm. (URL: )
- Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC - PubMed Central. (URL: )
- Azide/Alkyne-“Click” Reactions: Applications in Material Science and Organic Synthesis | Request PDF - ResearchG
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
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- Cu-Catalyzed Azide−Alkyne Cycloaddition | Chemical Reviews - ACS Public
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The Cornerstone of Modern Chemical Synthesis: A Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Foreword: Beyond a Reaction, a Philosophy
In the landscape of synthetic chemistry, few reactions have achieved the ubiquity and transformative power of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry." Coined by K.B. Sharpless in 2001, click chemistry is not merely a set of reactions but a philosophy that champions efficiency, reliability, and modularity in creating complex molecular architectures.[1] This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the foundational principles of CuAAC for triazole synthesis. We will delve into the mechanistic underpinnings, the critical roles of catalysts and ligands, and the practical considerations that ensure robust and reproducible outcomes. Our focus will be on not just the "how," but the fundamental "why" behind each experimental choice, empowering you to harness the full potential of this remarkable chemical transformation.
The Genesis of a "Perfect" Reaction: The Huisgen Cycloaddition and its Copper-Catalyzed Evolution
The story of CuAAC begins with the Huisgen 1,3-dipolar cycloaddition, a thermal reaction between an azide and an alkyne to form a 1,2,3-triazole. While powerful, this reaction often requires elevated temperatures and produces a mixture of 1,4- and 1,5-disubstituted regioisomers, necessitating tedious purification.[1][2] This lack of specificity and harsh conditions limited its utility, particularly in biological and materials science contexts.
The breakthrough came with the independent discoveries by Morten Meldal and K. Barry Sharpless that copper(I) catalyzes this cycloaddition with extraordinary efficiency and absolute regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[2][3] This copper-catalyzed variant, now famously known as CuAAC, boasts an incredible rate acceleration of up to 10⁷ compared to its thermal counterpart, allowing the reaction to proceed smoothly at room temperature, even in aqueous environments.[1]
The resulting 1,2,3-triazole core is more than just a passive linker; it is a highly stable, aromatic heterocycle with a significant dipole moment, capable of forming hydrogen bonds and engaging in dipole-dipole interactions with biological targets.[4] This unique combination of facile synthesis and desirable chemical properties has cemented the triazole as a privileged scaffold in drug discovery and a versatile connector in materials science.
Unraveling the Mechanism: The Orchestrated Dance of Copper, Azide, and Alkyne
Understanding the mechanism of CuAAC is paramount to troubleshooting and optimizing the reaction. While the precise nature of the catalytic species is still a subject of active research, a generally accepted stepwise mechanism provides a robust framework for explaining the reaction's high efficiency and regioselectivity.
The catalytic cycle is initiated by the coordination of a copper(I) ion to the terminal alkyne, which significantly increases the acidity of the terminal proton and facilitates the formation of a copper-acetylide intermediate.[2] Computational studies suggest that a dicopper species may be involved, where one copper atom activates the alkyne while the other coordinates the azide, bringing the two reactants into close proximity.[2] This orchestrated arrangement leads to the regioselective formation of a six-membered copper-containing intermediate, which then rearranges to the stable triazole product, regenerating the copper(I) catalyst for the next cycle.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Heart of the Reaction: The Copper Catalyst
The choice and handling of the copper source are critical for a successful CuAAC reaction. While various copper(I) salts like CuI or CuBr can be used directly, they are prone to oxidation to the catalytically inactive copper(II) state.[2]
A more robust and widely adopted approach is the in situ generation of copper(I) from a copper(II) salt, typically copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a reducing agent.[5] Sodium ascorbate is the most common and effective reducing agent for this purpose, as it rapidly reduces Cu(II) to Cu(I) and helps to maintain a low concentration of the potentially detrimental Cu(II) species.[2]
| Copper Source | Advantages | Disadvantages | Causality |
| Cu(I) salts (e.g., CuI, CuBr) | Direct source of the active catalyst. | Prone to oxidation to Cu(II), can lead to inconsistent results. Requires inert atmosphere. | The thermodynamic instability of Cu(I) in the presence of oxygen necessitates careful handling to maintain catalytic activity. |
| Cu(II) salts + Reducing Agent (e.g., CuSO₄ + Sodium Ascorbate) | More stable and convenient to handle. The in situ generation ensures a continuous supply of the active Cu(I) catalyst. | Requires an additional reagent (reducing agent). | The reducing agent constantly regenerates the active Cu(I) species from any Cu(II) formed through oxidation, ensuring the catalytic cycle proceeds efficiently. |
| Metallic Copper (e.g., copper wire, nanoparticles) | Heterogeneous catalyst, easy to remove from the reaction mixture. | Can have lower catalytic activity and may require longer reaction times. | The reaction occurs on the surface of the metal, and the rate can be limited by the available surface area and the rate of Cu(I) leaching into the solution. |
Accelerating and Protecting: The Indispensable Role of Ligands
While the CuAAC reaction can proceed with only a copper(I) source, the addition of a chelating ligand significantly enhances its rate and robustness.[6] Ligands play a multifaceted role in the catalytic cycle:
-
Stabilization of the Copper(I) Oxidation State: Ligands coordinate to the Cu(I) ion, protecting it from oxidation and disproportionation, thereby increasing the catalyst's lifetime and efficiency.[7]
-
Prevention of Undesirable Aggregation: In the absence of a ligand, copper acetylides can form insoluble polymers, removing the active catalyst from the reaction. Ligands prevent this aggregation, keeping the catalytic species soluble and active.[2]
-
Acceleration of the Catalytic Cycle: By modulating the electronic properties of the copper center, ligands can accelerate key steps in the catalytic cycle, leading to faster reaction rates.[6]
The choice of ligand is often dictated by the specific application, particularly the solvent system and the presence of potentially interfering functional groups.
| Ligand | Key Features | Recommended Applications | Rationale for Choice |
| TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | Highly effective at accelerating the reaction. | Organic solvents. | Excellent solubility in organic media and strong chelation to Cu(I) make it ideal for traditional organic synthesis.[8] |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Water-soluble. | Aqueous and biological systems. | The hydroxyl groups confer high water solubility, making it the ligand of choice for bioconjugation reactions in aqueous buffers.[8] |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | High biocompatibility and very fast kinetics. | In vivo and cellular applications. | The structure is designed to be highly water-soluble and to strongly chelate copper, minimizing cytotoxicity while maximizing reaction speed.[8] |
A Practical Guide: Experimental Protocol for a Standard CuAAC Reaction
This section provides a detailed, step-by-step methodology for a typical CuAAC reaction. The causality behind each step is explained to provide a deeper understanding of the protocol.
Caption: A typical experimental workflow for a CuAAC reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Rationale: Accurate concentrations are crucial for stoichiometric control. Stock solutions allow for precise and reproducible additions.
-
Dissolve the azide and alkyne in a suitable solvent (e.g., DMF, DMSO, t-BuOH/H₂O).
-
Prepare a stock solution of CuSO₄·5H₂O in water.
-
Prepare a stock solution of the chosen ligand in a compatible solvent.
-
Crucially, prepare a fresh stock solution of sodium ascorbate in water immediately before use.
-
Causality: Sodium ascorbate solutions are susceptible to air oxidation, which reduces their efficacy. A freshly prepared solution ensures a sufficient concentration of the active reducing agent.
-
-
-
Reaction Setup:
-
Rationale: The order of addition can be important to prevent side reactions.
-
To a reaction vessel, add the azide solution, followed by the alkyne solution.
-
Add the ligand solution, followed by the CuSO₄ solution. A 1:5 molar ratio of copper to ligand is often used to ensure the copper is fully chelated.[9]
-
Stir the mixture for a few minutes to allow for complex formation between the copper and the ligand.
-
-
Initiation and Monitoring:
-
Rationale: The addition of the reducing agent initiates the catalytic cycle. Monitoring the reaction ensures it is proceeding as expected and allows for timely quenching.
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture. The reaction is typically run at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
-
Workup and Purification:
-
Rationale: Removal of the copper catalyst and other water-soluble reagents is necessary to obtain the pure triazole product.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or a dilute aqueous solution of ammonia or EDTA to remove the copper catalyst.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude triazole product can then be purified by recrystallization or column chromatography on silica gel.
-
Troubleshooting Common Issues in CuAAC Reactions
Despite its robustness, challenges can arise in CuAAC reactions. Understanding the potential pitfalls is key to successful troubleshooting.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst (oxidized Cu(I)). | Use a fresh solution of sodium ascorbate. Degas the solvents. |
| Impure reagents (e.g., presence of thiols). | Purify the starting materials. | |
| Steric hindrance around the azide or alkyne. | Increase the reaction temperature or use a more active ligand. | |
| Formation of Side Products (e.g., Glaser coupling) | Insufficient reducing agent. | Increase the amount of sodium ascorbate. |
| Presence of oxygen. | Perform the reaction under an inert atmosphere (N₂ or Ar). | |
| Difficulty in Purification | Residual copper in the product. | Wash the organic layer with a dilute aqueous solution of EDTA or ammonia. |
| High polarity of the triazole product. | Use reverse-phase chromatography or add a polar modifier (e.g., methanol) to the eluent in normal-phase chromatography.[10] |
Safety Considerations: Handling Azides and Copper Catalysts
While CuAAC is a relatively safe reaction, it is crucial to be aware of the potential hazards associated with the reagents.
-
Organic Azides: Low molecular weight organic azides can be explosive and should be handled with care. It is recommended to keep the carbon-to-nitrogen ratio high to ensure stability.[11] Avoid using metal spatulas and ground glass joints with concentrated azide solutions.[11]
-
Sodium Azide: This reagent is highly toxic and can form explosive heavy metal azides if it comes into contact with lead or copper plumbing. All azide waste should be disposed of as hazardous waste.[12]
-
Copper Catalysts: While generally less toxic than other heavy metals, copper salts can be harmful if ingested. Standard laboratory safety precautions, including the use of gloves and safety glasses, should always be followed.
The Future is a Click Away: Expanding Horizons
The copper-catalyzed azide-alkyne cycloaddition has fundamentally reshaped the landscape of chemical synthesis. Its simplicity, efficiency, and biocompatibility have made it an indispensable tool in drug discovery for generating compound libraries and synthesizing complex drug candidates.[5][13] In materials science, it is used to create novel polymers and functionalize surfaces. As our understanding of the nuances of the catalytic system continues to grow, so too will the applications of this remarkable reaction, truly embodying the "click" philosophy of creating complexity with simplicity.
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Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. (n.d.). PMC - NIH. Retrieved from [Link]
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Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents. (2012, May 15). PubMed. Retrieved from [Link]
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Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (n.d.). MDPI. Retrieved from [Link]
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Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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An In-Depth Technical Guide to the GC-MS Analysis of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde
Introduction: The Significance of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde
This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The 1,2,3-triazole scaffold is a key structural motif in a wide range of biologically active molecules, exhibiting antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2] The aldehyde functional group at the 4-position serves as a crucial synthetic handle, allowing for the facile introduction of diverse functionalities and the construction of more complex molecular architectures.[3][4][5] Given its role as a key building block, the ability to accurately and reliably analyze its purity and identify potential byproducts is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for this purpose, offering high-resolution separation and definitive structural elucidation.
This guide provides a comprehensive framework for the GC-MS analysis of this compound, delving into the causal relationships behind methodological choices, from sample preparation to spectral interpretation.
Part 1: The Analytical Foundation - Principles of GC-MS for Triazole Analysis
Gas Chromatography (GC) separates volatile and thermally stable compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[6] Mass Spectrometry (MS) then bombards the eluted compounds with a high-energy electron beam, causing ionization and fragmentation.[7][8][9] The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments provides a unique "fingerprint" for the compound, enabling its identification.[10]
Why GC-MS is the Preferred Method
The selection of GC-MS for the analysis of this compound is underpinned by several key factors:
-
Volatility and Thermal Stability: With a molecular weight of 173.17 g/mol , this compound possesses sufficient volatility and thermal stability to be amenable to GC analysis without derivatization, which can sometimes be a challenging process for aldehydes.[11][12]
-
High Chromatographic Resolution: Capillary GC columns offer excellent separation efficiency, crucial for resolving the target analyte from potential impurities arising from its synthesis.
-
Definitive Structural Information: Electron Ionization (EI) mass spectrometry provides detailed fragmentation patterns that are highly reproducible and can be used to confirm the compound's structure and identify unknown components in a sample.[7][8]
Synthesis and Potential Impurities
A common and efficient route to synthesize this compound is through the oxidation of the corresponding primary alcohol, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol. This precursor is typically formed via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Another synthetic pathway involves the partial reduction or selective hydrolysis of esters or nitriles at the C4 position of the triazole ring.
Understanding the synthetic route is critical for anticipating potential impurities that may be present in the sample and require separation and identification by GC-MS. These can include:
-
Starting Materials: Unreacted (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, phenylazide, or propargyl alcohol.
-
Reaction Byproducts: Unwanted isomers or products from side reactions.
-
Solvents and Reagents: Residual solvents like dichloromethane or reagents such as manganese dioxide.[13]
Part 2: A Validated Experimental Protocol for GC-MS Analysis
This section outlines a robust, step-by-step protocol for the GC-MS analysis of this compound. The choices within this protocol are designed to ensure reproducibility and accuracy.
Instrumentation and Consumables
| Component | Specification | Rationale |
| Gas Chromatograph | Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer. | Provides the necessary platform for separation and detection. |
| Mass Spectrometer | Quadrupole or Ion Trap with Electron Ionization (EI) source. | EI is a robust and well-characterized ionization technique for this class of compounds.[7][14] |
| GC Column | Mid-polarity capillary column (e.g., DB-624, Elite-624, or similar). 30-60 m length, 0.25-0.32 mm I.D., 0.18-1.8 µm film thickness. | A mid-polarity column provides good selectivity for aromatic and polar compounds like aldehydes.[15] |
| Carrier Gas | Helium or Hydrogen, high purity (99.999%). | Inert carrier gases essential for the chromatographic process. |
| Sample Vials | 2 mL amber glass vials with PTFE-lined septa. | Amber glass protects the sample from light, and PTFE liners prevent contamination. |
| Solvent | High-purity dichloromethane or ethyl acetate. | These solvents are appropriate for dissolving the analyte and are compatible with the GC system. |
Step-by-Step Experimental Workflow
Caption: A streamlined workflow for the GC-MS analysis of this compound.
1. Standard and Sample Preparation
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of dichloromethane to create a 1 mg/mL stock solution. Perform serial dilutions to prepare working standards at concentrations relevant to the expected sample concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dissolve a known amount of the sample in dichloromethane to achieve a concentration within the calibration range of the standards. If the sample matrix is complex, a solid-phase extraction (SPE) cleanup step may be necessary.
2. GC Method Parameters
| Parameter | Setting | Rationale |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks for concentrated samples. A splitless injection may be used for trace analysis. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Carrier Gas Flow Rate | 1.0-1.5 mL/min (constant flow) | An optimal flow rate for good separation efficiency. |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | The initial temperature ensures good focusing of the analyte on the column. The temperature ramp allows for the efficient elution of the target compound and any higher boiling impurities.[6] |
3. MS Method Parameters
| Parameter | Setting | Rationale |
| Ion Source | Electron Ionization (EI) | Standard ionization technique for creating reproducible fragmentation patterns.[7][9] |
| Ionization Energy | 70 eV | A standard energy that provides extensive and reproducible fragmentation, useful for library matching and structural elucidation.[8][15] |
| Ion Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |
| Transfer Line Temperature | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
| Mass Scan Range | m/z 40-400 | Covers the molecular ion and expected fragment ions of the target compound and potential impurities. |
Part 3: Data Interpretation - Decoding the Mass Spectrum
The mass spectrum of this compound provides a wealth of structural information. The molecular ion (M+) peak is expected at m/z 173, corresponding to the molecular weight of the compound.[16][17]
Plausible Fragmentation Pathway
Electron ionization is a "hard" ionization technique, leading to significant fragmentation that is invaluable for structure determination.[7] A plausible fragmentation pathway for this compound would likely involve:
-
Loss of a Nitrogen Molecule (N₂): A characteristic fragmentation for many nitrogen-containing heterocyclic compounds, including triazoles, is the elimination of a stable N₂ molecule from the ring.
-
Cleavage of the Aldehyde Group: Fragmentation may occur via the loss of the formyl radical (•CHO) or carbon monoxide (CO) after an initial rearrangement.
-
Cleavage at the Phenyl-Triazole Bond: The bond connecting the phenyl ring to the triazole ring can cleave, leading to ions corresponding to the phenyl cation (C₆H₅⁺) at m/z 77 or the triazole-carbaldehyde portion.
-
Fragmentation of the Phenyl Group: The phenyl ring itself can undergo fragmentation, leading to characteristic ions.
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The Alchemist's Chameleon: Unlocking the Synthetic Versatility of the Aldehyde Functional Group
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Privileged Reactivity of the Aldehyde
In the vast lexicon of organic functional groups, the aldehyde stands as a cornerstone of synthetic chemistry. Its unique structural features—a carbonyl group bonded to at least one hydrogen atom—endow it with a privileged reactivity that has been harnessed by chemists for over a century to construct molecular architectures of increasing complexity.[1] The inherent polarity of the carbon-oxygen double bond, with a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen, renders the aldehyde an excellent electrophile, readily undergoing nucleophilic attack.[2] This fundamental reactivity is the basis for a vast array of transformations, making the aldehyde a versatile linchpin in the synthesis of natural products, pharmaceuticals, and advanced materials.[3] This guide provides an in-depth exploration of the synthetic utility of the aldehyde functional group, offering both mechanistic insights and practical, field-proven protocols for its key transformations.
Part 1: The Electronic and Steric Landscape of the Aldehyde
The reactivity of an aldehyde is a direct consequence of its electronic and steric environment. The sp²-hybridized carbonyl carbon and the trigonal planar geometry around it provide an open face for nucleophilic approach.[1] Compared to their ketone counterparts, aldehydes are generally more reactive for two key reasons:
-
Steric Accessibility: The presence of a small hydrogen atom, as opposed to a bulkier alkyl or aryl group, results in less steric hindrance around the carbonyl carbon, allowing for easier access by nucleophiles.
-
Electronic Effects: Alkyl groups are electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon in ketones. Aldehydes, with only one such group (or none in the case of formaldehyde), possess a more electron-deficient and therefore more reactive carbonyl carbon.
Part 2: A Symphony of Transformations: Key Reactions of the Aldehyde
The aldehyde functional group is a chameleon, capable of participating in a diverse range of reactions that allow for the construction of a multitude of other functional groups and carbon skeletons. This section delves into the most synthetically useful of these transformations.
Nucleophilic Addition: The Cornerstone of Aldehyde Chemistry
The archetypal reaction of an aldehyde is the nucleophilic addition to the carbonyl carbon. This process is central to a host of invaluable synthetic operations.
The reaction of aldehydes with organometallic reagents, such as Grignard and organolithium reagents, is a powerful and widely used method for the formation of carbon-carbon bonds and the synthesis of secondary alcohols.[4] The highly polarized carbon-metal bond in these reagents renders the carbon atom strongly nucleophilic, enabling it to attack the electrophilic carbonyl carbon of the aldehyde.
Mechanism of Grignard Addition The reaction proceeds via the nucleophilic addition of the Grignard reagent to the aldehyde, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding secondary alcohol.[5]
Experimental Protocol: Synthesis of 1-Phenylpropan-1-ol via Grignard Reaction [6]
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen to ensure anhydrous conditions.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in the flask. Add a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether to the dropping funnel and add a small portion to the magnesium. If the reaction does not start, gently warm the flask. Once initiated, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir for 30 minutes.
-
Reaction with Aldehyde: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent.
-
Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-phenylpropan-1-ol.
| Aldehyde | Grignard Reagent | Product | Yield (%) | Reference |
| Benzaldehyde | Ethylmagnesium bromide | 1-Phenylpropan-1-ol | ~85-95 | [7] |
| Butyraldehyde | Phenylmagnesium bromide | 1-Phenylbutan-1-ol | ~80-90 | [8] |
| Formaldehyde | Cyclohexylmagnesium chloride | Cyclohexylmethanol | ~70-80 | [4] |
Reduction to Primary Alcohols: A Gateway to Further Functionality
The reduction of aldehydes to primary alcohols is a fundamental and highly efficient transformation in organic synthesis. This reaction is typically achieved using hydride-based reducing agents.
Sodium borohydride is a mild and selective reducing agent that is widely used for the reduction of aldehydes and ketones.[9] Its ease of handling and compatibility with protic solvents like ethanol and methanol make it a convenient choice for many applications.[10]
Experimental Protocol: Reduction of Vanillin to Vanillyl Alcohol [11]
-
Dissolution: In a 100 mL Erlenmeyer flask, dissolve vanillin (1.0 eq) in methanol.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (1.2 eq) portion-wise with stirring. The addition should be slow to control the evolution of hydrogen gas.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully add dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the solution.
-
Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product. Recrystallize from a suitable solvent system to obtain pure vanillyl alcohol.
| Aldehyde | Product | Yield (%) | Reference |
| Vanillin | Vanillyl alcohol | 92 | [11] |
| Benzaldehyde | Benzyl alcohol | 96 | [11] |
| Cinnamaldehyde | Cinnamyl alcohol | 71 | [11] |
| Furfural | Furfuryl alcohol | 89 | [11] |
Oxidation to Carboxylic Acids: Increasing the Oxidation State
The facile oxidation of aldehydes to carboxylic acids is a defining characteristic of this functional group. A variety of oxidizing agents can be employed for this purpose, with the Jones oxidation being a classic and robust method.
The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a powerful oxidizing agent that efficiently converts primary alcohols and aldehydes to carboxylic acids.[12] The reaction is typically fast and gives high yields.[13]
Mechanism of Jones Oxidation of an Aldehyde The aldehyde is first hydrated to form a gem-diol, which then reacts with chromic acid to form a chromate ester. Elimination of this ester leads to the formation of the carboxylic acid.[14]
Experimental Protocol: Oxidation of Benzaldehyde to Benzoic Acid [15]
-
Reagent Preparation: Prepare the Jones reagent by carefully dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid, then slowly adding the mixture to ice-cold water.
-
Reaction Setup: Dissolve benzaldehyde (1.0 eq) in acetone in a flask equipped with a dropping funnel and a thermometer, and cool the mixture in an ice bath.
-
Oxidation: Add the Jones reagent dropwise to the stirred aldehyde solution, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange-yellow to a blue-green precipitate.
-
Work-up: After the addition is complete, add isopropanol to quench any excess oxidant. Filter the mixture to remove the chromium salts and wash the solid with acetone.
-
Isolation: Combine the filtrate and washings, and remove the acetone under reduced pressure. Extract the aqueous residue with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield benzoic acid.
Carbonyl Olefination: The Wittig Reaction
The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[16] This reaction is highly reliable and provides excellent control over the location of the newly formed double bond.
Experimental Protocol: Wittig Reaction of 9-Anthraldehyde [5]
-
Ylide Generation (in situ): In a round-bottom flask, suspend benzyltriphenylphosphonium chloride (1.1 eq) in dichloromethane. Add a strong base, such as a 50% aqueous sodium hydroxide solution, and stir vigorously to generate the ylide.
-
Reaction with Aldehyde: Add a solution of 9-anthraldehyde (1.0 eq) in dichloromethane to the ylide mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up and Purification: Once the reaction is complete, add water and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography. Purify the crude product by recrystallization from a suitable solvent to obtain the desired alkene.
| Aldehyde | Ylide | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl cinnamate | 90 |[17] | | 4-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl 4-chlorocinnamate | 87 |[17] | | 2-Thiophenecarboxaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(2-thienyl)acrylate | 87 |[17] |
Reactions with Nitrogen Nucleophiles: Formation of Imines and Enamines
Aldehydes readily react with primary and secondary amines to form imines (Schiff bases) and enamines, respectively.[18] These reactions are typically acid-catalyzed and are reversible.[19] The formation of an imine is a key step in many biological processes and synthetic transformations.
Experimental Protocol: Synthesis of an Imine from an Aromatic Aldehyde and a Primary Amine [20]
-
Reaction Setup: To a round-bottom flask containing anhydrous magnesium sulfate and a stir bar, add a solvent such as dichloromethane or methyl tert-butyl ether.
-
Addition of Reactants: Add the aromatic aldehyde (1.0 mmol) and the primary aliphatic amine (1.2 mmol) to the flask. Stopper the flask to prevent evaporation of the volatile amine.
-
Reaction: Stir the mixture at room temperature for one hour.
-
Work-up: Filter the reaction mixture through Celite to remove the magnesium sulfate and wash the filter cake with the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude imine product. Further purification can be achieved if necessary, though in many cases the crude imine is of sufficient purity for subsequent reactions.
Disproportionation Reactions of Non-Enolizable Aldehydes
Aldehydes that lack α-hydrogens cannot form enolates and therefore do not undergo reactions such as the aldol condensation. Instead, in the presence of a strong base, they can undergo disproportionation reactions.
The Cannizzaro reaction involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.[21]
Crossed Cannizzaro Reaction: A synthetically more useful variation is the crossed Cannizzaro reaction, where a mixture of two different non-enolizable aldehydes is used. Typically, formaldehyde is used as a sacrificial reductant to reduce a more valuable aldehyde to the corresponding alcohol.[22]
The benzoin condensation is a coupling reaction between two aromatic aldehydes, typically in the presence of a cyanide or thiamine catalyst, to form an α-hydroxy ketone, known as a benzoin.[23]
Experimental Protocol: Thiamine-Catalyzed Benzoin Condensation of Benzaldehyde [23]
-
Catalyst Preparation: Dissolve thiamine hydrochloride in water in an Erlenmeyer flask, add ethanol, and cool the solution in an ice bath. Slowly add a cooled solution of sodium hydroxide to generate the active thiamine catalyst.
-
Reaction: To the yellow catalyst solution, add benzaldehyde and swirl to mix. Seal the flask and allow it to stand at room temperature for at least 24 hours.
-
Isolation and Purification: Cool the reaction mixture in an ice bath to induce crystallization. Collect the crude benzoin by vacuum filtration and wash with cold water. Recrystallize the product from ethanol or an ethanol/water mixture to obtain pure benzoin.
Part 3: Strategic Applications of Aldehydes in Advanced Synthesis
The versatility of the aldehyde functional group makes it an indispensable tool in the synthesis of complex molecules, particularly in the realms of natural product synthesis and drug development.
Protecting Group Strategies
In multi-step syntheses, it is often necessary to temporarily mask the reactivity of an aldehyde to prevent it from interfering with reactions at other sites in the molecule. Acetals are the most common protecting groups for aldehydes.[24] They are readily formed by reacting the aldehyde with an alcohol or a diol under acidic conditions and are stable to a wide range of non-acidic reagents, including strong bases and nucleophiles.[14] The acetal can be easily removed by treatment with aqueous acid to regenerate the aldehyde.
Asymmetric Synthesis
The aldehyde functional group is a key player in asymmetric synthesis, enabling the construction of chiral molecules with high enantiomeric purity. This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and chiral reagents.[23] Chiral aldehydes themselves can also serve as valuable building blocks in asymmetric synthesis.
Aldehydes in the Synthesis of Pharmaceuticals
The synthetic transformations of aldehydes are frequently employed in the industrial synthesis of active pharmaceutical ingredients (APIs).
-
Sertraline (Zoloft®): The synthesis of the antidepressant sertraline involves the formation of an imine from a tetralone intermediate and methylamine. This imine is then stereoselectively reduced to form the desired amine.[24] An alternative synthesis involves the reduction of a nitrone intermediate, which is also derived from the tetralone.[6]
-
Oseltamivir (Tamiflu®): The synthesis of the antiviral drug oseltamivir from shikimic acid involves multiple transformations where the strategic manipulation of aldehyde and related functional groups is crucial.[5] While not a direct aldehyde transformation in some of the most common routes, the underlying principles of carbonyl chemistry are central to the construction of this complex molecule.[3]
Conclusion: An Enduring Legacy and a Bright Future
The aldehyde functional group, with its inherent reactivity and synthetic versatility, has been and continues to be a central player in the art and science of organic synthesis. From fundamental carbon-carbon bond-forming reactions to its strategic use in the synthesis of life-saving medicines, the aldehyde has proven its mettle time and again. As new catalytic methods and synthetic strategies continue to be developed, the humble aldehyde is poised to remain at the forefront of chemical innovation, enabling the creation of novel molecules that will shape the future of science and medicine.
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Benzoin Condensation: Definition, Mechanism and Applications - Testbook. (n.d.). Retrieved January 7, 2026, from [Link]
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Efficient Enantioselective Synthesis of Sertraline, a Potent Antidepressant, via a Novel Intramolecular Nucleophilic Addition to Imine | Organic Letters - ACS Publications. (n.d.). Retrieved January 7, 2026, from [Link]
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Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]
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Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles | Journal of Chemical Education. (2023, October 26). Retrieved January 7, 2026, from [Link]
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Retrieved January 7, 2026, from [Link]
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Evidence that Additions of Grignard Reagents to Aliphatic Aldehydes Do Not Involve Single-Electron-Transfer Processes. (2025, August 10). Retrieved January 7, 2026, from [Link]
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Retrieved January 7, 2026, from [Link]
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Methodological & Application
Application and Protocol for the Synthesis of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of a Triazole Aldehyde
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde is a pivotal intermediate in the synthesis of a diverse array of bioactive molecules and functional materials. The 1,2,3-triazole core, often introduced via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry", imparts desirable properties such as metabolic stability, hydrogen bonding capability, and a strong dipole moment. The C4-aldehyde functionality serves as a versatile handle for further chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of complex molecular architectures. Consequently, robust and selective methods for the synthesis of this aldehyde from its readily available alcohol precursor, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, are of paramount importance in medicinal chemistry and materials science.
This application note provides a detailed guide to the selective oxidation of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol. We present a comparative analysis of common mild oxidation methods and deliver a validated, high-yield protocol using activated manganese dioxide (MnO₂), a heterogeneous reagent that offers excellent selectivity and operational simplicity.
Comparative Analysis of Oxidation Methodologies
The primary challenge in oxidizing a primary alcohol to an aldehyde is preventing over-oxidation to the corresponding carboxylic acid. This necessitates the use of mild and selective oxidizing agents. Several methods have been developed to achieve this transformation efficiently. Below is a comparative summary of the most reliable techniques.
| Method | Oxidizing Agent | Key Advantages | Key Disadvantages | Typical Yield |
| Manganese Dioxide (MnO₂) Oxidation | Activated MnO₂ | Heterogeneous (easy work-up), highly selective for allylic/benzylic/heterocyclic alcohols, mild conditions (room temp), high yield for this specific substrate.[1][2] | Requires a large excess of reagent, activity can vary between batches. | >95%[1][3] |
| Swern Oxidation | (COCl)₂/DMSO, then Et₃N | Metal-free, high yields, broad substrate scope, mild conditions.[4] | Requires cryogenic temperatures (-78 °C), produces malodorous dimethyl sulfide, sensitive to moisture.[4][5] | 85-95% |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | Mild (room temp), neutral pH, high yields, broad functional group tolerance.[6][7] | Reagent is expensive and can be explosive under certain conditions, stoichiometric iodine waste. | 90-98% |
| Pyridinium Chlorochromate (PCC) Oxidation | Pyridinium Chlorochromate | Operationally simple, does not require cryogenic temperatures.[8][9] | Chromium-based (toxic), can be acidic leading to side reactions, difficult to remove chromium byproducts.[9][10] | 80-90% |
For the synthesis of this compound, the alcohol precursor can be considered "heterocyclic-benzylic-like" in its reactivity. This makes it an ideal candidate for oxidation with activated manganese dioxide, which is known for its high selectivity for such substrates.[2] The operational simplicity and near-quantitative yield reported for this specific transformation make it the recommended method.[1][3]
Recommended Protocol: Manganese Dioxide Oxidation
This protocol details the efficient and high-yielding synthesis of this compound from (1-phenyl-1H-1,2,3-triazol-4-yl)methanol using activated manganese dioxide.
Reaction Scheme
Caption: Oxidation of the alcohol precursor to the target aldehyde.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Molar Equiv. |
| (1-phenyl-1H-1,2,3-triazol-4-yl)methanol | C₉H₉N₃O | 175.19 | 245 mg | 1.0 |
| Activated Manganese Dioxide (MnO₂) | MnO₂ | 86.94 | 1.23 g | ~10.1 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 15 mL | - |
| Celite® | - | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (1-phenyl-1H-1,2,3-triazol-4-yl)methanol (245 mg, 1.4 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (15 mL) to the flask and stir until the starting material is fully dissolved.
-
Reagent Addition: To the stirred solution, add activated manganese dioxide (1.23 g, 14.14 mmol) in one portion. The mixture will turn into a black suspension.
-
Reaction: Stir the resulting mixture vigorously at room temperature overnight (12-16 hours).
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent), observing the disappearance of the starting alcohol spot and the appearance of the more nonpolar aldehyde spot.
-
Work-up: Upon completion, set up a filtration apparatus using a Büchner funnel with a pad of Celite® over a piece of filter paper.
-
Filtration: Filter the reaction mixture through the Celite® pad to remove the manganese solids. Wash the filter cake thoroughly with additional dichloromethane (3 x 10 mL) to ensure all the product is collected.
-
Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting solid is the desired product, this compound, which is typically obtained in high purity.[3] A reported yield for this procedure is 99%.[3] Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
Alternative Protocols
For substrates incompatible with MnO₂ or for methodological comparison, the following protocols are provided.
Swern Oxidation
This method is excellent for its mild, metal-free conditions but requires careful handling of reagents at low temperatures.[4][11]
Caption: General workflow for the Swern Oxidation protocol.
Procedure:
-
Activation: To a solution of oxalyl chloride (1.5 equiv.) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere at -78 °C (dry ice/acetone bath), add DMSO (2.5 equiv.) dropwise. Stir the mixture for 15 minutes.
-
Alcohol Addition: Add a solution of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol (1.0 equiv.) in DCM dropwise to the activated mixture. Stir for 30-45 minutes at -78 °C.
-
Elimination: Add triethylamine (5.0 equiv.) dropwise. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.
-
Work-up: Quench the reaction with water. Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude aldehyde. Purification is typically performed by column chromatography.
Dess-Martin Periodinane (DMP) Oxidation
A very mild and reliable room-temperature oxidation.[6][7]
Procedure:
-
Reaction Setup: Dissolve (1-phenyl-1H-1,2,3-triazol-4-yl)methanol (1.0 equiv.) in anhydrous DCM in a dry flask under a nitrogen atmosphere.
-
Reagent Addition: Add Dess-Martin Periodinane (1.2 equiv.) to the solution at room temperature.
-
Reaction: Stir the mixture for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of NaHCO₃ containing a 10-fold excess of Na₂S₂O₃. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the aldehyde.
Pyridinium Chlorochromate (PCC) Oxidation
An operationally simple method, but requires handling of a toxic chromium reagent.[8]
Procedure:
-
Reaction Setup: Suspend PCC (1.5 equiv.) in anhydrous DCM in a round-bottomed flask containing a magnetic stir bar. It is advisable to add an adsorbent like Celite® or powdered molecular sieves to the suspension.[10]
-
Alcohol Addition: Add a solution of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol (1.0 equiv.) in DCM to the stirred suspension in one portion.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil®, washing thoroughly with more diethyl ether. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by chromatography.
Mechanism: The Causality of Oxidation
Understanding the reaction mechanism is key to troubleshooting and adapting protocols.
Caption: Simplified mechanistic pathways for common alcohol oxidations.
In all these mild oxidations, the core principle is to convert the hydroxyl group of the alcohol into a good leaving group.[9] In the Swern oxidation , DMSO is activated by oxalyl chloride to form a highly electrophilic sulfur species, which is then attacked by the alcohol.[4][12] A base-induced elimination then forms the aldehyde. The DMP oxidation involves the alcohol displacing an acetate group on the hypervalent iodine reagent.[6] A subsequent intramolecular elimination, facilitated by another acetate ion acting as a base, yields the product.[6] For PCC , the alcohol attacks the chromium(VI) center to form a chromate ester, which then undergoes an E2-like elimination to produce the aldehyde and a reduced chromium(IV) species.[8][10]
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Swern Oxidation - Chemistry LibreTexts. [Link]
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Alcohol to Aldehyde by PCC oxidation- Mechanism and reaction setup with work up - YouTube. [Link]
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Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles - MDPI. [Link]
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1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles - ResearchGate. [Link]
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Reagent Friday: PCC (Pyridinium Chlorochromate) - Master Organic Chemistry. [Link]
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Application Notes and Protocols for the Oxidation of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
Introduction
The oxidation of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol to its corresponding aldehyde, 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde, is a critical transformation in synthetic organic chemistry. The resulting aldehyde is a versatile building block, primarily utilized in the synthesis of more complex molecules in medicinal chemistry and materials science.[1][2][3][4] This guide provides detailed protocols for several reliable oxidation methods, offering researchers a selection of techniques to suit various laboratory settings and substrate sensitivities. We will delve into the mechanistic underpinnings of each method, providing a robust understanding of the chemical principles at play.
Choosing the Right Oxidation Method
The selection of an appropriate oxidizing agent is paramount to achieving a high yield of the desired aldehyde while minimizing side reactions. For the oxidation of primary alcohols like (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, mild oxidizing agents are preferred to prevent over-oxidation to the carboxylic acid.[5] This guide will focus on four highly effective and widely used methods: Manganese Dioxide (MnO₂) Oxidation, Dess-Martin Periodinane (DMP) Oxidation, Swern Oxidation, and TEMPO-catalyzed Oxidation.
| Method | Oxidizing Agent | Key Advantages | Key Disadvantages | Typical Yield |
| Manganese Dioxide | Activated MnO₂ | High selectivity for allylic/benzylic alcohols, mild conditions, simple work-up. | Requires a stoichiometric excess of the reagent. | Near-quantitative[1][6] |
| Dess-Martin Periodinane | Dess-Martin Periodinane (DMP) | Mild conditions, broad functional group tolerance, short reaction times.[7][8][9] | DMP is shock-sensitive and potentially explosive on a large scale.[10] | High |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Mild, avoids heavy metals, high yields.[11][12][13] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[11][14] | High |
| TEMPO-catalyzed | TEMPO (catalyst), NaOCl (co-oxidant) | Catalytic, uses inexpensive bleach, environmentally benign.[15][16][17] | Can be substrate-dependent, may require careful pH control. | High |
Recommended Protocol: Manganese Dioxide Oxidation
For the specific oxidation of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, the use of activated manganese dioxide (MnO₂) in dichloromethane (DCM) is a highly efficient and recommended method, reportedly providing a near-quantitative yield under mild, room-temperature conditions.[1][6]
Reaction Workflow
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Application Notes and Protocols for the Synthesis of Triazole Aldehydes Using Manganese Dioxide
Introduction: The Strategic Importance of Triazole Aldehydes and the Utility of Manganese Dioxide
1,2,3-Triazole aldehydes are valuable synthetic intermediates in medicinal chemistry and materials science, serving as key building blocks for a diverse array of complex molecules and pharmacologically active compounds.[1][2][3][4] Their utility stems from the unique properties of the triazole ring—a robust, aromatic heterocycle that can engage in hydrogen bonding and dipolar interactions, often acting as a bioisostere for other functional groups.[3] The aldehyde functionality provides a versatile handle for a multitude of subsequent chemical transformations, including Wittig reactions, reductive aminations, and condensations.
The synthesis of these crucial intermediates is often achieved through a two-step sequence: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to generate a 1,4-disubstituted-1,2,3-triazole with a hydroxymethyl group, followed by the selective oxidation of the primary alcohol to the corresponding aldehyde.[3][5]
This application note provides a detailed guide to the second step: the chemoselective oxidation of (1-substituted-1H-1,2,3-triazol-4-yl)methanols to 1-substituted-1H-1,2,3-triazole-4-carbaldehydes using activated manganese dioxide (MnO₂). MnO₂ is a mild, heterogeneous oxidizing agent particularly effective for the oxidation of allylic and benzylic alcohols.[6][7][8][9] Its heterogeneous nature simplifies product purification, often requiring only simple filtration, and its chemoselectivity allows for the oxidation of the target alcohol without affecting other sensitive functional groups.[7][10]
The Oxidant: Understanding Activated Manganese Dioxide (MnO₂)
The efficacy of manganese dioxide as an oxidant is critically dependent on its method of preparation and activation.[6][7][11] Commercially available MnO₂ varies in activity, and for reproducible results, either a standardized activation procedure or a consistent in-house preparation is recommended.
Forms and Activity: Manganese dioxide exists in various crystalline forms (α, β, γ, δ, ε), each with different surface areas and reactivities.[12][13][14] For oxidation reactions in organic synthesis, "activated" MnO₂ is used. This is typically prepared by precipitating manganese dioxide from an aqueous solution of potassium permanganate (KMnO₄) and a manganese(II) salt, followed by thorough washing and drying under controlled heating.[15][16] This process generates a high surface area material with optimal oxidative power. The water content of the activated MnO₂ can significantly influence its reactivity; therefore, proper drying is crucial.[16]
Mechanism of Oxidation: The oxidation of alcohols with MnO₂ is a heterogeneous reaction that occurs on the surface of the solid oxidant. While the exact mechanism is complex and may have both radical and ionic character, it is generally believed to proceed via the adsorption of the alcohol onto the MnO₂ surface.[6][17] For activated alcohols like the triazole methanols (which are analogous to benzylic alcohols), this is followed by the formation of a manganese ester. Subsequent steps lead to the formation of the aldehyde, water, and reduced manganese species (MnO).[8] The reaction's dependence on the substrate being able to form a resonance-stabilized intermediate makes MnO₂ highly selective for activated alcohols over saturated aliphatic alcohols.[6][7][8]
Experimental Workflow: From Precursor to Product
The overall process involves the synthesis of the hydroxymethyl-triazole precursor followed by its oxidation.
Caption: Overall workflow for triazole aldehyde synthesis.
Protocols
Protocol 1: Preparation of Activated Manganese Dioxide
This protocol is adapted from the established procedure by Attenburrow et al.[11]
Materials:
-
Manganese sulfate tetrahydrate (MnSO₄·4H₂O)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH), 40% aqueous solution
-
Deionized water
-
Centrifuge and appropriate tubes or filtration apparatus (Büchner funnel)
-
Drying oven
Procedure:
-
In a large beaker equipped with a mechanical stirrer, dissolve potassium permanganate (960 g) in deionized water (6 L) and heat the solution.[15]
-
In separate flasks, prepare a solution of manganese sulfate tetrahydrate (1110 g) in water (1.5 L) and have a 40% sodium hydroxide solution (1170 mL) ready.[15]
-
Simultaneously and slowly add the manganese sulfate solution and the sodium hydroxide solution to the hot, stirred potassium permanganate solution over a period of approximately 1 hour. A fine brown precipitate of manganese dioxide will form.[15][16]
-
Continue stirring the mixture for an additional hour after the addition is complete to ensure full precipitation.[15]
-
Collect the precipitated MnO₂ by filtration through a Büchner funnel or by centrifugation.[16]
-
Wash the solid thoroughly with deionized water until the filtrate runs clear and colorless. This step is crucial to remove any residual salts.
-
Activate the MnO₂ by drying it in an oven at 100-120°C for 12-24 hours.[15][16][18] For higher activity, a longer drying time of up to 52 hours can be employed.[11]
-
After drying, grind the activated MnO₂ to a fine, uniform powder before use. Store in a desiccator to prevent reabsorption of moisture.
Protocol 2: Synthesis of 1-Substituted-1H-1,2,3-triazole-4-carbaldehyde
This is a general protocol for the oxidation of a (1-substituted-1H-1,2,3-triazol-4-yl)methanol, which is assumed to be synthesized via a standard CuAAC reaction.[5]
Materials:
-
(1-Substituted-1H-1,2,3-triazol-4-yl)methanol (1 equivalent)
-
Activated manganese dioxide (5-10 equivalents by weight)
-
Anhydrous dichloromethane (DCM) or chloroform
-
Stir plate and stir bar
-
Round-bottom flask
-
Reflux condenser (if heating is required)
-
Celite® or a similar filter aid
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of the starting triazole methanol (e.g., 1.0 g) in anhydrous DCM (20-40 mL) in a round-bottom flask, add the activated manganese dioxide (5-10 g).[9][19] The use of a significant excess of MnO₂ is typical for these heterogeneous reactions to drive them to completion.[7]
-
Reaction Execution: Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The starting alcohol is typically more polar than the product aldehyde.[20]
-
Driving the Reaction: If the reaction is sluggish at room temperature, it can be gently heated to reflux (approx. 40°C for DCM).[9] Reactions are often complete within 2 to 24 hours, depending on the substrate and the activity of the MnO₂.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Set up a filtration apparatus by placing a pad of Celite® (approx. 1-2 cm thick) in a sintered glass funnel or Büchner funnel.
-
Filter the reaction mixture through the Celite® pad to remove the MnO₂ and its reduced byproducts.[6]
-
Wash the filter cake thoroughly with several portions of DCM or another suitable solvent like ethyl acetate to ensure complete recovery of the product, as it can adsorb onto the solid manganese species.
-
Purification: Combine the filtrate and washes. Dry the organic solution over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude aldehyde can be purified further by silica gel column chromatography if necessary, though the crude product is often of high purity.
Data and Troubleshooting
| Parameter | Recommended Condition | Rationale / Notes |
| MnO₂ Equivalents | 5-10 eq (by weight) | Ensures the reaction goes to completion. Activity can vary, so excess is used.[7] |
| Solvent | Anhydrous DCM, Chloroform | Aprotic, non-polar solvents are preferred. Must be anhydrous as water deactivates MnO₂.[18] |
| Temperature | Room Temperature to Reflux | Start at RT. Gentle heating can increase the reaction rate if necessary. |
| Reaction Time | 2 - 24 hours | Highly dependent on substrate and MnO₂ activity. Monitor by TLC. |
| Workup | Filtration through Celite® | Essential for removing the fine, black MnO₂ powder.[6] |
Troubleshooting:
-
Incomplete Reaction: If the reaction stalls, consider adding freshly activated MnO₂ or a small quantity of activated molecular sieves to adsorb the water produced during the reaction.[18] Ensure the starting MnO₂ was properly activated and stored.
-
Low Yield: The product may be adsorbed onto the MnO₂ solid. Ensure thorough washing of the filter cake with a slightly more polar solvent (e.g., ethyl acetate) during workup.[18]
-
Formation of Byproducts: Over-oxidation to the carboxylic acid is generally not an issue with MnO₂, as it is a mild oxidant.[20][21] If other byproducts are observed, purification by column chromatography is recommended.
Safety and Handling
Manganese dioxide is a strong oxidizer.[22][23] While not combustible, it can enhance the combustion of other substances and its reaction with reducing agents may cause ignition.[22][23]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[24]
-
Handling: Avoid creating dust.[24] Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.[24][25] Do not heat or grind in the presence of easily oxidizable substances.[22]
-
Storage: Store in a cool, dry, well-ventilated area away from combustible materials, reducing agents, and acids.[22][23][26] Keep containers tightly closed.
-
Spills: In case of a spill, sweep up the solid material, minimizing dust generation, and place it in a suitable container for disposal.[22][23]
-
Disposal: Dispose of waste MnO₂ and contaminated materials in accordance with local, state, and federal regulations.
Caption: General reaction scheme for MnO₂ oxidation.
Conclusion
The oxidation of hydroxymethyl-triazoles using activated manganese dioxide is a reliable and efficient method for the synthesis of triazole aldehydes. The key to success lies in the careful preparation and activation of the MnO₂ reagent. The mild reaction conditions and simple workup procedure make this an attractive method for researchers in drug discovery and materials science, enabling access to these versatile synthetic intermediates.
References
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Ley, S. V., & Leach, A. G. (2002). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research, 35(10), 847-858. Retrieved January 7, 2026, from [Link]
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Orita, A., et al. (2020). Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2. RSC Advances, 10(70), 42969-42976. Retrieved January 7, 2026, from [Link]
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Li, Y., et al. (2023). Physicochemical properties of different crystal forms of manganese dioxide prepared by a liquid phase method and their quantitative evaluation in capacitor and battery materials. Nanoscale Advances, 5(12), 3396-3413. Retrieved January 7, 2026, from [Link]
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Rusanov, E. (2016). Answer to "How can I manufacture chemically activated manganese dioxide?". ResearchGate. Retrieved January 7, 2026, from [Link]
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Wang, J., & Li, F. (2022). Research Progress on the Preparation of Manganese Dioxide Nanomaterials and Their Electrochemical Applications. Molecules, 27(15), 4938. Retrieved January 7, 2026, from [Link]
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Manganese dioxide. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
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curdled. (2025). Comment on "MnO2 Activation/Preparation for Alcohol Oxidation?". Reddit. Retrieved January 7, 2026, from [Link]
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Van der Pijl, F., et al. (2019). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 24(19), 3465. Retrieved January 7, 2026, from [Link]
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Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988135. Retrieved January 7, 2026, from [Link]
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Lee, J. C., et al. (2014). A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. Molecules, 19(5), 5838-5846. Retrieved January 7, 2026, from [Link]
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Khare, S. P., et al. (2019). Synthetic route for triazolyl aldehydes (4a–j). ResearchGate. Retrieved January 7, 2026, from [Link]
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Kumar, M. S., et al. (2020). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry, 36(4). Retrieved January 7, 2026, from [Link]
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Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. Retrieved January 7, 2026, from [Link]
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The Alchemist's Bond: A Step-by-Step Guide to Triazole Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduction: The Genesis of a "Click" Reaction
In the vast landscape of chemical synthesis, the pursuit of efficiency, reliability, and biocompatibility is paramount. It is within this context that the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction has emerged as a cornerstone of modern chemistry, particularly in the realms of drug discovery and chemical biology.[1][2] Coined as the quintessential "click" reaction by K. Barry Sharpless, the CuAAC reaction embodies the principles of this philosophy: a reaction that is modular, wide in scope, gives very high yields, and generates only inoffensive byproducts.[3][4] This powerful ligation technique facilitates the formation of a stable 1,2,3-triazole linkage from an azide and a terminal alkyne with remarkable specificity and efficiency.[5][6] Its applications are extensive, ranging from the synthesis of novel therapeutic agents to the bioconjugation of complex biological molecules.[7][8]
This guide provides a comprehensive, step-by-step protocol for performing the CuAAC reaction, grounded in the fundamental principles of its mechanism. We will delve into the causality behind experimental choices, offering insights that extend beyond a mere recitation of steps, to empower researchers, scientists, and drug development professionals to harness the full potential of this transformative reaction.
The Heart of the Matter: Unraveling the CuAAC Reaction Mechanism
Understanding the mechanism of the CuAAC reaction is fundamental to its successful application and troubleshooting. While the uncatalyzed Huisgen 1,3-dipolar cycloaddition of azides and alkynes requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, the introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ and exclusively yields the 1,4-disubstituted product.[3]
The catalytic cycle, as elucidated by extensive experimental and computational studies, is believed to proceed through the following key steps:
-
Formation of the Copper(I) Acetylide: The reaction initiates with the coordination of the copper(I) catalyst to the terminal alkyne. This interaction significantly increases the acidity of the terminal proton, facilitating its removal and the formation of a copper(I) acetylide intermediate.[6] Evidence suggests that a binuclear copper acetylide complex may be the active catalytic species, which would explain the observed second-order kinetics with respect to the copper concentration.[9][10][11]
-
Coordination of the Azide: The azide substrate then coordinates to the copper acetylide complex, bringing the two reactive partners into close proximity.
-
Cycloaddition and Ring Formation: A [3+2] cycloaddition reaction occurs between the coordinated azide and the acetylide, leading to the formation of a six-membered copper-containing intermediate.[9]
-
Rearrangement and Product Release: This intermediate undergoes rearrangement and subsequent protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst, which then re-enters the catalytic cycle.
Assembling the Reaction: A Guide to Reagents and Conditions
The success of a CuAAC reaction hinges on the careful selection and preparation of its components.
| Component | Function | Common Examples | Key Considerations |
| Alkyne | Substrate | Terminal alkynes | Must have a terminal triple bond. |
| Azide | Substrate | Organic azides | Exercise caution due to potential instability.[12][13][14] |
| Copper(I) Source | Catalyst | CuSO₄·5H₂O (+ reducing agent), CuI, CuBr | Cu(II) salts are often used with a reducing agent for in situ generation of Cu(I).[4][15] |
| Reducing Agent | Generates and maintains Cu(I) | Sodium Ascorbate | Essential when starting with a Cu(II) salt to prevent oxidative homocoupling of the alkyne.[3][16] |
| Ligand | Stabilizes Cu(I), accelerates reaction | THPTA, TBTA, BTTAA | Crucial for biocompatibility and preventing catalyst disproportionation.[17][18][19][20] |
| Solvent | Reaction medium | tBuOH/H₂O, DMSO, DMF, H₂O | Choice depends on substrate solubility; aqueous systems are common for biological applications.[4][21][22][23] |
Detailed Experimental Protocol: A Step-by-Step Walkthrough
This protocol provides a general framework for a small-scale CuAAC reaction. Optimization may be necessary depending on the specific substrates and desired application.
Preparation of Stock Solutions
Proper preparation and storage of stock solutions are critical for reproducibility. It is highly recommended to prepare the sodium ascorbate solution fresh for each experiment.
-
Alkyne Substrate: Prepare a 10 mM stock solution in an appropriate solvent (e.g., DMSO, DMF, or water).
-
Azide Substrate: Prepare a 10 mM stock solution in an appropriate solvent.
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O): Prepare a 100 mM stock solution in nuclease-free water.
-
Ligand (e.g., THPTA): Prepare a 200 mM stock solution in nuclease-free water.
-
Sodium L-Ascorbate: Prepare a 100 mM stock solution in nuclease-free water. Prepare this solution fresh before each experiment.
The CuAAC Reaction Setup
The following protocol is for a final reaction volume of 200 µL. Adjust volumes proportionally for different reaction scales. The order of addition is crucial to prevent premature reaction or catalyst degradation.[24]
-
Combine Substrates: In a microcentrifuge tube, add the following:
-
20 µL of 10 mM Alkyne stock solution (Final concentration: 1 mM)
-
20 µL of 10 mM Azide stock solution (Final concentration: 1 mM)
-
133 µL of reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7)
-
-
Prepare the Catalyst Premix: In a separate tube, prepare the copper(I)-ligand complex by mixing:
-
Add the Catalyst Premix: Add the 14 µL of the catalyst premix to the tube containing the azide and alkyne. Mix gently.
-
Initiate the Reaction: To start the reaction, add:
-
13 µL of freshly prepared 100 mM Sodium Ascorbate stock solution The final concentrations in the 200 µL reaction volume will be approximately:
-
Alkyne: 1 mM
-
Azide: 1 mM
-
CuSO₄: 2 mM
-
THPTA: 10 mM
-
Sodium Ascorbate: 6.5 mM
-
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours. The reaction is often complete within an hour, but longer reaction times may be necessary for less reactive substrates.[15] Protect the reaction from light if using photosensitive compounds.[5]
Reaction Monitoring and Work-up
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction can be quenched by the addition of a copper chelator such as EDTA.
Purification of the Triazole Product
The purification strategy for the newly synthesized triazole will depend on its physical and chemical properties.
-
Extraction: If the product is soluble in an organic solvent immiscible with water, it can be extracted. Washing the organic layer with an aqueous solution of a chelating agent like EDTA can help remove residual copper.[25]
-
Precipitation: For some products, particularly in bioconjugation applications, precipitation (e.g., with ethanol for oligonucleotides) can be an effective purification method.[5]
-
Column Chromatography: Silica gel column chromatography is a common method for purifying small molecule triazoles.[26]
-
Size-Exclusion Chromatography: This technique is useful for purifying larger biomolecules from small molecule reagents.[27]
Characterization of the 1,2,3-Triazole
The structure and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the triazole product. The characteristic chemical shifts of the triazole ring protons and carbons provide definitive evidence of its formation.[28][29] 2D NMR techniques such as HMBC can be used for unambiguous assignment of the 1,4-disubstituted regioisomer.[30]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the desired product.[31][32]
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic azide (~2100 cm⁻¹) and terminal alkyne (~3300 cm⁻¹) stretches can indicate the completion of the reaction.
Troubleshooting Common CuAAC Reaction Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst (Cu(II) formation) - Impure reagents - Incorrect stoichiometry - Inappropriate solvent | - Ensure fresh sodium ascorbate is used. - Use a higher concentration of ligand. - Check the purity of starting materials. - Optimize reagent concentrations. - Test different solvent systems.[33] |
| Side Product Formation | - Oxidative homocoupling of the alkyne (Glaser coupling) | - Increase the concentration of sodium ascorbate. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[16] |
| Reaction Stalls | - Low reactant concentration - Catalyst sequestration by substrates or buffers | - Increase the concentration of reactants. - Use a higher catalyst loading. - Avoid buffers with high concentrations of chelating species (e.g., Tris).[34] |
Safety First: Handling Azides and Copper Reagents
A commitment to safety is non-negotiable in any scientific endeavor.
-
Azide Safety: Organic azides are potentially explosive and should be handled with extreme care.[12][13]
-
Avoid heat, shock, and friction.
-
Never use metal spatulas to handle azides, as this can form highly sensitive heavy metal azides.[14]
-
Do not use chlorinated solvents like dichloromethane or chloroform, as they can form explosive diazidomethane and triazidomethane.[13][14]
-
Store azides at low temperatures and protected from light.[13]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[14]
-
-
Copper Reagents: While less hazardous than azides, copper salts are toxic and should be handled with care.
Conclusion: The Enduring Power of a Click
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition reaction is more than just a synthetic tool; it is a testament to the power of elegant and efficient chemical design. Its reliability, versatility, and biocompatibility have solidified its place as an indispensable reaction in the modern chemist's toolkit, driving innovation in fields from drug discovery to materials science.[7][35] By understanding the fundamental principles that govern this reaction and adhering to meticulous experimental practice, researchers can confidently and safely harness the power of the CuAAC to forge new molecular connections and unlock new scientific frontiers.
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[PROTOCOL-10] Copper-Mediated Azide-Alkyne Click Chemistry. Benchling. (URL: [Link])
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CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors. PubMed Central. (URL: [Link])
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Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. (URL: [Link])
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15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
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Application Notes and Protocols for Knoevenagel Condensation Reactions with 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 1,2,3-Triazole Scaffolds
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and drug discovery. Its unique combination of properties—including metabolic stability, hydrogen bonding capability, a significant dipole moment, and aromatic character—makes it a privileged scaffold for the development of novel therapeutic agents. Derivatives of 1,2,3-triazoles exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The Knoevenagel condensation, a classic and reliable method for carbon-carbon bond formation, serves as a powerful tool for the derivatization of triazole-based structures, enabling the synthesis of diverse compound libraries for biological screening.
This guide provides an in-depth exploration of the Knoevenagel condensation as applied to 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde. We will delve into the mechanistic underpinnings of this reaction, discuss the critical parameters that govern its success, and provide detailed, field-proven protocols for its execution with various active methylene compounds.
The Knoevenagel Condensation: A Mechanistic Overview
The Knoevenagel condensation is a nucleophilic addition of a carbanion, generated from an active methylene compound, to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. The reaction is typically catalyzed by a weak base, which is crucial for deprotonating the active methylene compound without promoting the self-condensation of the aldehyde.
The general mechanism proceeds as follows:
-
Enolate Formation: A basic catalyst abstracts an acidic proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate), forming a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound.
-
Aldol Addition: A tetrahedral intermediate is formed, which then protonates to yield an aldol-type addition product.
-
Dehydration: The aldol adduct readily undergoes dehydration, often spontaneously or with gentle heating, to form the final, stable α,β-unsaturated product.
Caption: General mechanism of the Knoevenagel condensation.
Experimental Protocols
Synthesis of Starting Material: this compound
A highly efficient method for the synthesis of the title aldehyde is the oxidation of the corresponding primary alcohol, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol. This precursor is readily available through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between phenylazide and propargyl alcohol.
Protocol 1: Oxidation of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
-
Materials:
-
(1-phenyl-1H-1,2,3-triazol-4-yl)methanol
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Celite®
-
-
Procedure:
-
To a stirred solution of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol (1.0 eq) in DCM, add MnO₂ (10 eq).
-
Stir the resulting mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture through a pad of Celite®.
-
Wash the Celite® pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to afford this compound, which is often of sufficient purity for the subsequent Knoevenagel condensation. A near-quantitative yield is typically achieved with this method.[1][2]
-
Knoevenagel Condensation with Active Methylene Compounds
The choice of active methylene compound, catalyst, and solvent system can be tailored to optimize yield and purity. Below are detailed protocols for the condensation of this compound with malononitrile, ethyl cyanoacetate, and diethyl malonate.
Protocol 2: Knoevenagel Condensation with Malononitrile
This protocol is adapted from a reported procedure for a structurally analogous triazole aldehyde.[3]
-
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Absolute Ethanol
-
Triethylamine (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in absolute ethanol.
-
Add malononitrile and a few drops of triethylamine to the solution.
-
Heat the reaction mixture under reflux for approximately 2 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Allow the residue to cool, which should induce crystallization of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to yield 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methylene)malononitrile.
-
Protocol 3: Representative Knoevenagel Condensation with Ethyl Cyanoacetate
This is a general and robust protocol for the piperidine-catalyzed Knoevenagel condensation, applicable to a wide range of heteroaromatic aldehydes.
-
Materials:
-
This compound (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
Ethanol
-
Piperidine (catalytic amount)
-
-
Procedure:
-
Dissolve this compound and ethyl cyanoacetate in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature. Reaction times can vary from 4 to 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
The residue can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield ethyl 2-cyano-3-(1-phenyl-1H-1,2,3-triazol-4-yl)acrylate.
-
Protocol 4: Representative Knoevenagel Condensation with Diethyl Malonate
The reactivity of diethyl malonate is lower than that of malononitrile and ethyl cyanoacetate; therefore, more stringent conditions may be required.
-
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Toluene
-
Piperidine (0.1 eq)
-
Acetic Acid (0.1 eq)
-
Dean-Stark apparatus
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, diethyl malonate, and toluene.
-
Add piperidine and acetic acid as catalysts.
-
Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain diethyl 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methylene)malonate.
-
Data Summary and Comparison
The following table summarizes typical reaction conditions and expected outcomes for the Knoevenagel condensation of this compound with various active methylene compounds.
| Active Methylene Compound | Catalyst System | Solvent | Temperature | Typical Reaction Time | Expected Product |
| Malononitrile | Triethylamine | Ethanol | Reflux | 2-4 hours | 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methylene)malononitrile |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Room Temp. | 4-12 hours | Ethyl 2-cyano-3-(1-phenyl-1H-1,2,3-triazol-4-yl)acrylate |
| Diethyl Malonate | Piperidine/Acetic Acid | Toluene | Reflux | 8-24 hours | Diethyl 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methylene)malonate |
Workflow and Logic
The successful synthesis of Knoevenagel condensation products from this compound follows a logical workflow designed for efficiency and purity.
Caption: Experimental workflow for the synthesis of Knoevenagel adducts.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature. For less reactive substrates like diethyl malonate, the removal of water using a Dean-Stark trap is highly recommended to drive the equilibrium towards the product. The choice of a more potent catalytic system, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), might also be beneficial.[4]
-
Side Product Formation: The formation of Michael adducts can sometimes occur. Using a stoichiometric amount of the active methylene compound and carefully monitoring the reaction progress can minimize this side reaction.
-
Reaction Stalls: Ensure the freshness of the catalyst and the dryness of the solvent, especially for reactions sensitive to water.
Conclusion
The Knoevenagel condensation of this compound is a versatile and efficient method for the synthesis of a wide range of α,β-unsaturated compounds. These products are valuable intermediates for the development of novel pharmaceuticals and functional materials. The protocols provided herein offer robust starting points for researchers, and the principles discussed allow for logical optimization to achieve desired outcomes. The continued exploration of such synthetic strategies will undoubtedly lead to the discovery of new chemical entities with significant biological and material applications.
References
-
El Sekily, M., Mancy, S., El-Ghanam, A. and Leon, G. (2017) Some New Heterocycles from the Reaction of 4-Carboxaldehyde-2-Phenyl-2H-1,2,3-Triazole Malononitrile. Natural Science, 9, 406-411. [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (2011). Bulletin of the Korean Chemical Society, 32(10), 3745-3748. [Link]
Sources
Wittig reaction protocol for converting triazole aldehydes to alkenes
Efficient Conversion of Triazole Aldehydes to Alkenes via the Wittig Reaction: A Detailed Guide for Researchers
Abstract
The synthesis of vinyl-substituted triazoles is a critical endeavor in medicinal chemistry and drug development, as the resulting alkene moiety can serve as a versatile synthetic handle for further molecular elaboration or as a key pharmacophoric element. The Witt-ig reaction stands as a premier method for the olefination of aldehydes, offering a reliable and predictable route to alkenes. This application note pro[1][2]vides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Wittig reaction for the conversion of triazole aldehydes to their corresponding alkenes. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and address common challenges and troubleshooting strategies to ensure successful implementation.
Introduction: The Strategic Importance of Vinyl Triazoles
The 1,2,3-triazole core is a highly sought-after heterocyclic motif in modern drug discovery, prized for its metabolic stability, capacity for hydrogen bonding, and dipole moment, which facilitate favorable interactions with biological targets. The introduction of a vinyl group onto the triazole ring unlocks a vast chemical space for the synthesis of complex molecules. These vinyl triazoles can participate in a variety of subsequent transformations, including but not limited to, Heck coupling, Michael additions, and cycloadditions, making them invaluable building blocks in the synthesis of novel therapeutic agents. The Wittig reaction provides a direct and high-yielding method for the installation of this crucial functionality.
The Wittig Reac[3][4]tion: Mechanism and Rationale
The Wittig reaction involves the reaction of a phosphorus ylide (also known as a phosphorane) with an aldehyde or ketone to produce an alkene and a phosphine oxide. The strong P=O bond forme[3][4]d in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction.
The mechanism proceeds[5] through the following key steps:
-
Ylide Formation: The process begins with the preparation of a phosphonium salt, typically from the reaction of triphenylphosphine with an alkyl halide. This salt is then deproto[6][7]nated by a strong base to form the phosphorus ylide, a species with adjacent positive and negative charges. The choice of base is cri[6][7]tical and depends on the acidity of the proton on the carbon adjacent to the phosphorus. Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK).
-
Oxaphosphetane For[8][9]mation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the triazole aldehyde. This initial nucleophilic addition leads to the formation of a betaine intermediate, which subsequently cyclizes to a four-membered ring intermediate called an oxaphosphetane.
-
**Alkene Formation:[2][10][11] The oxaphosphetane is unstable and spontaneously decomposes to yield the desired alkene and triphenylphosphine oxide. This decomposition is an [2][4]irreversible process that drives the reaction to completion.
Stereochemical Conside[2]rations: The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the ylide.
-
Non-stabilized ylid[10][12]es (where the R group on the ylidic carbon is an alkyl group) generally lead to the formation of (Z)-alkenes.
-
Stabilized ylides [11][12] (where the R group is an electron-withdrawing group like an ester or ketone) typically favor the formation of (E)-alkenes.
-
Semi-stabilized yli[11][12]des (where the R group is an aryl group) often give mixtures of (E) and (Z)-isomers.
Experimental Pr[12]otocol: A Step-by-Step Guide
This protocol outlines a general procedure for the Wittig reaction between a generic triazole aldehyde and methyltriphenylphosphonium bromide to yield a terminal alkene.
3.1. Materials and Reagents
-
Triazole aldehyde
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
3.2. Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Septa
-
Nitrogen or Argon gas inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
3.3. Reaction Workflow Diagram
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
nucleophilic addition reactions on 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde
An In-Depth Guide to Nucleophilic Addition Reactions on 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the 1-Phenyl-1,2,3-triazole-4-carbaldehyde Scaffold
In the landscape of modern medicinal chemistry and materials science, the 1,2,3-triazole moiety has emerged as a "privileged" structural motif. Its remarkable stability against metabolic degradation, resistance to hydrolysis, oxidation, and reduction, combined with its capacity to form hydrogen bonds and dipole-dipole interactions, makes it an ideal scaffold in drug design.[1][2] The 1,4-disubstituted pattern, readily accessible through the highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," allows for the reliable and regioselective construction of complex molecules.[1][3]
At the heart of this molecular toolkit lies This compound (CAS No: 34296-51-0).[3][4][5] This compound is not merely another heterocycle; it is a versatile synthetic intermediate of paramount importance. The aldehyde functional group at the C4 position serves as a reactive handle for a vast array of chemical transformations. The electron-withdrawing nature of the adjacent triazole ring significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, rendering it exceptionally susceptible to attack by a wide range of nucleophiles.[3] This heightened reactivity is the cornerstone of its utility, enabling the facile introduction of new functional groups and the extension of its molecular framework to build libraries of novel compounds for biological screening and materials development.[6][7][8]
This document provides a detailed exploration of key nucleophilic addition reactions performed on this aldehyde, offering not just protocols, but the underlying scientific rationale to empower researchers in their synthetic endeavors.
Part 1: Synthesis of the Core Reagent: this compound
Before functionalization, a reliable and high-yield synthesis of the starting aldehyde is essential. The most prevalent and efficient route involves a two-step process commencing with a CuAAC reaction, followed by a mild oxidation.
Workflow: Synthesis of the Triazole Aldehyde
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)-methanol
-
Rationale: This step utilizes the CuAAC reaction, which is renowned for its high yield, regioselectivity (exclusively forming the 1,4-isomer), and tolerance for a wide range of functional groups.[3] Sodium ascorbate is used to reduce the Cu(II) salt (CuSO₄) to the active Cu(I) catalyst in situ.
-
Methodology:
-
In a 100 mL round-bottom flask, dissolve phenylazide (5.0 g, 42 mmol) and propargyl alcohol (2.6 g, 46 mmol) in a 1:1 mixture of t-BuOH/H₂O (40 mL).
-
In a separate vial, prepare a solution of sodium ascorbate (0.83 g, 4.2 mmol) in water (5 mL) and add it to the reaction mixture.
-
Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.52 g, 2.1 mmol) in water (5 mL) and add it dropwise to the reaction mixture.
-
Stir the resulting suspension vigorously at room temperature for 12-16 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).
-
Upon completion, dilute the mixture with water (50 mL) and cool in an ice bath. The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield (1-phenyl-1H-1,2,3-triazol-4-yl)methanol.
-
Protocol 2: Synthesis of this compound
-
Rationale: The oxidation of the primary alcohol to the aldehyde requires a mild oxidant to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) in dichloromethane (DCM) is an excellent choice for this transformation, providing near-quantitative yields at room temperature.[3][9]
-
Methodology:
-
To a stirred solution of (1-phenyl-1H-1,2,3-triazol-4-yl)-methanol (2.45 g, 14 mmol) in DCM (150 mL), add activated manganese dioxide (12.3 g, 141 mmol, ~10 eq.).
-
Stir the resulting black suspension at room temperature overnight (approx. 18 hours). Monitor the reaction by TLC until the starting material is fully consumed.
-
Filter the mixture through a pad of Celite® to remove the MnO₂ and other manganese salts. Wash the Celite pad thoroughly with additional DCM (3 x 30 mL) to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to afford the target aldehyde as a solid.[9]
-
| Compound | Molecular Weight ( g/mol ) | Typical Yield | Appearance |
| This compound | 173.17[3][5] | >95% (from alcohol) | Off-white to pale yellow solid |
Part 2: Key Nucleophilic Addition Protocols
The following section details protocols for three fundamental classes of nucleophilic addition reactions, showcasing the versatility of the title compound.
Application 1: Hydride Reduction – Synthesis of Alcohols
The reduction of the aldehyde back to the primary alcohol is a foundational reaction, often used to introduce a hydroxyl group for further functionalization.
Reaction Mechanism: Hydride Reduction
Caption: Mechanism of aldehyde reduction by sodium borohydride.
-
Causality: Sodium borohydride is a mild and selective reducing agent, ideal for converting aldehydes to alcohols without affecting other potentially reducible groups like the phenyl or triazole rings. The reaction is typically run in an alcoholic solvent which also serves as the proton source for the final workup step.[3]
-
Methodology:
-
Dissolve this compound (500 mg, 2.89 mmol) in methanol (20 mL) in a 50 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (120 mg, 3.18 mmol, 1.1 eq.) portion-wise over 5 minutes. Caution: Hydrogen gas evolution will occur.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour.
-
Quench the reaction by slowly adding 1 M HCl (5 mL) until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure alcohol product.
-
| Product | Yield | ¹H NMR (CDCl₃, δ ppm) |
| (1-phenyl-1H-1,2,3-triazol-4-yl)methanol | >95% | ~8.0 (s, 1H, triazole-H), 7.8-7.4 (m, 5H, Ar-H), ~4.9 (s, 2H, -CH₂-), ~2.5 (br s, 1H, -OH) |
Application 2: Grignard Reaction – Carbon-Carbon Bond Formation
The Grignard reaction is a powerful tool for forming new C-C bonds, converting the aldehyde into a secondary alcohol with a new carbon substituent.
Reaction Mechanism: Grignard Addition
Caption: General mechanism for the Grignard reaction with an aldehyde.
-
Causality: Grignard reagents are highly reactive organometallic compounds that are potent nucleophiles and strong bases.[10] Therefore, the reaction must be conducted under strictly anhydrous conditions using dried glassware and anhydrous solvents (e.g., diethyl ether or THF) to prevent the reagent from being quenched by acidic protons from water.[11] The reaction is typically followed by an acidic workup to protonate the intermediate alkoxide and yield the final alcohol product.
-
Methodology:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Argon).
-
In a flask, dissolve this compound (500 mg, 2.89 mmol) in 15 mL of anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenylmagnesium bromide (1.0 M solution in THF, 3.2 mL, 3.2 mmol, 1.1 eq.) dropwise via syringe over 10 minutes.
-
After addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (10 mL) at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure secondary alcohol.
-
| Product | Yield | Key ¹H NMR Signal (CDCl₃, δ ppm) |
| Phenyl(1-phenyl-1H-1,2,3-triazol-4-yl)methanol | 75-85% | ~6.0 (s, 1H, -CH(OH)-) |
Application 3: Wittig Reaction – Olefination
The Wittig reaction is a superior method for converting aldehydes into alkenes, replacing the carbonyl C=O bond with a C=C double bond.[12][13] It has been successfully applied to triazole aldehydes to synthesize various derivatives.[14]
Reaction Mechanism: Wittig Olefination
Caption: The Wittig reaction proceeds via a [2+2] cycloaddition mechanism.[15]
-
Causality: This protocol uses a stabilized ylide (generated from benzyltriphenylphosphonium chloride), which typically favors the formation of the more thermodynamically stable (E)-alkene.[12] A strong base like sodium hydride (NaH) or n-butyllithium (n-BuLi) is required to deprotonate the phosphonium salt to form the nucleophilic ylide.[15] The reaction is run in an anhydrous, aprotic solvent like THF.
-
Methodology:
-
Under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.35 g, 3.47 mmol, 1.2 eq.) in anhydrous THF (20 mL).
-
Cool the suspension to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 139 mg, 3.47 mmol) portion-wise. Caution: Flammable H₂ gas is evolved.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange/red ylide will be observed.
-
Re-cool the ylide solution to 0 °C and add a solution of this compound (500 mg, 2.89 mmol) in anhydrous THF (10 mL) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide.
-
| Product | Yield | Stereoselectivity |
| 1-phenyl-4-styryl-1H-1,2,3-triazole | 70-80% | Predominantly (E)-isomer |
Part 3: Advanced Applications in Organocatalysis
The unique electronic properties and structural rigidity of the 1,2,3-triazole ring have led to its incorporation into the design of novel organocatalysts.[16][17] Derivatives synthesized from this compound can serve as ligands or key structural components in catalysts for asymmetric synthesis. For instance, the triazole nitrogen atoms can act as hydrogen-bond donors, activating electrophiles, while the overall scaffold can provide a defined chiral environment.
Conceptual Diagram: Triazole in Organocatalysis
Caption: Conceptual role of a triazole-based organocatalyst.
Conclusion
This compound is a cornerstone reagent for chemists aiming to leverage the exceptional properties of the triazole scaffold. Its activated aldehyde group provides a reliable entry point for a multitude of nucleophilic addition reactions, enabling the synthesis of diverse molecular architectures. The protocols detailed herein for reduction, Grignard addition, and Wittig olefination represent fundamental, yet powerful, transformations. By understanding the causality behind the experimental conditions, researchers can confidently apply and adapt these methods to construct novel molecules for the advancement of drug discovery and materials science.
References
- This compound - Benchchem.
- This compound synthesis - chemicalbook.
- Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification - NIH.
- ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY.
- Prospects for Using 1,2,3-Triazole Derivatives in Medicinal Chemistry | Semantic Scholar.
- Full article: Biological importance and synthesis of 1,2,3-triazole derivatives: a review.
- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - Frontiers.
- 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles - ResearchGate.
- Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles - MDPI.
- 1-Phenyl-1,2,3-triazole-4-carbaldehyde - SpectraBase.
- 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of - Lirias.
- A Triazole Organocatalyst with Spiropyrrolidine Framework and its Application to the Catalytic Asymmetric Addition of Nitromethane to α,β-Unsaturated Aldehydes | Request PDF - ResearchGate.
- This compound - PubChem.
- This compound | CAS 34296-51-0 | SCBT.
- Some New Heterocycles from the Reaction of 4-Carboxaldehyde-2-Phenyl-2H-1,2,3-Triazole Malononitrile - Scirp.org..
- Organocatalytic routes toward substituted 1,2,3-triazoles - RSC Publishing.
- Wittig reaction - Wikipedia.
- Wittig Reaction - Organic Chemistry Portal.
- Wittig Reaction - Examples and Mechanism - Master Organic Chemistry.
- Wittig Reaction - Common Conditions.
- Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides - NIH.
- 2 - BJOC - Search Results.
- Organocatalytic multicomponent strategy for synthesizing amalgamated triazole-benzimidazole/thiazole scaffolds and comprehensive evaluation of their ab initio behavior - ResearchGate.
- Grignard Reaction, Mechanism, Reagent and Cheat Sheet - Leah4Sci.
- 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts.
- This compound | 34296-51-0 | JBA29651 - Biosynth.
- Organocatalytic triazole formation, followed by oxidative aromatization: regioselective metal-free synthesis of benzotriazoles. | Sigma-Aldrich.
- Site Reversal in Nucleophilic Addition to 1,2,3-Triazine 1-Oxides - PMC - NIH.
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Introduction: The Triazole Scaffold - A Privileged Structure in Medicinal Chemistry
An in-depth guide to the synthesis and application of triazole derivatives for the development of novel anticancer and antifungal therapies.
Triazole, a five-membered heterocyclic ring containing three nitrogen atoms, exists in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole.[1] This core structure is not found in nature but has become a cornerstone of modern medicinal chemistry due to its unique physicochemical properties.[2] The triazole ring is metabolically stable, capable of hydrogen bonding and dipole-dipole interactions, and can act as a bioisostere for amide bonds, enhancing the pharmacological profile of drug candidates.[3][4] These characteristics have led to the development of a vast library of triazole-containing compounds with a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and antibacterial properties.[1][5][6][7]
This guide provides an in-depth exploration of the synthesis and application of triazole derivatives, focusing on two of their most significant therapeutic areas: mycology and oncology. We will delve into the mechanisms of action, present detailed synthetic protocols, and offer insights into the structure-activity relationships that drive their potency.
Part 1: Antifungal Triazole Derivatives
The development of azole antifungals, particularly the triazoles, represented a paradigm shift in the treatment of fungal infections.[6][8] Compounds like fluconazole and itraconazole are widely used to treat both superficial and systemic mycoses.[8] Their success lies in their selective targeting of a fungal-specific enzyme, which provides a favorable therapeutic index.[9]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for azole antifungals is the disruption of fungal cell membrane integrity by inhibiting ergosterol biosynthesis.[9][10] Triazoles specifically target and inhibit lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme (CYP51).[11][12][13] This enzyme is critical for converting lanosterol into ergosterol, the fungal equivalent of cholesterol in mammalian cells.[13]
The inhibition of CYP51 leads to two critical downstream effects:
-
Ergosterol Depletion: The lack of ergosterol compromises the fluidity and structural integrity of the fungal cell membrane, increasing its permeability.[10][11]
-
Toxic Sterol Accumulation: The blockage of the demethylation step causes a buildup of toxic 14α-methylated sterol precursors, which further disrupts membrane function.[9][14]
This dual assault on the cell membrane ultimately leads to the inhibition of fungal growth (a fungistatic effect) and, in some cases, cell lysis and death.[9][10][11] The higher selective affinity of triazoles for fungal CYP51 over human cytochrome P450 enzymes contributes to their clinical safety.[11][13]
Caption: Mechanism of antifungal triazoles via inhibition of ergosterol synthesis.
Synthetic Strategy: Synthesis of 1,2,4-Triazole Derivatives
Many potent antifungal agents are based on the 1,2,4-triazole scaffold.[15] A common and effective method for synthesizing the core structure involves the cyclization of thiosemicarbazide intermediates in an alkaline medium. This approach provides a versatile platform for creating diverse derivatives.
Protocol 1: Synthesis of a 4-Amino-5-Substituted-1,2,4-Triazole-3-thiol
This protocol describes a foundational synthesis for creating a versatile 1,2,4-triazole intermediate, which can be further modified to produce a library of potential antifungal agents. The methodology is adapted from established procedures for synthesizing 1,2,4-triazole-3-thiol derivatives.[16]
Rationale: This multi-step synthesis begins with a common starting material (a carboxylic acid) and builds the triazole ring system through sequential reactions. The use of hydrazine hydrate is key to forming the hydrazide, and carbon disulfide provides the necessary carbon and sulfur atoms for the dithiocarbazate intermediate, which is primed for cyclization into the thiol-substituted triazole ring.
Materials:
-
Substituted carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Hydrazine hydrate (80-95%) (2.0 eq)
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Absolute ethanol
-
Diethyl ether
-
Dilute hydrochloric acid (HCl) or acetic acid
Procedure:
-
Synthesis of Acid Hydrazide:
-
In a round-bottom flask under a fume hood, add the substituted carboxylic acid (1.0 eq) and slowly add thionyl chloride (1.2 eq).
-
Reflux the mixture for 2-3 hours until the evolution of gas ceases.
-
Remove excess thionyl chloride under reduced pressure. The resulting acid chloride is used directly in the next step.
-
Dissolve the crude acid chloride in absolute ethanol and cool the flask in an ice bath.
-
Slowly add hydrazine hydrate (2.0 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and reduce the solvent volume. The precipitated acid hydrazide can be collected by filtration and washed with cold water.
-
-
Synthesis of Potassium Dithiocarbazate Salt:
-
In a flask, dissolve the synthesized acid hydrazide (1.0 eq) in absolute ethanol containing potassium hydroxide (1.1 eq).
-
Cool the solution in an ice bath and add carbon disulfide (1.1 eq) dropwise with vigorous stirring.
-
Continue stirring for 12-16 hours at room temperature.
-
The precipitated potassium salt is collected by filtration, washed with cold diethyl ether, and dried.
-
-
Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol:
-
Suspend the dried potassium salt (1.0 eq) in water.
-
Add hydrazine hydrate (2.0 eq) and reflux the mixture for 4-6 hours. Hydrogen sulfide gas will evolve, so this step must be performed in a well-ventilated fume hood.[16]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully acidify with dilute HCl or acetic acid to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with cold water, and recrystallize from ethanol to obtain the purified triazole derivative.
-
Quantitative Data: Antifungal Activity
The efficacy of antifungal triazoles is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
| Compound/Drug | Fungal Strain | MIC (µg/mL) | Reference |
| Fluconazole | Candida albicans | 0.25 - 16 | [16] |
| Itraconazole | Aspergillus fumigatus | 0.25 - 8 | [17] |
| Voriconazole | Candida krusei | 0.03 - 2 | [6] |
| Synthesized Analog 1c | Candida albicans | 0.0039 | [18] |
| Synthesized Analog 1e | Candida albicans | 0.0039 | [18] |
Note: MIC values can vary based on the specific strain and testing methodology. The synthesized analogs 1c and 1e from a cited study demonstrate significantly higher potency against C. albicans compared to the standard drug fluconazole, highlighting the potential for novel derivatives.[18]
Part 2: Anticancer Triazole Derivatives
The triazole scaffold is a privileged building block in the discovery of new anticancer agents.[3][19] Its ability to form stable, functional linkers and interact with biological targets has been exploited to create a multitude of compounds with potent antiproliferative activity against various human cancer cell lines.[19][20]
Mechanisms of Action: A Multi-Targeted Approach
Unlike their antifungal counterparts, anticancer triazoles do not have a single, universal mechanism of action. Their versatility allows them to be incorporated into molecules that can interfere with numerous pathways essential for cancer cell growth and survival. Recent studies have highlighted their ability to:
-
Inhibit Key Enzymes: Triazole derivatives have been designed to inhibit enzymes crucial for cancer progression, such as kinases, topoisomerases, carbonic anhydrases, and histone deacetylases (HDACs).[21][22]
-
Induce Apoptosis: Many triazole compounds exert their anticancer effects by triggering programmed cell death (apoptosis). This can be achieved by disrupting mitochondrial membrane potential or activating caspase cascades.[3]
-
Cause Cell Cycle Arrest: Certain derivatives can halt the cell cycle at specific checkpoints (e.g., G1 or G2/M phase), preventing cancer cells from dividing and proliferating.[3][23]
-
Interfere with DNA: Some compounds can bind to DNA or inhibit enzymes involved in its replication and repair, leading to DNA damage and cell death.[7][21]
Caption: Potential mechanisms of action for anticancer triazole derivatives.
Synthetic Strategy: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The advent of "click chemistry" has revolutionized the synthesis of 1,2,3-triazole derivatives.[4][24] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, allowing for the rapid, efficient, and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides.[3][24] This reaction is highly reliable, biocompatible, and proceeds under mild conditions, making it a powerful tool for drug discovery.[22]
Caption: General workflow for the CuAAC "Click Chemistry" synthesis.
Protocol 2: General Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via CuAAC
This protocol provides a robust and widely applicable method for synthesizing 1,2,3-triazole derivatives, adapted from procedures used to create libraries of anticancer compounds.[3]
Rationale: The key to this reaction is the in situ generation of the active Cu(I) catalyst from a stable Cu(II) precursor (like copper sulfate) using a mild reducing agent (sodium ascorbate). This avoids the need to handle unstable Cu(I) salts. The reaction proceeds in a solvent system, often a mixture of an organic solvent and water, which facilitates the dissolution of both organic and inorganic reagents.
Materials:
-
Functional terminal alkyne (1.0 eq)
-
Functional organic azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 eq)
-
Sodium ascorbate (0.1 - 0.2 eq)
-
Solvent system (e.g., t-BuOH/H₂O, DMF, or CH₂Cl₂/H₂O)
-
Dichloromethane (CH₂Cl₂) for extraction
-
Sodium sulfate (Na₂SO₄) for drying
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0 eq) in the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and water).
-
-
Catalyst Addition:
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).
-
In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution. The solution may change color, indicating the formation of the Cu(I) species.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction's progress using TLC. Reactions are often complete within 2 to 12 hours.[3]
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product into an organic solvent like dichloromethane (CH₂Cl₂) three times.[3]
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1,2,3-triazole derivative.
-
Quantitative Data: Anticancer Activity
The antiproliferative activity of anticancer compounds is commonly reported as the IC₅₀ value—the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Doxorubicin (Control) | HT-1080 (Fibrosarcoma) | ~1-5 | [3] |
| Cisplatin (Control) | HCT-116 (Colon Carcinoma) | ~5-10 | [23][25] |
| Compound 8 (Phosphonate derivative) | HT-1080 (Fibrosarcoma) | ~15-20 | [3] |
| Compound 7a (Chalcone hybrid) | A549 (Lung Cancer) | 8.67 | [26] |
| Compound 4g (Curcumin hybrid) | HCT-116 (Colon Carcinoma) | 1.09 | [23][25] |
| Compound 24 (Thymol hybrid) | MCF-7 (Breast Cancer) | 6.17 | [7] |
Note: Lower IC₅₀ values indicate higher potency. The examples show that novel triazole hybrids can exhibit potent activity, sometimes superior to standard chemotherapeutic agents against specific cell lines.
Part 3: In Vitro Biological Evaluation Protocol
After synthesis, the crucial next step is to evaluate the biological activity of the newly created compounds. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and is frequently used to determine the IC₅₀ values of potential anticancer agents.[3][23][25]
Protocol 3: General MTT Assay for Cytotoxicity Screening
Rationale: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals via mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, one can quantify the reduction in cell viability caused by a test compound.
Materials:
-
Human cancer cell lines (e.g., A549, HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microculture plates
-
Synthesized triazole compounds and a positive control drug (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
Multichannel pipette and a microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[16]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control in culture medium. The final concentration of DMSO vehicle should not exceed 0.5% to avoid solvent toxicity.[16]
-
After 24 hours, remove the old medium and add 100 µL of medium containing the various concentrations of the test compounds to the wells.
-
Include untreated cells (negative control) and vehicle-only control wells.
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.[16]
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently agitate the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration (on a log scale) and use non-linear regression to determine the IC₅₀ value.
-
Conclusion and Future Directions
The triazole core remains a highly valuable scaffold in the ongoing search for more effective and selective antifungal and anticancer therapeutics. The synthetic versatility, particularly through modern methods like click chemistry, allows for the rapid generation of diverse molecular architectures. Future research will likely focus on the development of multi-target agents, where a single triazole-based molecule can modulate several disease-related pathways simultaneously. Furthermore, conjugating triazoles with other pharmacophores or natural products continues to be a promising strategy for enhancing potency and overcoming drug resistance.[24][26] As our understanding of the molecular drivers of cancer and fungal pathogenesis deepens, the rational design of next-generation triazole derivatives will undoubtedly play a critical role in advancing clinical care.
References
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- Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. PubMed.
- Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx. Slideshare.
- Azole antifungals. Life Worldwide.
- Mechanism of Action of Azole Antifungal. Pharmacy Freak. (2025-11-13).
- Antifungal Ergosterol Synthesis Inhibitors. StatPearls - NCBI Bookshelf - NIH. (2024-03-01).
- Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development. (2023-05-17).
- Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed.
- Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. Bentham Science Publisher.
- Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. (2024-10-24).
- Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry. Benchchem.
- Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. NIH.
- Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. PubMed. (2024-06-25).
- Triazole-based click chemistry as strategic for novel therapeutics treatments of cancer: A bibliometric analysis 2007–2024. (2025-04-05).
- Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH.
- The application of click chemistry in the synthesis of agents with anticancer activity. PMC. (2015-03-12).
- A comprehensive review on triazoles as anticancer agents. DergiPark.
- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers.
- Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. International Journal of Chemical Studies. (2023-06-09).
- Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents.
- Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results.
- Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PMC - NIH.
- Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. (2025-08-06).
- Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central.
- Representative derivatives of 1,2,3-triazoles with anti-anticancer activity. ResearchGate.
- Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. PMC - NIH.
- Synthesis and antifungal activity of the novel triazole derivatives containing 1,2,3-triazole fragment | Semantic Scholar.
- synthesis of 1,2,4 triazole compounds. ISRES.
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use of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde as a synthetic building block
An In-Depth Guide to the Synthetic Utility of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde
Abstract
This compound is a versatile heterocyclic aldehyde that has emerged as a cornerstone building block in synthetic and medicinal chemistry. The inherent stability and unique electronic properties of the 1,2,3-triazole ring, combined with the reactive aldehyde functionality, provide a powerful scaffold for the construction of complex molecular architectures.[1][2] The triazole moiety often acts as a bioisostere for amide bonds, enhancing metabolic stability, and can participate in hydrogen bonding and π-stacking interactions, making it a privileged structure in drug discovery.[1][3][4][5] This guide provides a detailed exploration of its synthesis and showcases its application in several pivotal organic transformations, complete with validated protocols and mechanistic insights for researchers in organic synthesis and drug development.
The this compound Scaffold: Synthesis and Properties
The title compound, with the molecular formula C₉H₇N₃O and a molecular weight of 173.17 g/mol , is a stable, solid material at room temperature.[6][7][8] Its synthetic accessibility and the dual functionality of the stable aromatic triazole ring and the reactive aldehyde group make it an invaluable intermediate.
Recommended Synthesis Pathway
The most efficient and regioselective route to this compound is a two-step process commencing with the renowned Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][9]
Step 1: CuAAC Synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol This reaction involves the 1,3-dipolar cycloaddition of phenylazide and propargyl alcohol. The copper(I) catalyst is critical as it ensures the exclusive formation of the 1,4-disubstituted regioisomer, unlike the thermal Huisgen cycloaddition which yields a mixture of 1,4- and 1,5-isomers.[1]
Step 2: Oxidation to this compound The precursor alcohol is then oxidized to the target aldehyde. A mild oxidant is crucial to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) in dichloromethane (DCM) is the reagent of choice, providing near-quantitative yields under ambient conditions.[1][10]
Caption: Recommended two-step synthesis workflow.
Detailed Synthesis Protocol
Protocol 1: Synthesis of this compound
Materials:
-
(1-phenyl-1H-1,2,3-triazol-4-yl)methanol
-
Manganese dioxide (MnO₂), activated
-
Dichloromethane (DCM), anhydrous
-
Celite®
Procedure:
-
To a stirred solution of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol (1.0 eq, e.g., 245 mg, 1.4 mmol) in DCM (15 mL), add activated MnO₂ (10 eq, e.g., 1.23 g, 14.14 mmol).[10]
-
Stir the resulting dark suspension vigorously at room temperature overnight.
-
Scientist's Note: MnO₂ is a heterogeneous oxidant, so vigorous stirring is essential to ensure complete reaction. The 10-fold excess ensures the reaction goes to completion.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, filter the mixture through a pad of Celite® to remove the MnO₂ and manganese salts.
-
Wash the Celite® pad with additional DCM (3 x 10 mL) to ensure all product is recovered.
-
Combine the filtrates and concentrate under reduced pressure to yield the product.
-
The product, this compound, is typically obtained as a solid with high purity (>98%) and in near-quantitative yield (approx. 99%), often requiring no further purification.[1][10]
Application in Knoevenagel Condensation
The Knoevenagel condensation is a powerful C-C bond-forming reaction between a carbonyl compound and an active methylene species, catalyzed by a mild base.[11] The electron-withdrawing character of the triazole ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making this compound an excellent substrate for this transformation.[1]
Caption: General scheme for the Knoevenagel condensation.
Protocol for Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1-0.2 eq) to the solution.
-
Rationale: Piperidine is a sufficiently weak base to deprotonate the malononitrile, forming the nucleophilic enolate, without promoting the self-condensation of the aldehyde.[11]
-
-
Stir the reaction mixture at room temperature or gently reflux for 2-4 hours.[12]
-
Monitor the reaction by TLC. Upon completion, a precipitate of the product usually forms.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
| Active Methylene Compound | Catalyst | Solvent | Typical Yield |
| Malononitrile | Piperidine | Ethanol | >90% |
| Ethyl Cyanoacetate | Ammonium Acetate | Toluene | 85-95% |
| Thiobarbituric Acid | Piperidine | Ethanol | >90% |
| Meldrum's Acid | Piperidine | Benzene | ~80%[12] |
Synthesis of Schiff Bases (Imines)
The reaction of the triazole aldehyde with primary amines provides a straightforward route to Schiff bases (or imines). These compounds are valuable intermediates themselves and are widely investigated for their broad spectrum of biological activities.[13][14][15]
Caption: Synthesis of Triazole-containing Schiff Bases.
Protocol for Schiff Base Formation
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add the primary amine (1.0-1.1 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Scientist's Note: The acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the amine. It also facilitates the final dehydration step.
-
-
Attach a reflux condenser and heat the mixture to reflux for 3-5 hours.[13]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and then in an ice bath.
-
The Schiff base product often crystallizes from the solution. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry.
Reductive Amination for Secondary Amine Synthesis
Reductive amination is a highly efficient method for forming C-N single bonds. It proceeds via the in-situ formation of a Schiff base, which is then immediately reduced to the corresponding amine. Using a mild reducing agent like sodium borohydride (NaBH₄) allows for a convenient one-pot procedure.
Caption: Workflow for one-pot reductive amination.
Protocol for One-Pot Reductive Amination
Materials:
-
This compound
-
Primary Amine (e.g., Benzylamine)
-
Methanol
-
Sodium Borohydride (NaBH₄)
Procedure:
-
Dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in methanol.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.
-
Cool the flask in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (1.5-2.0 eq) to the stirred solution.
-
Caution: NaBH₄ reacts with methanol to produce hydrogen gas. Add slowly to control the effervescence.
-
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-3 hours.
-
Monitor the reaction by TLC to confirm the disappearance of the imine intermediate.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude secondary amine, which can be purified by column chromatography.
Additional Key Transformations
The aldehyde functionality is a gateway to numerous other synthetic transformations, further highlighting the compound's utility.
Nucleophilic Additions
The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles.
Caption: Versatility in nucleophilic addition reactions.
-
Reduction to Alcohols: As previously noted, the aldehyde can be easily reduced back to the corresponding primary alcohol using hydride reagents like NaBH₄.[1]
-
Grignard and Organolithium Reactions: Addition of organometallic reagents (e.g., R-MgBr, R-Li) generates secondary alcohols, providing a route to more complex, chiral structures.
-
Wittig Reaction: Reaction with phosphonium ylides (Ph₃P=CHR) is a classic and reliable method for converting the aldehyde into a C=C double bond, yielding various triazolyl-substituted alkenes.[2]
Conclusion
This compound is a robust and highly valuable synthetic intermediate. Its straightforward, high-yield synthesis via click chemistry and subsequent mild oxidation makes it readily accessible. The reactivity of its aldehyde group in fundamental transformations such as Knoevenagel condensations, Schiff base formations, reductive aminations, and various nucleophilic additions provides chemists with a reliable platform for synthesizing a diverse array of functionalized triazole derivatives. These derivatives continue to be of significant interest, particularly in the fields of medicinal chemistry and materials science, where the unique properties of the triazole ring are highly sought after.[4][16][17]
References
-
Title: 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles Source: ResearchGate URL: [Link]
-
Title: Synthesis of Some Substituted 1,2,3-Triazole Derivatives via 1,3-Cycloaddition Reaction of Phenacylazides Source: ResearchGate URL: [Link]
-
Title: Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid Source: ResearchGate URL: [Link]
-
Title: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles Source: MDPI URL: [Link]
-
Title: Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors Source: Taylor & Francis Online URL: [Link]
-
Title: Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H) Source: ACG Publications URL: [Link]
-
Title: this compound - PubChem Source: PubChem URL: [Link]
-
Title: Synthesis of 1,2,3-Triazoles Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules Source: Journal of Medicinal and Chemical Sciences URL: [Link]
-
Title: 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Biological importance and synthesis of 1,2,3-triazole derivatives: a review Source: Taylor & Francis Online URL: [Link]
-
Title: Selected examples of 1,2,3-triazole derivatives with pharmacological activity Source: ResearchGate URL: [Link]
-
Title: Intramolecular Click Cycloaddition Reactions: Synthesis of 1,2,3-Triazoles Source: ResearchGate URL: [Link]
-
Title: Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives Source: MDPI URL: [Link]
-
Title: Knoevenagel condensation - Wikipedia Source: Wikipedia URL: [Link]
-
Title: 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of Source: Lirias URL: [Link]
-
Title: Synthesis of some novel Schiff bases containing 1,2,4-triazole ring Source: Taylor & Francis Online URL: [Link]
-
Title: Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links Source: ResearchGate URL: [Link]
-
Title: Synthesis and Biological Evaluation of Some Novel Schiff's Bases from 1,2,4-Triazole Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of Some Novel Schiff Base Derivative 5-Substituted-4-Amino-1,2,4-Triazole-3-one Compounds with Potential Lipase In Source: ResearchGate URL: [Link]
-
Title: Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives Source: National Institutes of Health (NIH) URL: [Link]
-
Title: RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW Source: Semantic Scholar URL: [Link]
-
Title: Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst Source: ACG Publications URL: [Link]
-
Title: A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media Source: ResearchGate URL: [Link]
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Preparation of 1-Alkyl-4-formyl-1,2,3-triazoles: A Detailed Guide to Synthetic Strategies and Protocols
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic methodologies for preparing 1-alkyl-4-formyl-1,2,3-triazoles, with a primary focus on their synthesis from aryl triazole aldehydes. The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its chemical stability and unique electronic properties. The 4-formyl-1,2,3-triazole derivatives, in particular, serve as versatile intermediates for the synthesis of a wide array of more complex molecules.[1][2] This guide will delve into the mechanistic underpinnings of the key transformations, provide detailed, field-proven protocols, and discuss alternative synthetic strategies, empowering researchers to confidently apply these methods in their work.
Strategic Approaches to 1-Alkyl-4-formyl-1,2,3-triazole Synthesis
The preparation of 1-alkyl-4-formyl-1,2,3-triazoles can be broadly approached via two main strategies when starting from an aryl triazole aldehyde precursor. The choice of strategy often depends on the availability of starting materials, desired scale, and the electronic and steric properties of the target alkyl substituent.
Strategy 1: The Aryl-Alkyl Exchange via a Cornforth-Type Rearrangement
This elegant and efficient one-pot method utilizes a 1-aryl-4-formyl-1,2,3-triazole as a stable, readily accessible precursor. The reaction with a primary amine initiates a cascade process involving imine formation, a subsequent Cornforth-type rearrangement, and final hydrolysis to yield the desired 1-alkyl-4-formyl-1,2,3-triazole. The use of a 1-(4-nitrophenyl) group on the starting triazole is particularly advantageous as the electron-withdrawing nature of this group facilitates the rearrangement.[1][2]
Strategy 2: The Deprotection-Alkylation Sequence
An alternative, multi-step approach involves the initial synthesis of a 1-aryl-4-formyl-1,2,3-triazole where the aryl group acts as a protecting or directing group. This aryl group is subsequently cleaved to yield the parent 4-formyl-1H-1,2,3-triazole. The final step is a regioselective N-alkylation to introduce the desired alkyl chain. This strategy offers modularity but requires careful control of regioselectivity in the final alkylation step. The p-methoxyphenyl (PMP) group is a suitable choice for the aryl protecting group due to its facile removal under oxidative conditions with reagents like ceric ammonium nitrate (CAN).[3][4]
Below, we provide a detailed exploration of both synthetic pathways, complete with step-by-step protocols and the scientific rationale behind the experimental choices.
Strategy 1: The Cornforth-Type Rearrangement of 1-(4-Nitrophenyl)-4-formyl-1,2,3-triazole
This method stands out for its operational simplicity and scalability, making it a preferred route for accessing a variety of 1-alkyl-4-formyl-1,2,3-triazoles.
Mechanistic Insights
The core of this transformation is a fascinating thermal rearrangement of the initially formed 4-iminomethyl-1,2,3-triazole. This process is analogous to the classic Cornforth rearrangement observed in oxazole chemistry.[5] The reaction is driven by the formation of a thermodynamically more stable triazole isomer. The electron-withdrawing 4-nitrophenyl group on the starting material plays a crucial role in activating the triazole ring and favoring the forward reaction.
The proposed mechanism unfolds as follows:
-
Imine Formation: The reaction commences with the condensation of the primary amine with the aldehyde of 1-(4-nitrophenyl)-4-formyl-1,2,3-triazole (FNPT) to form the corresponding imine.
-
Electrocyclic Ring Opening: The resulting imine undergoes a thermal electrocyclic ring opening to form a transient nitrile ylide intermediate.
-
Ring Closure: This intermediate then undergoes a 1,5-dipolar cyclization to form a new triazole ring, effectively swapping the N1-substituents.
-
Hydrolysis: The newly formed imine is then hydrolyzed during the reaction or workup to afford the final 1-alkyl-4-formyl-1,2,3-triazole and releasing 4-nitroaniline as a byproduct.
Figure 1: Mechanism of the Cornforth-Type Rearrangement.
Experimental Protocols
Protocol 1.1: Synthesis of 1-(4-Nitrophenyl)-4-formyl-1,2,3-triazole (FNPT)
This precursor can be synthesized on a multigram scale from commercially available starting materials.
-
Materials:
-
4-Nitrophenyl azide
-
3-(Dimethylamino)acrolein
-
1,4-Dioxane
-
-
Procedure:
-
To a stirred solution of 4-nitrophenyl azide (1.0 eq) in 1,4-dioxane, add 3-(dimethylamino)acrolein (1.2 eq).
-
Heat the reaction mixture at 80-90 °C for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield FNPT as a pale yellow solid.
-
Protocol 1.2: General Procedure for the Synthesis of 1-Alkyl-4-formyl-1,2,3-triazoles
-
Materials:
-
1-(4-Nitrophenyl)-4-formyl-1,2,3-triazole (FNPT)
-
Primary amine (e.g., hexylamine, benzylamine)
-
Solvent (e.g., 1,4-dioxane, isopropanol/water mixture)
-
-
Procedure:
-
Dissolve FNPT (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a condenser.
-
Add the primary amine (1.1-1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 80-110 °C depending on the solvent) for 4-24 hours. Monitor the reaction by TLC for the disappearance of the starting material and the formation of the product.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel. The hydrolysis of any remaining imine intermediate often occurs on the silica gel column.
-
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various 1-alkyl-4-formyl-1,2,3-triazoles from FNPT, as adapted from the literature.[2]
| Entry | Primary Amine | Solvent | Time (h) | Yield (%) |
| 1 | n-Hexylamine | 1,4-Dioxane | 12 | 85 |
| 2 | Benzylamine | 1,4-Dioxane | 8 | 92 |
| 3 | Allylamine | Isopropanol | 16 | 88 |
| 4 | 2-Methoxyethylamine | 1,4-Dioxane | 24 | 78 |
| 5 | Cyclohexylamine | 1,4-Dioxane | 20 | 81 |
Table 1: Synthesis of 1-Alkyl-4-formyl-1,2,3-triazoles via Cornforth-Type Rearrangement.
Strategy 2: The Deprotection-Alkylation Sequence
This two-step approach provides an alternative route and can be advantageous when the desired primary amine is not compatible with the high temperatures of the rearrangement reaction or when a modular synthesis is preferred.
Conceptual Workflow
Figure 2: Workflow for the Deprotection-Alkylation Strategy.
Experimental Protocols
Protocol 2.1: Synthesis of 4-Formyl-1H-1,2,3-triazole
The synthesis of the parent 4-formyl-1H-1,2,3-triazole can be achieved through various methods, including the deprotection of a suitable N-aryl precursor. Here, we outline the synthesis of a 1-(p-methoxyphenyl) precursor followed by its deprotection.
-
Step A: Synthesis of 1-(4-Methoxyphenyl)-4-formyl-1,2,3-triazole
-
This can be achieved following a similar procedure to Protocol 1.1, using 4-methoxyphenyl azide instead of 4-nitrophenyl azide.
-
-
Step B: Deprotection using Ceric Ammonium Nitrate (CAN) [4]
-
Materials:
-
1-(4-Methoxyphenyl)-4-formyl-1,2,3-triazole
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile/Water
-
-
Procedure:
-
Dissolve the 1-(4-methoxyphenyl)-4-formyl-1,2,3-triazole (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of CAN (2.5-3.0 eq) in water to the cooled reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-formyl-1H-1,2,3-triazole.
-
-
Protocol 2.2: Regioselective N1-Alkylation of 4-Formyl-1H-1,2,3-triazole
The alkylation of NH-triazoles can lead to a mixture of N1 and N2 isomers. The regioselectivity is influenced by factors such as the nature of the electrophile, the base, and the solvent.[6] For 4-substituted-1H-1,2,3-triazoles, alkylation often favors the N1 position under thermodynamic control.
-
Materials:
-
4-Formyl-1H-1,2,3-triazole
-
Alkyl halide (e.g., benzyl bromide, butyl iodide)
-
Base (e.g., K₂CO₃, NaH)
-
Solvent (e.g., DMF, THF)
-
-
Procedure:
-
To a solution of 4-formyl-1H-1,2,3-triazole (1.0 eq) in the chosen solvent, add the base (1.2-1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to separate the N1 and N2 isomers.
-
Troubleshooting and Practical Considerations
-
Incomplete Rearrangement (Strategy 1): If the Cornforth-type rearrangement does not proceed to completion, this can be due to insufficient heating or a less reactive amine. Increasing the reaction temperature or time may be beneficial. For sterically hindered or electron-rich amines, the rearrangement may be slower.[7]
-
Mixture of Isomers (Strategy 2): The N-alkylation of 4-formyl-1H-1,2,3-triazole can yield a mixture of N1 and N2 isomers. The ratio can be influenced by the reaction conditions. Generally, polar aprotic solvents like DMF and stronger bases may favor N1 alkylation. Careful optimization of the base, solvent, and temperature may be required to achieve high regioselectivity.
-
Purification Challenges: The 4-nitroaniline byproduct from Strategy 1 can sometimes co-elute with the desired product. Careful column chromatography or a preliminary acid-base extraction can aid in its removal.
Conclusion
The preparation of 1-alkyl-4-formyl-1,2,3-triazoles from aryl triazole aldehydes is a valuable transformation in synthetic organic chemistry. The one-pot Cornforth-type rearrangement using 1-(4-nitrophenyl)-4-formyl-1,2,3-triazole offers an efficient and scalable route to a diverse range of these important building blocks. For substrates that are incompatible with the rearrangement conditions, a more modular deprotection-alkylation sequence provides a viable alternative. By understanding the underlying mechanisms and carefully selecting the appropriate synthetic strategy and reaction conditions, researchers can effectively synthesize these versatile intermediates for their application in drug discovery and materials science.
References
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Petelska, A. D.; Figaszewski, Z. A. Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules2022 , 27(1), 123. [Link]
-
Opsomer, T.; Valkeneers, K.; Ratković, A.; Dehaen, W. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Organics2021 , 2(4), 404-414. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]
-
Butler, R. N.; Hanniffy, J. M.; Stephens, J. C.; Burke, L. A. A ceric ammonium nitrate N-dearylation of N-p-anisylazoles applied to pyrazole, triazole, tetrazole, and pentazole rings: release of parent azoles. Generation of unstable pentazole, HN5/N5-, in solution. J. Org. Chem.2008 , 73(4), 1354-1364. [Link]
-
Kumar, V.; Kaur, K.; Gupta, M. K. Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Process Synth.2016 , 5(3), 233-237. [Link]
-
McCabe, O.; Kumar, A.; Manas, E. S.; et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org. Chem.2021 , 17, 1988-2001. [Link]
-
Fletcher, J. T.; Hanson, M. D.; Christensen, J. A.; Villa, E. M. Revisiting ring-degenerate rearrangements of 1-substituted-4-imino-1,2,3-triazoles. Beilstein J. Org. Chem.2018 , 14, 2098-2105. [Link]
-
Wikipedia. Cornforth rearrangement. [Link]
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Application Notes & Protocols: Triazole-4-Carbaldehyde as a Versatile Core for Advanced Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
The Dawn of a New Probe: The Triazole-4-Carbaldehyde Advantage
In the intricate world of cellular biology and drug discovery, the ability to visualize specific molecules in real-time is paramount. Fluorescent probes have emerged as indispensable tools, illuminating the complex machinery of life without invasive procedures.[1][2] Among the vast array of fluorogenic scaffolds, the 1,2,3-triazole ring system, particularly when functionalized with a 4-carbaldehyde group, presents a uniquely powerful and versatile core for the rational design of next-generation fluorescent probes.
The ascendancy of this heterocyclic core is rooted in several key advantages:
-
Synthetic Accessibility via "Click Chemistry": The triazole core is most elegantly synthesized via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction.[][4][5] This reaction is renowned for its high efficiency, mild reaction conditions, and remarkable specificity, producing the 1,4-disubstituted triazole isomer exclusively.[5] This synthetic reliability allows for the modular and predictable assembly of complex probe architectures.
-
A Reactive Hub for Targeted Sensing: The integrated carbaldehyde (aldehyde) group is a critical functional handle. It readily undergoes condensation reactions, most notably to form Schiff bases with primary amines.[6][7][8][9] This provides a straightforward method for tethering the triazole core to a recognition moiety (e.g., a metal chelator, a pH-sensitive group, or a biomolecule-targeting ligand), thereby programming the probe for a specific analyte.
-
Favorable and Tunable Photophysics: The triazole ring itself is not merely a linker; it is an active participant in the probe's electronic structure. Its electron-rich nature can be harnessed to create probes with desirable photophysical properties, including high fluorescence quantum yields and large Stokes shifts.[10][11][12] The conversion of an alkyne to a triazole often leads to a significant enhancement in fluorescence, a phenomenon that can be exploited for "turn-on" probe design.[13]
-
Mechanistic Versatility: Probes built from this core can operate through various fluorescence modulation mechanisms. These include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF), providing a rich toolbox for designing probes that respond to specific biological events.[14]
This guide provides a comprehensive overview of the design principles, synthesis, characterization, and application of fluorescent probes based on the triazole-4-carbaldehyde core.
Constructing the Probe: Synthesis and Rationale
The modular nature of these probes allows for a streamlined and logical synthetic strategy. The process can be conceptually broken down into three main stages: core formation, functionalization, and analyte recognition.
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Application Notes and Protocols for the Synthesis of Ligands for Coordination Chemistry from Formyl-Triazoles
Introduction: The Formyl-Triazole as a Versatile Scaffold in Ligand Design
The 1,2,3-triazole moiety has become a cornerstone in the construction of sophisticated molecular architectures, largely due to the advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[1][2] This heterocycle is not merely a passive linker; its nitrogen atoms are excellent donors for metal coordination, making it a privileged structure in the design of ligands for catalysis, medicinal chemistry, and materials science.[3][4] The introduction of a formyl group onto the triazole ring transforms this stable scaffold into a highly versatile precursor for a diverse array of ligands. The aldehyde functionality serves as a reactive handle for the synthesis of Schiff bases, amines, and alcohols, each with unique coordination properties.
This guide provides detailed application notes and validated protocols for the synthesis of three important classes of ligands derived from a common formyl-triazole precursor. Each protocol is designed to be self-validating, with comprehensive characterization data to ensure the identity and purity of the synthesized compounds.
Workflow Overview: From Formyl-Triazole to Diverse Ligand Architectures
The overall synthetic strategy begins with a common starting material, a 4-formyl-1,2,3-triazole, which can be synthesized via a tandem one-pot acetal cleavage/CuAAC reaction.[2] From this central precursor, three classes of ligands are accessible through straightforward chemical transformations: Schiff base condensation, reductive amination, and reduction.
Figure 1: Synthetic pathways from a formyl-triazole precursor to various ligand types.
Application Note 1: Synthesis and Coordination of Triazole-Based Schiff Base Ligands
Causality and Expertise: Schiff base ligands, or imines, are among the most widely studied classes of ligands due to their synthetic accessibility and the rich coordination chemistry they exhibit. The condensation of an aldehyde with a primary amine is a robust and high-yielding reaction. The resulting imine nitrogen is an excellent donor for a wide range of metal ions. Furthermore, by varying the amine component, the steric and electronic properties of the ligand can be finely tuned.
Protocol 1: Synthesis of a Representative Schiff Base Ligand
This protocol details the synthesis of N-((1-phenyl-1H-1,2,3-triazol-4-yl)methylene)aniline from 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde and aniline.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 173.17 | 1.0 | 173 mg |
| Aniline | 93.13 | 1.0 | 91 µL |
| Absolute Ethanol | - | - | 10 mL |
| Glacial Acetic Acid | - | - | 2-3 drops |
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (173 mg, 1.0 mmol) and absolute ethanol (10 mL).
-
Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Add aniline (91 µL, 1.0 mmol) to the solution, followed by the addition of 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours.[5]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. If no precipitation occurs, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry in a vacuum oven.
Trustworthiness through Characterization:
-
FT-IR (KBr, cm⁻¹): The disappearance of the C=O stretching vibration of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching of the primary amine (around 3300-3400 cm⁻¹) is expected. A new strong band corresponding to the C=N (imine) stretch should appear in the region of 1600-1650 cm⁻¹.[5]
-
¹H NMR (CDCl₃, δ ppm): The aldehyde proton signal (around 10 ppm) will disappear. A new singlet for the imine proton (-CH=N-) is expected to appear in the downfield region, typically between 8.0 and 9.0 ppm. The aromatic protons of the phenyl and aniline rings will be observed in the range of 7.0-8.0 ppm.
-
¹³C NMR (CDCl₃, δ ppm): The aldehyde carbonyl carbon signal (around 190 ppm) will be absent. A new signal for the imine carbon (-CH=N-) will appear between 150 and 165 ppm.
-
Mass Spectrometry (ESI+): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₁₅H₁₂N₄, M.W. = 248.28).
Coordination to a Metal Center: Synthesis of a Cu(II) Complex
Procedure:
-
Dissolve the synthesized Schiff base ligand (100 mg, 0.4 mmol) in hot methanol (10 mL).
-
In a separate flask, dissolve Cu(CH₃COO)₂·H₂O (40 mg, 0.2 mmol) in methanol (5 mL).
-
Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.
-
A change in color and the formation of a precipitate indicate complex formation.
-
Reflux the mixture for 1-2 hours to ensure complete reaction.[1]
-
Cool the mixture, collect the solid complex by filtration, wash with methanol, and dry.
Characterization of the Complex:
-
FT-IR: A shift in the C=N stretching frequency to a lower wavenumber is indicative of coordination of the imine nitrogen to the metal center. New bands in the far-IR region (400-600 cm⁻¹) may be attributed to M-N and M-O vibrations.[1]
-
Molar Conductivity: Measurements in a suitable solvent (e.g., DMF or DMSO) can determine if the complex is electrolytic or non-electrolytic.[1]
Application Note 2: Synthesis of Aminomethyl-Triazole Ligands
Causality and Expertise: The reduction of the imine bond in Schiff bases to a secondary amine provides a more flexible and robust ligand. The resulting aminomethyl-triazole ligands are less susceptible to hydrolysis and can form stable chelate rings with metal ions. This two-step approach, involving the formation of a Schiff base followed by its reduction, is a reliable method for accessing these valuable ligands. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it will not reduce other functional groups like esters or nitriles under standard conditions.[6]
Protocol 2: Synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine
This protocol details the reduction of the Schiff base synthesized in Protocol 1.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| N-((1-phenyl-1H-1,2,3-triazol-4-yl)methylene)aniline | 248.28 | 1.0 | 248 mg |
| Sodium Borohydride (NaBH₄) | 37.83 | 2.0 | 76 mg |
| Methanol | - | - | 15 mL |
| Dichloromethane | - | - | 20 mL |
| Saturated aq. NH₄Cl solution | - | - | 10 mL |
Procedure:
-
Suspend the Schiff base (248 mg, 1.0 mmol) in methanol (15 mL) in a 50 mL round-bottom flask with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium borohydride (76 mg, 2.0 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.[6]
-
Once the reaction is complete, cool the mixture back to 0 °C and quench the excess NaBH₄ by slowly adding saturated aqueous NH₄Cl solution (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the aminomethyl-triazole ligand.
Trustworthiness through Characterization:
-
FT-IR (KBr, cm⁻¹): The C=N stretching band (1600-1650 cm⁻¹) will disappear. The appearance of a broad N-H stretching band around 3300-3500 cm⁻¹ confirms the formation of the amine.
-
¹H NMR (CDCl₃, δ ppm): The imine proton signal (8.0-9.0 ppm) will be absent. A new singlet or multiplet for the methylene protons (-CH₂-) adjacent to the amine will appear, typically between 3.5 and 4.5 ppm. A broad singlet for the N-H proton will also be present.
-
Mass Spectrometry (ESI+): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₁₅H₁₄N₄, M.W. = 250.30).
Application Note 3: Synthesis of Hydroxymethyl-Triazole Ligands
Causality and Expertise: The reduction of the formyl group directly to a hydroxymethyl group provides a neutral, potentially bidentate ligand where the alcohol's oxygen atom can participate in coordination. This transformation is efficiently achieved using sodium borohydride in a protic solvent like methanol or ethanol. The resulting (1-phenyl-1H-1,2,3-triazol-4-yl)methanol is a valuable building block for more complex ligands or can act as a ligand itself.[3][7]
Protocol 3: Synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 173.17 | 1.0 | 173 mg |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.2 | 45 mg |
| Methanol | - | - | 10 mL |
| Dichloromethane | - | - | 20 mL |
| 1 M HCl | - | - | ~5 mL |
Procedure:
-
Dissolve this compound (173 mg, 1.0 mmol) in methanol (10 mL) in a 50 mL round-bottom flask at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (45 mg, 1.2 mmol) in small portions.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Monitor by TLC.[8]
-
After completion, cool the mixture to 0 °C and carefully add 1 M HCl dropwise to quench the reaction and neutralize the solution (pH ~7).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the product.
Trustworthiness through Characterization:
-
FT-IR (KBr, cm⁻¹): The strong C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) will be absent. A broad O-H stretching band will appear in the region of 3200-3600 cm⁻¹.
-
¹H NMR (CDCl₃, δ ppm): The aldehyde proton signal (~10 ppm) will disappear. A new singlet for the methylene protons (-CH₂OH) will appear around 4.5-5.0 ppm. A broad singlet corresponding to the hydroxyl proton (-OH) will also be observed, which is exchangeable with D₂O.
-
¹³C NMR (CDCl₃, δ ppm): The aldehyde carbonyl carbon signal (~190 ppm) will disappear. A new signal for the methylene carbon (-CH₂OH) will appear in the range of 55-65 ppm.
-
Mass Spectrometry (ESI+): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₉H₉N₃O, M.W. = 175.19).[9]
Summary of Synthetic Transformations and Characterization
| Ligand Type | Key Transformation | Reagents | Key IR Bands (cm⁻¹) | Key ¹H NMR Signals (δ ppm) |
| Schiff Base | Condensation | R-NH₂, Acetic Acid | 1600-1650 (C=N) | 8.0-9.0 (-CH=N-) |
| Aminomethyl-Triazole | Reduction of Imine | NaBH₄ | 3300-3500 (N-H) | 3.5-4.5 (-CH₂-NH-) |
| Hydroxymethyl-Triazole | Reduction of Aldehyde | NaBH₄ | 3200-3600 (O-H) | 4.5-5.0 (-CH₂-OH) |
References
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Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. (n.d.). Retrieved January 7, 2026, from [Link]
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Sodium Borohydride - Common Organic Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]
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Deswal, Y., Asija, S., Kumar, D., Jindal, D. K., Chandan, G., Panwar, V., Saroya, S., & Kumar, N. (2021). Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. Research on Chemical Intermediates, 48(1), 229–258. [Link]
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(1-phenyl-1H-1,2,3-triazol-4-yl)methanol - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
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Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. [Link]
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Patel, R. J., Singh, B., Sahoo, S. K., & Parmar, N. J. (2016). Design, synthesis, and characterization of (1-(4-aryl)- 1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates against Mycobacterium tuberculosis. Drug Design, Development and Therapy, 10, 2851–2864. [Link]
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Anwar, R., & Al-Otaibi, J. S. (2023). Synthesis of Triazole Derivatives: A Review. Journal of Physical Chemistry and Functional Materials, 6(1), 1-15. [Link]
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Shaaban, M. R., El-Sayed, R., & Elwahy, A. H. M. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 25(23), 5626. [Link]
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Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2006). Journal of Chemical Education, 83(8), 1179. [Link]
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Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2024). Journal of University of Anbar for Pure Science, 18(4). [Link]
-
Kutkin, A. V., Zmitrovich, N. I., & Ushakov, A. A. (2019). Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group. Russian Journal of Organic Chemistry, 55(8), 1225–1232. [Link]
-
Slaninova, D., Gucky, T., & Soural, M. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(40), 22709–22718. [Link]
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Butler, C. R., Bendesky, J., & Schoffstall, A. M. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules, 26(18), 5589. [Link]
-
Deswal, Y., Asija, S., Kumar, D., Jindal, D. K., Chandan, G., Panwar, V., Saroya, S., & Kumar, N. (2021). Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. Research on Chemical Intermediates, 48(1), 229–258. [Link]
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Butler, C. R., Bendesky, J., & Schoffstall, A. M. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules, 26(18), 5589. [Link]
-
Reductive Amination & Amide Synthesis (IOC 40). (2022, April 29). [Video]. YouTube. [Link]
-
Hein, C. D., Liu, X.-M., & Wang, D. (2018). Tandem synthesis of 4-formyl-1,2,3-triazoles. Tetrahedron Letters, 59(39), 3573–3576. [Link]
-
Zeynizadeh, B., & Setamdideh, D. (2005). Mild and Convenient Method for Reduction of Carbonyl Compounds with the NaBH4/Charcoal System in Wet THF. Journal of the Chinese Chemical Society, 52(5), 1001–1008. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]
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Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
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Bell, Z. R., Harding, L. P., & Ward, M. D. (2003). Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). Mocedes, 1(1), 1-10. [Link]
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Gonzalez-Durruthy, M., et al. (2021). Protein ligand complexation: a computational and experimental approach. Journal of Computer-Aided Molecular Design, 35(12), 1167-1183. [Link]
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Application Notes and Protocols for 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde in Agrochemical Development
Introduction: The Versatility of the Triazole Scaffold in Modern Agrochemicals
The 1,2,3-triazole moiety has emerged as a privileged structural motif in the design and discovery of novel agrochemicals.[1][2] Its remarkable stability under various physiological conditions, coupled with its capacity for hydrogen bonding and its inherent dipole moment, makes it an ideal scaffold for developing new active ingredients.[2][3] The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,2,3-triazole derivatives, enabling the rapid generation of diverse chemical libraries for high-throughput screening.[1][4][5]
This guide focuses on the application of a key building block, 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde , in the development of next-generation fungicides, herbicides, and insecticides. We will explore its synthesis, its potential as a versatile precursor for a wide array of derivatives, and detailed protocols for biological screening to identify promising agrochemical candidates.
Physicochemical Properties and Synthesis
1.1. Key Physicochemical Data of this compound
| Property | Value |
| Molecular Formula | C₉H₇N₃O |
| Molecular Weight | 173.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, and other common organic solvents. |
1.2. Recommended Synthetic Protocol
The synthesis of this compound is most efficiently achieved through a two-step process, beginning with the CuAAC reaction to form the precursor alcohol, followed by a mild oxidation.[6]
Step 1: Synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
This step utilizes the robust and high-yielding "click chemistry" reaction.[5][6]
-
Reactants: Phenylazide and Propargyl alcohol
-
Catalyst: Copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate)
-
Solvent: A mixture of t-butanol and water is commonly used.
Protocol:
-
To a solution of propargyl alcohol (1 equivalent) in a 1:1 mixture of t-butanol and water, add phenylazide (1 equivalent).
-
Add sodium ascorbate (0.1 equivalents) followed by copper(II) sulfate pentahydrate (0.05 equivalents).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (1-phenyl-1H-1,2,3-triazol-4-yl)methanol.
Step 2: Oxidation to this compound
A mild oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid.[6][7]
-
Reactant: (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
-
Oxidizing Agent: Manganese dioxide (MnO₂)
-
Solvent: Dichloromethane (DCM)
Protocol:
-
Dissolve (1-phenyl-1H-1,2,3-triazol-4-yl)methanol (1 equivalent) in DCM.
-
Add activated manganese dioxide (5-10 equivalents) in portions.
-
Stir the resulting suspension at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂.
-
Wash the Celite pad with DCM.
-
Concentrate the filtrate under reduced pressure to yield this compound, which is often pure enough for subsequent steps. If necessary, further purification can be achieved by recrystallization or column chromatography.
Application in Agrochemical Discovery: A Gateway to Diverse Derivatives
The aldehyde functionality of this compound is a versatile handle for a multitude of chemical transformations, allowing for the creation of extensive libraries of derivatives for biological screening.
2.1. Potential as a Fungicide Scaffold
The triazole class of fungicides is well-established, with a primary mechanism of action involving the inhibition of ergosterol biosynthesis in fungi.[8][9][10] Specifically, they target the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[8] By derivatizing the aldehyde group, novel compounds can be synthesized to explore structure-activity relationships and potentially identify candidates with enhanced efficacy or a broader spectrum of activity.
Proposed Derivatization Strategies:
-
Schiff Base Formation: Reaction with various primary amines to form imines, which can be further reduced to secondary amines.
-
Wittig Reaction: Conversion of the aldehyde to an alkene, introducing diverse substituents.
-
Reductive Amination: Direct conversion to a wide range of secondary and tertiary amines.
-
Oxidation and Amidation: Oxidation to the corresponding carboxylic acid, followed by amide coupling with a library of amines.
2.2. Exploration as a Herbicide Lead Structure
Triazole derivatives have also demonstrated significant potential as herbicides.[11][12][13] The mechanism of action for triazole-based herbicides can vary, with some inhibiting specific plant enzymes like transketolase.[12] The structural diversity achievable from this compound allows for the exploration of new chemical space in the search for novel herbicidal modes of action.
Proposed Derivatization Strategies:
-
Knoevenagel Condensation: Reaction with active methylene compounds to generate electron-deficient alkenes.
-
Henry Reaction: Reaction with nitroalkanes to introduce a nitro group, a common toxophore in herbicides.
-
Grignard and Organolithium Additions: Formation of secondary alcohols with a wide range of alkyl and aryl substituents.
2.3. Development of Novel Insecticides
The 1,2,3-triazole core has been incorporated into insecticidal compounds.[4][14] By modifying the structure of this compound, it is possible to design molecules that interact with specific insect targets, such as receptors in the nervous system.[14]
Proposed Derivatization Strategies:
-
Hydrazone Formation: Reaction with hydrazines and hydrazides to create compounds with potential insecticidal activity.
-
Synthesis of Heterocyclic Adducts: Condensation with binucleophiles to form new fused or linked heterocyclic systems.
Experimental Protocols for Biological Screening
The following are generalized protocols for the initial screening of derivatives synthesized from this compound.
3.1. Protocol for Antifungal Activity Screening
Objective: To assess the in vitro efficacy of test compounds against common plant pathogenic fungi.
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium.
-
Cultures of pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani).
-
Sterile petri dishes, micropipettes, and other standard microbiology lab equipment.
-
Positive control (e.g., a commercial triazole fungicide like tebuconazole).
-
Negative control (solvent only).
Procedure (Mycelial Growth Inhibition Assay):
-
Prepare PDA medium and autoclave.
-
Cool the medium to 45-50 °C and add the test compound to achieve the desired final concentration (e.g., 10, 50, 100 µg/mL). Also, prepare control plates with solvent only and a positive control.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.
-
Incubate the plates at 25-28 °C for 3-7 days, or until the mycelium in the negative control plate has reached the edge of the plate.
-
Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the negative control and dt is the average diameter of the fungal colony in the treated plate.
-
Record the results and determine the Minimum Inhibitory Concentration (MIC) for promising compounds.
3.2. Protocol for Herbicidal Activity Screening
Objective: To evaluate the pre- and post-emergence herbicidal activity of test compounds.
Materials:
-
Test compounds formulated for application (e.g., dissolved in acetone with a surfactant).
-
Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli (barnyardgrass) and Amaranthus retroflexus (redroot pigweed)).
-
Pots or flats with sterile soil mix.
-
Growth chamber or greenhouse with controlled light, temperature, and humidity.
-
Positive control (e.g., a commercial herbicide like glyphosate).
-
Negative control (formulation blank).
Procedure: Pre-emergence Assay:
-
Sow weed seeds in pots filled with soil mix at the appropriate depth.
-
Apply the test compound solution evenly to the soil surface.
-
Water the pots and place them in a growth chamber or greenhouse.
-
After 14-21 days, assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).
Post-emergence Assay:
-
Sow weed seeds and allow them to grow to the 2-4 leaf stage.
-
Apply the test compound solution as a foliar spray, ensuring uniform coverage.
-
Return the plants to the growth chamber or greenhouse.
-
After 7-14 days, visually assess the phytotoxicity, noting symptoms such as chlorosis, necrosis, and growth inhibition.
3.3. Protocol for Insecticidal Activity Screening
Objective: To determine the insecticidal activity of test compounds against common agricultural insect pests.
Materials:
-
Test compounds dissolved in a suitable solvent.
-
Cultures of target insects (e.g., Myzus persicae (green peach aphid) or Spodoptera frugiperda (fall armyworm)).
-
Host plants or artificial diet for the insects.
-
Spray tower or other application equipment.
-
Positive control (e.g., a commercial insecticide).
-
Negative control (solvent only).
Procedure (Leaf-Dip Bioassay for Aphids):
-
Excise leaves from host plants and dip them in the test compound solution for 10-30 seconds.
-
Allow the leaves to air dry.
-
Place the treated leaves in a petri dish with a moist filter paper.
-
Introduce a known number of adult aphids (e.g., 10-20) onto each leaf.
-
Seal the petri dishes and incubate at an appropriate temperature and photoperiod.
-
Assess mortality at 24, 48, and 72 hours post-treatment.
-
Calculate the percentage mortality, correcting for any mortality in the negative control using Abbott's formula.
Visualizing Workflows and Pathways
4.1. Synthetic Pathway of this compound
Caption: Workflow for agrochemical discovery.
4.3. Proposed Fungicidal Mechanism of Action
Caption: Mechanism of triazole fungicides.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile starting material for the discovery of new agrochemical agents. Its straightforward synthesis and the reactivity of the aldehyde group provide a robust platform for generating a wide range of structurally diverse derivatives. The protocols outlined in this guide offer a systematic approach to the synthesis and biological evaluation of these compounds. Future research should focus on exploring a broader range of chemical transformations and employing computational tools for rational design to accelerate the identification of potent and selective fungicidal, herbicidal, and insecticidal candidates.
References
-
Benchchem. Unraveling the Antifungal Action of Triazole Fungicides: A Technical Overview. 8
-
PubMed. Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties. 15
-
Iowa State University Digital Repository. Fungicides: Triazoles. 9
-
MDPI. Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review. 10
-
ResearchGate. Synthesis and Herbicidal Activity of 1,2,4‐Triazole Derivatives Containing a Pyrazole Moiety. 11
-
Benchchem. This compound. 6
-
ChemicalBook. This compound synthesis. 7
-
ACS Publications. Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. 4
-
Oxford Academic. Synthesis and Pesticidal Activities of Some New Substituted 1,2,4-Triazoles and Their Derivatives. 16
-
Natursim Science Co., Ltd. The effect of triazole fungicide. 17
-
ACS Publications. Synthesis and Anti-insect Activity of Triazole-Containing Amide Derivatives. 18
-
PubMed Central. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. 19
-
PubMed. Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides. 12
-
PubMed. Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide. 13
-
ResearchGate. Synthesis and insecticidal activity of 1,2,4-triazole derivatives. 20
-
Taylor & Francis Online. Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole. 21
-
PubMed. Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. 1
-
Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. 5
-
MDPI. Enhancing Agrochemical and Materials Science with Triazole Derivatives. 22
-
ResearchGate. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. 23
-
MDPI. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. 24
-
MDPI. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. 3
-
ResearchGate. 1,2,3-Triazoles and their Benzo Derivatives. 25
-
Catalysis Science & Technology (RSC Publishing). 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry. 14
-
MDPI. Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. 2
-
RJPT. The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. 26
-
Lirias. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of. 27
Sources
- 1. Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
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- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00598A [pubs.rsc.org]
- 15. Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. The effect of triazole fungicide - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. nbinno.com [nbinno.com]
- 23. researchgate.net [researchgate.net]
- 24. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. rjptonline.org [rjptonline.org]
- 27. lirias.kuleuven.be [lirias.kuleuven.be]
Troubleshooting & Optimization
Technical Support Center: Optimizing Copper-Catalyzed Triazole Synthesis
Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this powerful ligation chemistry. Here, we move beyond simple protocols to explain the underlying principles that govern reaction success, providing you with the expertise to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction is not working or giving very low yields. What are the most common culprits?
Low or no yield in a CuAAC reaction typically points to a problem with the catalytic system, specifically the availability of the active Copper(I) (Cu(I)) species. The most frequent issues are:
-
Oxidation of the Copper(I) Catalyst: The catalytically active Cu(I) is readily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.[1][2]
-
Impure Reagents or Solvents: Water or other impurities in your starting materials (azide, alkyne) or solvents can interfere with the catalyst.
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of azide to alkyne or insufficient catalyst loading can lead to incomplete conversion.
-
Inadequate Ligand Support: The absence of a suitable stabilizing ligand can lead to the rapid degradation of the Cu(I) catalyst.[3]
Q2: How do I ensure my copper catalyst remains in the active Cu(I) state?
Maintaining a sufficient concentration of Cu(I) is paramount for a successful reaction. Several strategies can be employed:
-
Use a Reducing Agent: The most common method is to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent. Sodium ascorbate is the most widely used and effective choice for this purpose.[3][4] It is typically used in excess to counteract oxidation throughout the reaction.
-
Employ a Stabilizing Ligand: Nitrogen-based ligands like Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing its solubility.[5][6] THPTA is particularly well-suited for bioconjugation reactions due to its high water solubility.[5]
-
Degas Solvents: To minimize the primary source of oxidation, thoroughly degas all solvents and aqueous solutions by sparging with an inert gas (e.g., argon or nitrogen) before use.[5]
-
Work Under an Inert Atmosphere: For particularly sensitive or prolonged reactions, conducting the experiment in a glovebox under an inert atmosphere provides the most robust protection against oxygen.[5][7]
Q3: What is the correct order of addition for the reagents?
The order of reagent addition is critical to prevent catalyst deactivation. The recommended procedure is:
-
Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows the copper-ligand complex to form.[5][6]
-
Add this premixed catalyst solution to the reaction vessel containing your azide and alkyne substrates.
-
Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[5][6]
Adding the ascorbate last is crucial. Its premature addition can lead to the rapid reduction of uncomplexed Cu(II), which can precipitate as insoluble copper species.[5]
Q4: How do I choose the right solvent for my reaction?
The CuAAC reaction is remarkably versatile and works well in a variety of solvents.[6][8] The primary consideration should be the solubility of all components (azide, alkyne, and catalyst complex). Common choices include:
-
Water
-
tert-Butanol/water mixtures
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
For bioconjugation applications, aqueous buffers are standard.[5] Water has been observed to have an accelerating effect on the reaction rate.[8]
Q5: What is the optimal temperature for a CuAAC reaction?
Most CuAAC reactions proceed efficiently at room temperature.[5] However, if the reaction is sluggish, particularly with sterically hindered substrates, gentle heating to 40–50°C can be beneficial.[5] In some cases, higher temperatures may be necessary to achieve a satisfactory reaction rate.[9]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific problems you may encounter during your experiments.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| No Reaction or Very Low Conversion | 1. Inactive Catalyst: The Cu(I) has been oxidized to Cu(II). | • Ensure Anaerobic Conditions: Degas all solvents and reagent solutions thoroughly with argon or nitrogen. For maximum protection, work in a glovebox.[5] • Use Fresh Reducing Agent: Prepare sodium ascorbate solutions fresh just before use, as they can degrade over time. • Add a Stabilizing Ligand: Use a ligand like THPTA or TBTA to protect the Cu(I) from oxidation and prevent precipitation.[5][6] |
| 2. Incorrect Order of Addition: Premature reduction of Cu(II) before ligand complexation. | • Follow the Correct Order: 1. Mix Cu(II) and ligand. 2. Add to azide/alkyne. 3. Add ascorbate last to initiate.[5][6] This ensures the stable Cu(I)-ligand complex is the species being formed. | |
| 3. Inhibitors Present: Certain functional groups can interfere with the catalyst. | • Identify Potential Inhibitors: Thiols are potent inhibitors of the CuAAC reaction.[9] Boronic acids can also be degraded by copper catalysts.[10] • Purify Starting Materials: Ensure high purity of your azide and alkyne substrates to remove any potential contaminants. | |
| Side Product Formation (e.g., Alkyne Homocoupling) | 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of terminal alkynes (Glaser coupling), a common side reaction.[9] | • Improve Anaerobic Technique: Rigorous deoxygenation of the reaction mixture is the most effective way to suppress this side reaction.[9] • Use Excess Ascorbate: A sufficient excess of sodium ascorbate helps to maintain a reducing environment, disfavoring the oxidative pathway.[8] |
| 2. Insufficient Azide Concentration: If the azide is the limiting reagent or its concentration is low, the alkyne may be more likely to react with itself.[11] | • Adjust Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the more readily available or less precious reactant. | |
| Difficulty Purifying Product / Copper Contamination | 1. Copper Chelation by Product: The newly formed triazole ring can chelate to copper ions, making them difficult to remove.[12] | • Aqueous Wash with Chelating Agents: Wash the reaction mixture with an aqueous solution of a chelating agent like EDTA to sequester the copper ions.[12][13] • Ammonia/Ammonium Chloride Wash: An aqueous wash with ammonia or ammonium chloride can also be effective at removing copper salts.[14] • Silica Gel Chromatography: Standard column chromatography is often sufficient to separate the organic product from residual copper salts.[14] |
| 2. Homogeneous Catalyst: The use of a soluble copper catalyst inherently complicates purification. | • Consider Heterogeneous Catalysts: Employing a solid-supported copper catalyst (e.g., copper on charcoal) allows for simple filtration to remove the catalyst at the end of the reaction, greatly simplifying purification.[15][16] | |
| Reaction Inconsistent or Not Reproducible | 1. Variability in Reagent Quality: Purity of solvents and reagents can vary between batches. | • Standardize Reagents: Use high-purity, anhydrous solvents and reagents. If possible, use reagents from the same lot for a series of experiments.[17] |
| 2. Atmospheric Conditions: Day-to-day variations in humidity and oxygen exposure can affect the reaction. | • Control the Environment: Adhere strictly to a standardized protocol for deoxygenation and reaction setup to minimize environmental variables.[17] |
Detailed Experimental Protocols
Protocol 1: Standard CuAAC Reaction for Small Molecule Synthesis
This protocol is a general starting point for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Materials:
-
Azide (1.0 equiv)
-
Terminal Alkyne (1.0-1.2 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium Ascorbate (5-10 mol%)
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMSO, or DMF)
Procedure:
-
In a reaction vessel, dissolve the azide (1.0 equiv) and alkyne (1.1 equiv) in the chosen solvent.
-
Sparge the solution with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O in water (e.g., 0.1 M).
-
In another vial, prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).
-
To the stirring azide/alkyne solution, add the CuSO₄ solution (to a final concentration of 1-5 mol%).
-
Initiate the reaction by adding the sodium ascorbate solution (to a final concentration of 5-10 mol%).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with a saturated aqueous solution of EDTA, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized CuAAC for Bioconjugation with a Stabilizing Ligand
This protocol is adapted for sensitive biological molecules and utilizes a ligand to protect the catalyst and the biomolecule.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, DNA)
-
Azide-containing cargo (e.g., fluorescent dye, drug) (2-5 fold excess)
-
Copper(II) Sulfate (CuSO₄): 20 mM stock in water[5]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 50 mM stock in water[5]
-
Sodium Ascorbate: 100 mM stock in water (prepare fresh)[5]
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-containing cargo in the reaction buffer.
-
Prepare the catalyst premix: In a separate tube, combine the required volume of the 20 mM CuSO₄ stock solution and the 50 mM THPTA stock solution. A 1:5 ratio of Cu:ligand is common.[18] Allow this mixture to stand for 1-2 minutes.
-
Add the catalyst premix to the biomolecule/azide solution. Typical final concentrations are 50-100 µM for copper.[4]
-
Initiate the reaction by adding the freshly prepared 100 mM sodium ascorbate solution to a final concentration of 1-5 mM.[5]
-
Gently mix the reaction and allow it to proceed at room temperature. For sensitive biomolecules, incubation can be done at 4°C for a longer period.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE with fluorescence imaging, mass spectrometry).
-
Purify the conjugated biomolecule using a suitable method such as size exclusion chromatography, dialysis, or affinity purification to remove excess reagents and the copper catalyst.
Visualizing the Core Concepts
To better understand the fundamental processes, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Caption: The catalytic cycle of the CuAAC reaction.
Caption: General experimental workflow for CuAAC.
References
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. 3. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210–216. [Link]
-
Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2010). Ligand-Accelerated Cu-Catalyzed Azide-Alkyne Cycloaddition: A Mechanistic Study. Journal of the American Chemical Society, 132(5), 1590–1599. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. [Link]
-
Kennedy, D. C., McKay, C. S., Legault, M. C. B., Danielson, D. C., Blake, J. A., Pegoraro, A. F., Stolow, A., Mester, Z., & Pezacki, J. P. (2011). Cellular Consequences of Copper Complexes Used to Catalyze Bioorthogonal Click Reactions. Journal of the American Chemical Society, 133(44), 17993–18001. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]
-
Li, Y., & Zhang, Z. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 21(10), 1339. [Link]
-
El-Faham, A., & Al-Zoubi, R. M. (2017). A Recent Concept of Importance: Click Chemistry. Journal of Chemistry, 2017, 1–18. [Link]
-
ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. [Link]
-
ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't?. [Link]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. jenabioscience.com [jenabioscience.com]
Technical Support Center: Purification of 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde
Welcome to the technical support center for the synthesis and purification of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in scientific principles to ensure the integrity of your research.
Introduction: The Synthetic Landscape and Purification Hurdles
This compound is a key intermediate in the synthesis of a wide array of pharmacologically active compounds and functional materials.[1] Its synthesis most commonly proceeds via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the precursor alcohol, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, followed by oxidation to the desired aldehyde.[2] While the synthesis can be high-yielding, the purification of the final product often presents significant challenges. This guide will address these challenges head-on, providing you with the expertise to obtain highly pure this compound.
Troubleshooting Guide: Navigating Common Purification Issues
This section is formatted in a question-and-answer style to directly address the specific problems you may encounter during your experiments.
Issue 1: My crude product shows multiple spots on the TLC plate. How do I identify the impurities?
Answer:
The most common impurities in the synthesis of this compound are the unreacted starting material, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, and the over-oxidation product, 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. Residual copper catalyst from the initial "click" reaction can also be present.
Identifying Impurities by TLC:
-
(1-phenyl-1H-1,2,3-triazol-4-yl)methanol (Starting Material): This compound is more polar than the desired aldehyde due to the presence of the hydroxyl group. It will have a lower Rf value on the TLC plate.
-
This compound (Product): The aldehyde is less polar than the starting alcohol and will have a higher Rf value.
-
1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (Over-oxidation Product): This is a highly polar compound and will likely remain at the baseline or have a very low Rf value.
-
Copper Salts: These are inorganic and will not move from the baseline.
Visualization:
-
UV Light (254 nm): All three organic compounds are UV active and should be visible under a UV lamp.
-
Potassium Permanganate (KMnO4) Stain: This stain is excellent for visualizing compounds that can be oxidized. The starting alcohol will show a bright yellow spot on a purple background. The aldehyde may also show a less intense spot.
-
2,4-Dinitrophenylhydrazine (DNP) Stain: This stain is highly selective for aldehydes and ketones, which will appear as orange spots. This can be used to definitively identify your product spot.[3]
Issue 2: I'm having difficulty separating the product from the starting alcohol by column chromatography.
Answer:
Separating two compounds with similar polarities, like the target aldehyde and the starting alcohol, can be challenging. Here are several strategies to improve your column chromatography:
-
Optimize Your Solvent System:
-
Polarity: The key is to find a solvent system where the Rf values of your product and the starting material are sufficiently different (ideally a ΔRf of at least 0.2). Start with a less polar eluent and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate.
-
Solvent Choice: If you are struggling with a simple binary mixture, consider adding a third solvent to fine-tune the selectivity. For example, adding a small amount of dichloromethane or acetone to a hexane/ethyl acetate mixture can sometimes improve separation.
-
-
Column Packing and Dimensions:
-
Fine Silica: Use a smaller particle size silica gel (e.g., 230-400 mesh) for better resolution.
-
Long and Thin Column: A longer and narrower column will provide more theoretical plates and improve separation.
-
-
Loading Technique:
-
Dry Loading: If your crude product has poor solubility in the column eluent, or if you need to use a more polar solvent to dissolve it, dry loading is recommended. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness. The resulting powder can then be carefully added to the top of your packed column.[4]
-
Issue 3: My product seems to be "oiling out" during recrystallization.
Answer:
"Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid instead of solid crystals. This is a common problem when the chosen solvent is too good at dissolving the compound, or when the solution is cooled too quickly.
-
Mixed Solvent Systems: A mixed solvent recrystallization is often the solution.[5][6]
-
Dissolve your crude product in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
While hot, slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until you see persistent cloudiness.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
Common Mixed Solvent Pairs for Aromatic Aldehydes:
-
Ethanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Hexane[7]
-
-
Scratching and Seeding:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method is the oxidation of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol.[2] A common and effective oxidizing agent for this transformation is manganese dioxide (MnO2) in dichloromethane (DCM), which often provides near-quantitative yields under mild, room-temperature conditions.[8]
Q2: How can I remove residual copper catalyst from my product?
A2: Residual copper from the CuAAC reaction can sometimes co-elute with your product. While column chromatography on silica gel can remove a significant portion of copper salts,[9] trace amounts may remain. If your application is sensitive to metal contamination, consider the following:
-
Aqueous Wash: Before column chromatography, washing the organic layer with an aqueous solution of a chelating agent like EDTA can help remove copper ions.
-
Ammonia Wash: A dilute aqueous ammonia solution can also be used to wash the organic extract, as ammonia forms a soluble complex with copper(II) ions.
Q3: What are the expected ¹H NMR signals for the product and key impurities?
A3: Having reference NMR data is crucial for assessing purity.
| Compound | Key ¹H NMR Signals (approx. δ in CDCl₃) |
| This compound (Product) | ~10.1 ppm (s, 1H, CHO), ~8.3 ppm (s, 1H, triazole-H), ~7.8-7.4 ppm (m, 5H, Ar-H) |
| (1-phenyl-1H-1,2,3-triazol-4-yl)methanol (Starting Material) | ~8.0 ppm (s, 1H, triazole-H), ~7.7-7.3 ppm (m, 5H, Ar-H), ~4.8 ppm (s, 2H, CH₂OH), ~2.0-3.0 ppm (br s, 1H, OH) |
| 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (Over-oxidation) | ~10.0-12.0 ppm (br s, 1H, COOH), ~8.5 ppm (s, 1H, triazole-H), ~7.8-7.4 ppm (m, 5H, Ar-H) |
Note: Chemical shifts can vary depending on the solvent and concentration.
Q4: Can I use a different oxidizing agent besides MnO₂?
A4: While MnO₂ is common, other oxidizing agents can be used. However, some stronger oxidants may lead to the formation of the carboxylic acid byproduct.[10][11] Mild and selective oxidizing agents are preferred.
Experimental Protocols
Protocol 1: Column Chromatography for the Purification of this compound
-
Prepare the Column:
-
Select a glass column of appropriate size. For 100-500 mg of crude product, a 2-3 cm diameter column is suitable.
-
Pack the column with silica gel (230-400 mesh) using a slurry method with your chosen eluent. A common starting eluent is 20-30% ethyl acetate in hexane.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, perform a dry loading as described in the troubleshooting section.
-
-
Elution:
-
Begin elution with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC.
-
If the product is slow to elute, gradually increase the polarity of the eluent (e.g., to 40-50% ethyl acetate in hexane).
-
-
Combine and Concentrate:
-
Combine the pure fractions as determined by TLC.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
-
Induce Precipitation:
-
While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy.
-
-
Clarification:
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
-
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common purification challenges.
References
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
LookChem. (n.d.). Cas 34296-51-0, this compound. Retrieved from [Link]
-
MDPI. (n.d.). Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]
-
ResearchGate. (2020, January 16). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. Retrieved from [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Retrieved from [Link]
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- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
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- 8. This compound synthesis - chemicalbook [chemicalbook.com]
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- 10. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
avoiding formation of 1,5-regioisomers in triazole synthesis
A Researcher's Guide to Selectively Synthesizing 1,4-Disubstituted Triazoles and Avoiding the 1,5-Regioisomer
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the power of click chemistry, specifically the synthesis of 1,2,3-triazoles, and are encountering challenges with regioselectivity. The formation of an undesired 1,5-regioisomer alongside the desired 1,4-isomer is a common hurdle that can complicate purification, reduce yields, and impact the biological activity of target molecules.
This document provides in-depth, field-proven insights and troubleshooting strategies to ensure you can confidently and repeatedly synthesize the 1,4-disubstituted triazole with high purity. We will explore the mechanistic underpinnings of the reactions, provide step-by-step protocols, and offer clear, actionable solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of 1,4- and 1,5-isomers in my triazole synthesis. What is the most likely cause?
This is a classic regioselectivity issue. The formation of a mixture of 1,4- and 1,5-disubstituted triazoles almost always points to one of two scenarios:
-
Non-catalyzed Thermal Reaction: You are observing the output of a purely thermal Huisgen cycloaddition. In the absence of a suitable metal catalyst, the reaction between an azide and a terminal alkyne proceeds through a concerted mechanism that provides little to no regiocontrol, typically resulting in a mixture of both the 1,4- and 1,5-isomers.
-
Ineffective Catalysis: Your chosen catalyst system (e.g., copper or ruthenium) is not performing optimally. This could be due to catalyst poisoning, incorrect ligand choice, inappropriate solvent, or suboptimal reaction temperature.
The fundamental solution is to employ a well-defined catalytic system that directs the reaction exclusively toward the desired isomer. For the 1,4-isomer, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the industry standard. For the 1,5-isomer, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the preferred method.
Q2: Why does the Copper(I)-catalyzed reaction selectively produce the 1,4-regioisomer?
The remarkable regioselectivity of the CuAAC stems from its stepwise mechanism, which is fundamentally different from the concerted pathway of the uncatalyzed thermal reaction.
The key steps are:
-
Copper-Acetylide Formation: A copper(I) catalyst first coordinates with the terminal alkyne to form a copper-acetylide intermediate. This is the rate-determining step.
-
Azide Coordination: The azide then coordinates to the copper center.
-
Cyclization & Protonolysis: The terminal nitrogen of the azide attacks the internal carbon of the acetylide, forming a six-membered copper-containing ring (a metallacycle). This specific orientation is sterically and electronically favored. The subsequent collapse of this intermediate and protonolysis releases the 1,4-disubstituted triazole product and regenerates the catalyst.
The alternative pathway leading to the 1,5-isomer is significantly higher in energy and therefore kinetically disfavored.
Below is a diagram illustrating the catalytic cycle for the CuAAC reaction, which exclusively yields the 1,4-isomer.
Caption: Catalytic cycle of the CuAAC reaction.
Troubleshooting Guide: Suppressing the 1,5-Isomer
This section addresses specific experimental problems and provides actionable solutions to ensure high regioselectivity for the 1,4-isomer.
Problem 1: Significant ( >5%) formation of the 1,5-isomer detected by NMR or LC-MS.
| Potential Cause | Underlying Science | Recommended Solution |
| Insufficient Active Cu(I) | The active catalyst is Cu(I). If your reaction starts with a Cu(II) salt (like CuSO₄), it must be reduced in situ. Incomplete reduction leaves Cu(II) in solution, which is inactive for CuAAC, allowing the background thermal reaction to proceed, which generates both isomers. | Protocol: Ensure a sufficient excess of a reducing agent. Sodium ascorbate is the most common and effective choice. Use at least 1.5-2.0 equivalents relative to the copper catalyst. For sensitive substrates, freshly prepare the sodium ascorbate solution. |
| Catalyst Poisoning | Certain functional groups (e.g., unprotected thiols) or impurities in your reagents or solvent can coordinate strongly to the copper catalyst, deactivating it. This halts the CuAAC, allowing the slower thermal reaction to become competitive over time. | Action: Purify all reagents. Ensure solvents are degassed and of high purity. If your substrate contains a known chelating group, consider using a protecting group strategy. Alternatively, increase the catalyst loading or use a ligand that can stabilize the copper center against poisoning. |
| Inappropriate Ligand or No Ligand | Ligands stabilize the Cu(I) oxidation state and accelerate the catalytic cycle. In their absence, the catalyst can be less efficient or prone to disproportionation into inactive Cu(0) and Cu(II), leading to a background thermal reaction. | Recommendation: Employ a stabilizing ligand. Tris(benzyltriazolylmethyl)amine (TBTA) is a highly effective ligand that protects the Cu(I) catalyst from oxidation and disproportionation. Other tris-triazole ligands are also highly effective. Use the ligand in a 1:1 ratio with your copper source. |
Problem 2: The reaction is sluggish or stalls, and over extended reaction times, the 1,5-isomer begins to appear.
This indicates that the catalytic reaction (CuAAC) is slow, allowing the non-selective thermal reaction to contribute to product formation.
| Potential Cause | Underlying Science | Recommended Solution |
| Poor Solvent Choice | The choice of solvent can dramatically affect reaction rates. The ideal solvent must solubilize all components and facilitate the catalytic cycle. | Solvent System Optimization: A mixture of water with a co-solvent like t-butanol, DMSO, or DMF is often optimal. Water is known to accelerate the CuAAC reaction. For organic-soluble substrates, systems like toluene, THF, or CH₂Cl₂ can be used, but may require a more specialized ligand-supported copper catalyst. |
| Low Temperature | While many CuAAC reactions proceed efficiently at room temperature, sterically hindered substrates may require gentle heating (40-60 °C) to increase the reaction rate. | Temperature Screening: If the reaction is slow, try increasing the temperature incrementally. However, be cautious: excessive heat can accelerate the background thermal reaction. Monitor the reaction closely by TLC or LC-MS to find the optimal balance. |
| Steric Hindrance | If the azide or alkyne is attached to a bulky group, the rate of reaction can decrease significantly. | Strategy: For sterically demanding substrates, consider using a more active catalyst system. For example, a pre-formed Cu(I) source like [Cu(CH₃CN)₄]PF₆ combined with a robust ligand can be more effective than the in situ reduction of Cu(II). Increase reaction time, but continue to monitor for the appearance of the 1,5-isomer. |
Validated Experimental Protocol: High-Selectivity Synthesis of a 1,4-Disubstituted Triazole
This protocol is a robust starting point for achieving high regioselectivity.
Objective: To synthesize a 1,4-disubstituted triazole with >98% isomeric purity.
Materials:
-
Azide (1.0 equiv)
-
Terminal Alkyne (1.0-1.2 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium Ascorbate (5-10 mol%)
-
Solvent: 1:1 mixture of deionized water and t-butanol
Procedure:
-
Preparation: In a round-bottom flask, dissolve the azide (1.0 equiv) and the terminal alkyne (1.1 equiv) in a 1:1 mixture of t-butanol and water (to achieve a final concentration of ~0.1-0.5 M).
-
Catalyst Addition: To this solution, add an aqueous solution of CuSO₄·5H₂O (e.g., 0.02 equiv). The solution may turn a faint blue.
-
Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (e.g., 0.1 equiv). The solution should turn colorless or slightly yellow, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Workup and Purification: Once the starting materials are consumed, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography.
The logical workflow for troubleshooting regioselectivity issues is summarized in the diagram below.
Caption: Troubleshooting workflow for poor regioselectivity.
References
troubleshooting low yields in Knoevenagel condensation with triazole aldehydes
Welcome to the technical support center for troubleshooting Knoevenagel condensations, with a specialized focus on reactions involving triazole aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful carbon-carbon bond-forming reaction. Here, we move beyond generic protocols to address the specific challenges you may encounter, providing in-depth, experience-driven advice to optimize your yields and achieve your synthetic goals.
Introduction: The Nuances of Triazole Aldehydes in Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the formation of α,β-unsaturated compounds from an active methylene compound and a carbonyl group.[1][2] While the reaction is widely applicable, the use of heterocyclic aldehydes, such as those containing a triazole moiety, introduces unique considerations. The electronic properties of the triazole ring can significantly influence the reactivity of the aldehyde and the stability of intermediates, sometimes leading to unexpected outcomes like low yields or the formation of side products. This guide provides a structured approach to troubleshooting these specific challenges.
Troubleshooting Guide: From Low Yields to Product Purification
This section is formatted as a series of questions and answers to directly address the common (and uncommon) issues encountered during the Knoevenagel condensation of triazole aldehydes.
Q1: My reaction yield is consistently low. What are the most common culprits?
Low yields in a Knoevenagel condensation can be frustrating, but a systematic approach to troubleshooting can often pinpoint the issue.[3] The primary factors to investigate are catalyst choice and activity, reaction conditions, and the inherent reactivity of your specific triazole aldehyde.
Possible Causes & Solutions:
-
Suboptimal Catalyst: The choice of catalyst is critical.[1] Weak bases like piperidine, pyridine, or ammonium salts are commonly used.[3] However, the basicity of the triazole ring in your starting material can sometimes interfere with the catalyst.
-
Actionable Advice:
-
Catalyst Screening: If you are using a standard amine catalyst with poor results, consider screening other catalysts. L-proline and boric acid have been shown to be effective in various Knoevenagel condensations.[4][5]
-
Heterogeneous Catalysts: To simplify catalyst removal and potentially improve yields, explore heterogeneous catalysts. Metal oxides, hydrotalcites, and functionalized silica are excellent options that can be easily filtered out post-reaction.[6][7]
-
-
-
Inadequate Reaction Conditions: Temperature and reaction time are crucial parameters.
-
Actionable Advice:
-
Temperature Optimization: While many Knoevenagel reactions proceed at room temperature, some systems, especially with less reactive aldehydes, may require gentle heating to achieve completion.[8] Monitor your reaction by Thin Layer Chromatography (TLC) to find the optimal temperature that promotes product formation without leading to decomposition.
-
Water Removal: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction equilibrium.[8][9] Consider using a Dean-Stark apparatus for azeotropic water removal, particularly if you are using a solvent like toluene.[3]
-
-
-
Side Reactions: The electron-deficient nature of some triazole aldehydes can make them susceptible to side reactions.
-
Actionable Advice:
-
Minimizing Self-Condensation: If you suspect self-condensation of the aldehyde, consider using a weaker base or lowering the reaction temperature.[8]
-
Avoiding Michael Addition: The product of the Knoevenagel condensation can sometimes undergo a Michael addition with the active methylene compound. This is more likely at higher temperatures and with longer reaction times.[8] Close monitoring of the reaction with TLC can help you stop the reaction once the desired product is formed, minimizing this side reaction.
-
-
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
The appearance of multiple spots on a TLC plate is a clear indicator of side reactions or incomplete conversion. Understanding the potential side products is the first step toward mitigating their formation.
Common Side Products and Mitigation Strategies:
| Side Product | Cause | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction due to insufficient reaction time, low temperature, or inactive catalyst. | Increase reaction time, optimize temperature, or screen for a more effective catalyst.[3] |
| Aldol Addition Product | The intermediate before dehydration. | Gentle heating can promote the elimination of water to form the desired α,β-unsaturated product.[10] |
| Michael Addition Product | The active methylene compound adds to the α,β-unsaturated product. | Use a stoichiometric amount of the active methylene compound or monitor the reaction closely and stop it upon completion.[8] |
| Self-Condensation of Aldehyde | More likely with stronger bases. | Use a weaker base catalyst like piperidine or ammonium acetate.[8] |
Q3: How does the choice of solvent impact the reaction with triazole aldehydes?
The solvent plays a crucial role in the Knoevenagel condensation, influencing both reaction rate and product yield.[11] The polarity of the solvent can affect the solubility of the reactants and the stability of the intermediates.
Solvent Selection Guide:
| Solvent Type | Examples | Considerations |
| Aprotic Polar | DMF, Acetonitrile | Often give high conversions and selectivities in short reaction times.[11] |
| Protic Polar | Ethanol, Methanol | Can be effective, but may lead to slower reaction rates.[3] |
| Nonpolar | Toluene, Diethyl Ether | May require longer reaction times but are useful for azeotropic water removal.[3] |
| Green Solvents | Water, Ionic Liquids | Environmentally friendly options that have been shown to be effective in many cases.[3][7] |
Expert Insight: For triazole aldehydes, which may have unique solubility profiles, starting with a polar aprotic solvent like DMF is often a good choice. However, if solubility is an issue, a solvent screen is highly recommended.
Experimental Protocols
Here are two detailed, step-by-step protocols for performing a Knoevenagel condensation, which can be adapted for your specific triazole aldehyde.
Protocol 1: General Knoevenagel Condensation
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the triazole aldehyde (1 equivalent).
-
Add the active methylene compound (1 to 1.2 equivalents).
-
Add the chosen solvent (e.g., ethanol, toluene).
-
Add the weak base catalyst (e.g., piperidine, 0.1 equivalents).
-
Stir the reaction mixture at room temperature or heat to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with a suitable solvent (e.g., cold ethanol).
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[3]
Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Add the triazole aldehyde (1 equivalent) and the active methylene compound (1 to 1.2 equivalents) to the flask.
-
Add a solvent that forms an azeotrope with water (e.g., toluene).
-
Add the catalyst (e.g., piperidine, 0.1 equivalents).
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture, remove the solvent under reduced pressure, and purify the product.[3]
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Knoevenagel condensation mechanism and a logical troubleshooting workflow.
Caption: A workflow for troubleshooting low yields in Knoevenagel condensations.
Frequently Asked Questions (FAQs)
-
Q: Can I use ketones instead of aldehydes in this reaction?
-
A: Yes, but aldehydes are generally more reactive than ketones in the Knoevenagel condensation. [9]Reactions with ketones may require more forcing conditions, such as higher temperatures and longer reaction times.
-
-
Q: Are there any "green" alternatives for this reaction?
-
A: Absolutely. The use of water as a solvent, solvent-free conditions, and recyclable heterogeneous catalysts are all excellent ways to make the Knoevenagel condensation more environmentally friendly. [3][12]* Q: My product is difficult to purify. Any suggestions?
-
A: If your product is a solid, recrystallization is often the most effective purification method. If it is an oil, column chromatography is a good option. To minimize purification challenges, aim for a clean reaction by carefully optimizing the conditions to reduce side product formation.
-
-
Q: What is the role of the triazole ring in this reaction?
-
A: The triazole ring is an electron-withdrawing group, which can activate the aldehyde towards nucleophilic attack. However, its basic nitrogen atoms can potentially interact with the catalyst or reaction intermediates, which is a key reason why optimization is often necessary for these substrates.
-
References
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. (n.d.). Retrieved January 7, 2026, from [Link]
-
recent developments in knoevenagel condensation reaction: a review. (2025, August 7). Retrieved January 7, 2026, from [Link]
-
Triazole-directed fabrication of polyoxovanadate-based metal–organic frameworks as efficient multifunctional heterogeneous catalysts for the Knoevenagel condensation and oxidation of alcohols - Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 7, 2026, from [Link]
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. - YouTube. (2025, January 31). Retrieved January 7, 2026, from [Link]
-
A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 7, 2026, from [Link]
-
Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry | Crystal Growth & Design - ACS Publications. (2025, February 16). Retrieved January 7, 2026, from [Link]
-
Optimization conditions of Knoevenagel condensation reactions. - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Knoevenagel Condensation Guide | PDF | Chemical Reactions | Organic Chemistry - Scribd. (n.d.). Retrieved January 7, 2026, from [Link]
-
Knoevenagel condensation - YouTube. (2023, January 14). Retrieved January 7, 2026, from [Link]
-
The Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+. (n.d.). Retrieved January 7, 2026, from [Link]
-
Video: Aldol Condensation with β-Diesters: Knoevenagel Condensation - JoVE. (2025, May 22). Retrieved January 7, 2026, from [Link]
-
Bifunctional design of stable metal-organic framework bearing triazole–carboxylate mixed ligand: Highly efficient heterogeneous catalyst for knoevenagel condensation reaction under mild conditions | Request PDF - ResearchGate. (2025, August 7). Retrieved January 7, 2026, from [Link]
-
Full article: The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Taylor & Francis Online. (n.d.). Retrieved January 7, 2026, from [Link]
-
Effect of the solvent on Knoevenagel condensation. | Download Table - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Tandem Organocatalyzed Knoevenagel Condensation/1,3-Dipolar Cycloaddition towards Highly Functionalized Fused 1,2,3-Triazoles | Request PDF - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México. (n.d.). Retrieved January 7, 2026, from [Link]
-
Knoevenagel condensation‐assisted multicomponent synthesis of... - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Microwave-assisted Knoevenagel condensation in aqueous over triazine-based microporous network | Semantic Scholar. (n.d.). Retrieved January 7, 2026, from [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - NIH. (n.d.). Retrieved January 7, 2026, from [Link]
-
A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids - Aston Publications Explorer. (n.d.). Retrieved January 7, 2026, from [Link]
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023, October 26). Retrieved January 7, 2026, from [Link]
-
(PDF) Efficient Knoevenagel Condensation Catalyzed by Imidazole-based Halogen-free Deep Eutectic Solvent at Room Temperature - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst - ACG Publications. (2021, March 15). Retrieved January 7, 2026, from [Link]
-
The Knoevenagel Condensation - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Recent Developments on Five-Component Reactions - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]
-
6 questions with answers in KNOEVENAGEL CONDENSATION | Science topic - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
A Practical Knoevenagel Condensation Catalyzed by Imidazole - ResearchGate. (2025, August 7). Retrieved January 7, 2026, from [Link]
-
Knoevenagel Condensation Reaction Mechanism | Full Video Lecture - YouTube. (2025, September 16). Retrieved January 7, 2026, from [Link]
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Technical Support Center: Solvent Selection for Efficient CuAAC Reactions
Welcome to the technical support guide for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of solvent selection, troubleshoot common issues, and optimize reaction conditions for robust and reproducible outcomes.
Introduction: The Pivotal Role of the Solvent in CuAAC Reactions
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is celebrated for its reliability and broad applicability in creating covalent linkages.[1] While often termed a "click" reaction for its simplicity and high yield, its success is not guaranteed and is profoundly influenced by the reaction medium. The solvent does more than just dissolve reactants; it impacts catalyst stability, reaction kinetics, and the solubility of all components.[2][3] An inappropriate solvent can lead to failed reactions, low yields, or difficult purification. This guide provides in-depth, field-proven insights to help you make informed decisions about solvent selection for your specific CuAAC application.
Troubleshooting Guide: Common Issues in Solvent Selection
This section addresses specific problems you may encounter during your CuAAC reactions, presented in a question-and-answer format.
Q1: My reaction has a low or non-existent yield. Could the solvent be the problem?
A1: Absolutely. Low or no yield is frequently linked to solvent choice for several reasons:
-
Poor Solubility of Reactants: The primary function of the solvent is to dissolve all reactants—azide, alkyne, copper source, ligand, and reducing agent. If any component is poorly soluble, the reaction becomes heterogeneous, leading to drastically reduced reaction rates or complete failure. This is a common issue when working with large, hydrophobic molecules or biomolecules in highly aqueous media.[4]
-
Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of dissolved oxygen.[5] Some solvents may also promote the disproportionation of Cu(I) into Cu(0) and Cu(II).[2] The choice of solvent can influence the rate of these deactivating pathways.
-
Incompatible Solvent-Ligand Combination: The effectiveness of a stabilizing ligand is often solvent-dependent. For example, some strongly chelating ligands can become inhibitory in weakly coordinating solvents like water because they block the metal's coordination sites. In contrast, strongly donating solvents like DMSO can disrupt these inhibitory interactions.[6]
Workflow for Diagnosing Solvent-Related Yield Issues
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Q2: I'm performing a bioconjugation in an aqueous buffer and my hydrophobic alkyne won't dissolve. What should I do?
A2: This is a classic challenge in bioconjugation. The key is to increase the solubility of your hydrophobic reactant without denaturing the biomolecule.
-
Introduce an Organic Co-solvent: The most common solution is to use a mixture of your aqueous buffer and a water-miscible organic solvent.[2] Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and tert-butanol (tBuOH) are frequently used.[7][8] You can start with a small percentage of the organic solvent (e.g., 5-10%) and gradually increase it until the alkyne dissolves.
-
Solvent Effects on Reaction Rate: Be aware that the choice and amount of co-solvent can affect the reaction rate. In some cases, water has been shown to accelerate the CuAAC reaction.[9] Therefore, use the minimum amount of co-solvent necessary to achieve solubility.
-
Consider "On-Water" Conditions: For some systems, the reaction can proceed effectively even if the starting materials are not fully dissolved. These are often referred to as "on-water" reactions, where the interface between the organic and aqueous phases can promote catalysis.[10] However, this is not universally applicable and may require empirical testing.
Q3: My reaction is sluggish in an organic solvent. Which solvent is best for accelerating the reaction?
A3: For reactions in purely organic media, polar aprotic solvents are generally preferred.[11]
-
Recommended Solvents: Solvents like DMSO, DMF, and N-methylpyrrolidone (NMP) are excellent choices.[6] They are effective at dissolving a wide range of organic molecules and have been shown to be "strong-donor" solvents that can prevent inhibitory copper-ligand interactions and accelerate the reaction.[6]
-
Solvents to Avoid: Acetonitrile, despite being a polar aprotic solvent, should often be avoided. Its strong coordinating ability with Cu(I) can inhibit catalysis.[6][7]
-
Non-Polar Solvents: While reactions can be performed in non-polar solvents like toluene and dichloromethane, they often require specific ligands (e.g., phosphine-based ligands) to solubilize the copper salt.[1]
Q4: Can I use protic solvents other than water, like ethanol or methanol?
A4: Yes, polar protic solvents such as ethanol and methanol can be used, often in mixtures with water or other organic solvents.[3][12] They are considered environmentally benign options.[3] However, their performance can be system-dependent. Protic solvents can solvate and potentially weaken the nucleophilicity of the azide through hydrogen bonding, which might slow down the reaction compared to a polar aprotic solvent.[13][14]
Frequently Asked Questions (FAQs)
What is the best "all-purpose" solvent for CuAAC?
There is no single "best" solvent, as the optimal choice is substrate-dependent.[11] However, a mixture of water and DMSO (or tBuOH) is a very common and versatile starting point that accommodates a wide range of polar and non-polar reactants.[2][7] For purely organic reactions, DMF and DMSO are excellent starting points.[6]
How do I choose between a polar protic and a polar aprotic solvent?
The choice depends on your substrates and reaction goals.
-
Polar Protic Solvents (e.g., water, ethanol): These solvents contain O-H or N-H bonds and can form hydrogen bonds.[15][16] They are excellent for bioconjugations and reactions with polar, water-soluble substrates.[10] Water, in particular, can sometimes accelerate the reaction.[9]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, THF): These solvents lack O-H or N-H bonds and cannot act as hydrogen bond donors.[13][16] They are generally superior for reactions involving less polar organic molecules and can lead to faster reaction rates by not "caging" the azide nucleophile through hydrogen bonding.[14]
Does the order of reagent addition matter with respect to the solvent?
Yes, the order of addition is critical to prevent catalyst precipitation, regardless of the solvent. A widely recommended procedure is:
-
Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA) in your chosen solvent.[2][17] This allows the stabilizing copper-ligand complex to form.
-
Add this catalyst-ligand mixture to the solution containing your azide and alkyne substrates.
-
Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).[2][18] Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before the ligand has coordinated, which can lead to the formation of insoluble copper species.[17]
My reaction requires heating to dissolve the reactants. Is this acceptable?
Gentle heating (e.g., to 40-50°C) can be an effective strategy to improve solubility and accelerate a sluggish reaction.[2][4] However, be mindful of the thermal stability of your azide, alkyne, and any sensitive functional groups. Small organic azides, in particular, should never be isolated without solvent and heated, as they can be explosive.[1]
Data Summary & Protocols
Table 1: Relative Performance of Common Solvents
| Solvent Class | Examples | Typical Use Case | Advantages | Disadvantages |
| Polar Protic | Water, Ethanol, Methanol, tBuOH/H₂O | Bioconjugation, polar substrates | Green/biocompatible, can accelerate reaction | Poor solubility for hydrophobic molecules, can slow reactions by solvating nucleophiles |
| Polar Aprotic (Donor) | DMSO, DMF, NMP | General organic synthesis | Excellent dissolving power, accelerates reaction, prevents ligand inhibition | Higher boiling points can complicate product isolation |
| Polar Aprotic (Other) | THF, Acetone | General organic synthesis | Good dissolving power for many organics | Less effective at preventing ligand inhibition compared to donor solvents |
| Non-Polar | Toluene, Dichloromethane (DCM) | Specialized organic synthesis | Useful for very hydrophobic substrates | Requires specific ligands to solubilize copper salts |
| Green Solvents | Glycerol, Deep Eutectic Solvents (DESs) | Sustainable chemistry | Environmentally benign, can be recycled | May require higher temperatures or specialized conditions |
This table is a qualitative guide. Optimal solvent choice is always empirical and substrate-dependent.
Experimental Protocol: General Solvent Screening for a New CuAAC Reaction
This protocol provides a framework for identifying a suitable solvent system for your specific azide and alkyne.
-
Preparation of Stock Solutions:
-
Reaction Setup (for each solvent to be tested):
-
In separate microcentrifuge tubes, prepare your test solvents (e.g., pure DMF, pure DMSO, 1:1 H₂O:tBuOH, 9:1 H₂O:DMSO).
-
In a new tube, add the azide and alkyne stock solutions to achieve the desired final concentrations (e.g., 1 mM azide, 1.2 mM alkyne) in a total volume of 450 µL of the test solvent.
-
Vortex briefly to mix. Observe for any precipitation.
-
-
Catalyst Addition and Reaction Initiation:
-
Prepare a premix of the catalyst: combine 12.5 µL of the 20 mM CuSO₄ stock with 25 µL of the 50 mM THPTA stock.
-
Add the 37.5 µL of the copper/ligand mixture to the tube containing the azide and alkyne.
-
Initiate the reaction by adding 50 µL of the freshly prepared 100 mM sodium ascorbate solution (final concentration: 10 mM).
-
The total reaction volume will be 537.5 µL.
-
-
Reaction and Monitoring:
-
Allow the reactions to proceed at room temperature.
-
Monitor the reaction progress at set time points (e.g., 1h, 4h, 24h) using an appropriate analytical technique (e.g., TLC, LC-MS, HPLC).
-
Compare the conversion rates across the different solvent systems to identify the optimal medium.
-
Diagram: The CuAAC Catalytic Cycle
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. jenabioscience.com [jenabioscience.com]
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- 13. chemistryscore.com [chemistryscore.com]
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- 15. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. jenabioscience.com [jenabioscience.com]
- 18. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Control in Large-Scale Formyl-Triazole Synthesis
A Senior Application Scientist's Guide for Researchers and Process Chemists
Welcome to the technical support center for managing the synthesis of formyl-triazoles at scale. As drug development professionals, you are aware that scaling a reaction from the benchtop to a pilot or manufacturing plant is not a linear process.[1] The synthesis of formyl-triazoles, often involving highly energetic intermediates and exothermic steps like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), presents significant thermal management challenges.[2][3]
This guide is structured to provide immediate answers to common questions and in-depth troubleshooting for complex thermal events. The core principle is that robust temperature control is not merely about efficiency; it is the cornerstone of process safety, product purity, and reproducibility. Loss of temperature control can lead to side-product formation, and in worst-case scenarios, a thermal runaway event.[4]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the scale-up of formyl-triazole synthesis.
Q1: What are the primary sources of heat generation we need to manage?
A1: The primary heat source is the heat of reaction (ΔHr) from the triazole ring formation itself. The CuAAC "click chemistry" reaction, while elegant, can be significantly exothermic. Additional heat can be generated from:
-
Side Reactions: Unintended parallel or subsequent reactions can contribute to the overall heat output.
-
Heat of Mixing/Dilution: While usually minor, the energy released when mixing reagents or solvents can be a factor.
-
Agitation Energy: The mechanical energy input from the mixer (impeller) dissipates as heat into the reaction mass. In large, viscous batches, this can be a non-trivial continuous heat load.
A pre-scale-up thermal hazard assessment using Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) is essential to quantify the expected heat release.[5]
Q2: Why is my 200L reactor so much harder to cool than my 2L lab setup?
A2: This is a classic scale-up challenge rooted in geometry. As you increase the reactor volume, its surface area (used for heat transfer) does not increase proportionally.
-
The volume of the reaction mixture increases by the cube of the vessel radius (V ∝ r³).
-
The wetted heat-transfer area (the reactor jacket) increases only by the square of the radius (A ∝ r²).
This deteriorating surface-area-to-volume ratio at larger scales severely compromises the reactor's ability to dissipate heat, making it much more susceptible to temperature overshoots and runaway reactions.[6][7]
Q3: What are the earliest warning signs of a potential thermal runaway?
A3: A runaway reaction occurs when the heat generated by the reaction exceeds the heat removal capacity of the cooling system, creating a dangerous positive feedback loop.[4] Early warning signs include:
-
A steady, unexpected increase in reaction temperature, even with the cooling system at maximum capacity.
-
The reaction temperature beginning to rise at an accelerating rate.
-
A noticeable increase in the pressure of the reactor, indicating off-gassing or boiling of the solvent.
-
The temperature difference (ΔT) between the reactor contents and the cooling jacket fluid begins to decrease, indicating the reaction is overpowering the cooling system.
Implementing Process Analytical Technology (PAT) with automated alarms for these parameters is a critical safety measure.[8][9]
Q4: How does the choice of solvent affect temperature control?
A4: The solvent is a critical parameter for thermal management and acts as a heat sink. Key properties to consider are:
-
Heat Capacity (Cp): A higher heat capacity means the solvent can absorb more heat for a given temperature increase, providing a larger thermal buffer.
-
Boiling Point: The boiling point of the solvent sets the upper limit for the reaction temperature under atmospheric pressure. A boiling solvent can provide significant emergency cooling (reflux cooling), but this must be a designed safety feature, not an accident.
-
Viscosity: Higher viscosity can impede efficient mixing, leading to poor heat transfer from the bulk liquid to the reactor wall and the formation of localized hotspots.[10]
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Viscosity (cP at 20°C) | Notes |
| Water | 100 | 4.18 | 1.00 | Excellent heat sink, often used in CuAAC. |
| Acetonitrile | 82 | 2.22 | 0.37 | Common organic solvent, lower boiling point. |
| DMF | 153 | 2.03 | 0.92 | High boiling point, but thermally unstable. |
| Toluene | 111 | 1.69 | 0.59 | Good range for many syntheses. |
| THF | 66 | 1.76 | 0.48 | Low boiling point, potential for peroxide formation. |
Part 2: In-Depth Troubleshooting Guides
Guide 1: Uncontrolled Exotherm and Runaway Reactions
Question: "My reaction temperature is rapidly increasing and no longer responding to my cooling system. What should I do, and how can I prevent this?"
Answer: This is a critical safety event. Your immediate priority is to stop the reaction and bring the temperature under control.
Immediate Actions:
-
Stop Reagent Addition: If using a semi-batch process, immediately stop the feed of the limiting reagent.
-
Emergency Cooling: Activate any secondary or emergency cooling systems, such as cryogenic cooling with liquid nitrogen if available.[11]
-
Quench the Reaction: If safe and planned for, add a pre-determined quenching agent to stop the chemical reaction. This must be part of your pre-approved safety protocol.
-
Alert Personnel: Follow your site's emergency procedures.
Root Cause Analysis & Prevention: The most common cause is an accumulation of unreacted reagents followed by a sudden, rapid reaction. This can happen due to poor mixing, an unexpected induction period, or a failure in the cooling system.
Preventative Strategies:
-
Reaction Characterization: Before scale-up, perform calorimetry to determine the maximum heat output and the adiabatic temperature rise to understand the worst-case scenario.[5]
-
Semi-Batch Addition: For highly exothermic reactions, add one reagent slowly to the other (semi-batch process). The rate of addition should be controlled such that the cooling system can comfortably remove the heat being generated in real-time. This prevents the accumulation of reactive potential.[6]
-
Agitation: Ensure mixing is sufficient to prevent localized reagent buildup and to efficiently transfer heat to the reactor walls.[10]
Troubleshooting Workflow for Temperature Excursion
Caption: Decision tree for responding to a critical temperature excursion.
Guide 2: Localized Hotspots, Poor Purity, and Side-Product Formation
Question: "My final product has inconsistent purity batch-to-batch. Could this be related to temperature?"
Answer: Absolutely. Inconsistent purity is often a symptom of poor temperature homogeneity within the reactor, leading to localized "hotspots."[10] While the bulk temperature reading may appear normal, pockets of the reaction mixture can be significantly hotter.
Causality:
-
Degradation: The desired formyl-triazole product or key intermediates may degrade at elevated temperatures.
-
Side Reactions: Many side reactions have a higher activation energy than the desired reaction. In a hotspot, these competing pathways become significant, leading to byproducts. For instance, in some triazole syntheses, elevated temperatures can favor the formation of 1,3,4-oxadiazole isomers from acylhydrazine intermediates.[13]
-
Reagent Sensitivity: Some reagents, particularly organic azides, can decompose violently if subjected to high temperatures, posing a severe safety risk.[14][15]
Troubleshooting & Optimization:
-
Evaluate Mixing Efficiency: This is the most common cause of hotspots.[16]
-
Impeller Type & Speed: Is the impeller appropriate for the viscosity and volume of your reaction? A simple anchor stirrer may be ineffective in a large tank, whereas a pitched-blade turbine or hydrofoil impeller provides better axial (top-to-bottom) flow.[5]
-
Baffles: Are there baffles in the reactor? Baffles are crucial for converting rotational flow into the desired top-to-bottom mixing, preventing vortexing and ensuring the entire batch is turned over.
-
-
Install Multiple Temperature Probes: A single probe only measures one point. Use multi-level temperature probes to map the temperature distribution within the reactor and identify thermal stratification.[17]
-
Consider Reactor Design: For extremely fast, exothermic reactions, a standard stirred-tank reactor may be unsuitable. A heat-exchanger reactor or a microreactor offers vastly superior heat transfer and temperature control due to a very high surface-area-to-volume ratio.[18][19]
Diagram: Impact of Mixing on Heat Distribution
Caption: Poor mixing leads to hotspots, while effective mixing ensures uniform temperature.
Part 3: Protocols & Best Practices
Protocol 1: Pre-Scale-up Thermal Hazard Assessment Workflow
This protocol outlines the essential steps to characterize the thermal risks of your formyl-triazole synthesis before attempting it at scale.
Objective: To determine critical safety parameters including onset temperature of decomposition, heat of reaction (ΔHr), and maximum temperature of the synthesis reaction (MTSR).
Methodology:
-
Component Stability (DSC):
-
Run a Differential Scanning Calorimetry (DSC) scan on all individual reactants, intermediates, and the final product.
-
Purpose: To identify the onset temperature of thermal decomposition for each component. This defines the absolute maximum temperature your process must never exceed.
-
-
Reaction Heat (RC or ARC):
-
Use a Reaction Calorimeter (RC1) or Adiabatic Reaction Calorimeter (ARC) to simulate the reaction under controlled conditions.
-
Procedure: a. Charge the reactor with the initial components. b. Add the limiting reagent at a controlled rate, mimicking your intended large-scale process. c. Continuously measure the heat flow from the reaction.
-
Key Outputs:
-
Heat of Reaction (ΔHr): The total energy released per mole.
-
Heat Release Rate: How quickly the energy is released. This is crucial for sizing your cooling system.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail. A high ΔTad indicates a high-risk reaction.[5]
-
-
-
Data Analysis & Risk Assessment:
-
Compare the maximum temperature reached during the reaction (MTSR) to the decomposition onset temperature. There must be a significant safety margin.
-
Use the heat release rate data to confirm that your plant reactor's cooling capacity is sufficient.[6]
-
Workflow for Safe Process Scale-Up
Caption: A systematic workflow for assessing thermal risk before scaling up.
References
-
Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. (2024). Medium. [Link]
-
Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment. [Link]
-
Scale Up Safety. (2023). Stanford Environmental Health & Safety. [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). Chemical Engineering. [Link]
-
Rules of Thumb: Scale-up. (2023). The Chemical Engineer. [Link]
-
Reactor Cooling. (n.d.). BOC. [Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014). ACS Publications. [Link]
-
Reactor Cooling. (n.d.). Linde Gas. [Link]
-
An Overview of Modeling Methods for Thermal Mixing and Stratification in Large Enclosures for Reactor Safety Analysis. (2010). Argonne National Laboratory. [Link]
-
Reactors. (2016). ProcessDesign. [Link]
-
Process Heat for Chemical Industry. (n.d.). Idaho National Laboratory. [Link]
-
Reactor Cooling. (n.d.). Aggreko. [Link]
-
Process Analytical Technology. (n.d.). Eppendorf. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). National Institutes of Health. [Link]
-
Tandem synthesis of 1-formyl-1,2,3-triazoles. (n.d.). National Institutes of Health. [Link]
-
Reactor Cooling Heating Systems for Chemical Manufacturing. (2023). LNEYA. [Link]
-
What Is The Importance Of A Mixing Reactor? Unlock Efficient And Safe Chemical Processes. (n.d.). Kintek Solution. [Link]
-
Operational Challenges in Chemical Reactors. (2024). Jinzong Machinery. [Link]
-
Influence of mixing and heat transfer in process scale-up. (n.d.). DiVA Portal. [Link]
-
Intensification of Heat Transfer in Chemical Reactors: Heat Exchanger Reactors. (n.d.). ResearchGate. [Link]
-
New Research Explores Gas Mixing Phenomena for High Temperature Gas Reactors. (2024). Office of Nuclear Energy. [Link]
-
Synthesis of 5-formyl- and 5-nitrovinyl-appended 1,2,3-triazoles 4 and... (n.d.). ResearchGate. [Link]
-
Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. [Link]
-
What Is Process Analytical Technology (PAT)? (n.d.). Hamilton Company. [Link]
-
Safe Handling of Sodium Azide (SAZ). (n.d.). University of California, Berkeley - Environment, Health & Safety. [Link]
-
Scaling Yield and Mixing in Chemical Reactors. (n.d.). Veryst Engineering. [Link]
-
Dangers of: Azide Reactions, Large Scale Reactions. (n.d.). University of Washington - Health, Safety & Risk Management. [Link]
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (n.d.). National Institutes of Health. [Link]
-
Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. (n.d.). Agilent. [Link]
-
Use of PAT and Lab Automation in the Pharmaceutical & Chemical Industries. (2014). YouTube. [Link]
-
Runaway Reaction - Prevention. (2012). YouTube. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Institutes of Health. [Link]
-
Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. (2025). ResearchGate. [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Advances. [Link]
-
Large scale reactions for the synthesis of fused-triazoles. (n.d.). ResearchGate. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. amarequip.com [amarequip.com]
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- 19. researchgate.net [researchgate.net]
preventing hydrolysis of imine intermediates in subsequent reactions
Technical Support Center: Stabilizing Imine Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common yet critical challenge in organic synthesis: preventing the hydrolysis of imine intermediates. Imines, or Schiff bases, are pivotal in countless reaction pathways, but their susceptibility to water can compromise yields and purities. This resource is designed to provide you with the mechanistic understanding and actionable protocols needed to ensure the stability of your imines for successful subsequent reactions.
Frequently Asked Questions (FAQs): The Fundamentals of Imine Stability
Q1: What is imine hydrolysis and why is it a problem?
Imine hydrolysis is the reverse reaction of imine formation, where the carbon-nitrogen double bond (C=N) is cleaved by water to regenerate the original aldehyde or ketone and the primary amine.[1][2][3] This process is problematic because it consumes your desired intermediate, lowering the yield of the final product and introducing starting materials as impurities that may complicate purification. The reaction is an equilibrium, meaning the presence of water can drive the reaction backward, away from the desired imine product.[1][4]
The general mechanism for acid-catalyzed hydrolysis involves the protonation of the imine nitrogen, making the carbon atom highly electrophilic and susceptible to nucleophilic attack by water.[3][5] This is followed by a series of proton transfers and elimination of the amine to restore the carbonyl group.[2][5]
Caption: Acid-catalyzed imine hydrolysis pathway.
Q2: What are the key factors that influence the rate of imine hydrolysis?
Several factors dictate the stability of an imine in the presence of water:
-
pH: This is the most critical factor. Imine formation is often optimal around a pH of 4-5.[6][7] At lower pH values (highly acidic), the amine starting material becomes protonated, reducing its nucleophilicity and slowing imine formation.[8][9][10] Conversely, at very high pH, there isn't enough acid to catalyze the dehydration step.[8][9] Imine hydrolysis, however, is rapid under acidic conditions because the imine is readily protonated, activating it for attack by water.[2][8] While more stable at basic pH, hydrolysis can still occur.[6]
-
Water Concentration: As a reactant in hydrolysis, the concentration of water is paramount. According to Le Chatelier's principle, removing water drives the equilibrium toward imine formation, while an excess of water favors hydrolysis.[1][11]
-
Steric Hindrance: Bulky groups around the C=N double bond can sterically hinder the approach of water, slowing the rate of hydrolysis. Imines derived from sterically hindered ketones or amines are generally more stable.
-
Electronic Effects: Electron-withdrawing groups on the aldehyde/ketone or amine component can make the imine carbon more electrophilic and thus more susceptible to hydrolysis. Conversely, electron-donating groups can increase stability. Aromatic substituents on either the carbon or nitrogen atom generally increase stability through conjugation.[12]
Q3: How can I detect if my imine intermediate is hydrolyzing during my experiment?
Monitoring your reaction is key. The most common methods include:
-
Thin Layer Chromatography (TLC): Periodically sample your reaction mixture. The reappearance or increase in the intensity of the starting aldehyde/ketone spot is a strong indicator of hydrolysis.
-
NMR Spectroscopy: If you isolate your imine, taking a quick ¹H NMR spectrum can be definitive. The disappearance of the characteristic imine proton signal (often δ 7-8 ppm for aldimines) and the reappearance of the aldehyde proton (δ 9-10 ppm) confirms hydrolysis.
-
LC-MS: For complex mixtures, Liquid Chromatography-Mass Spectrometry can track the relative concentrations of your starting materials, imine intermediate, and final product over time, providing clear evidence of hydrolysis if the imine concentration decreases while starting materials increase.
Troubleshooting Guide: Proactive Prevention & Reactive Solutions
This section is formatted as a decision-making guide to help you diagnose and solve imine stability issues in real-time.
Scenario 1: You are planning an imine synthesis and want to prevent hydrolysis from the start.
Q: What is the single most important step to prevent hydrolysis during imine formation?
A: Rigorously exclude water. Since water is the reactant that causes hydrolysis, its removal is the most effective preventative strategy.[11][13] This is typically achieved by:
-
Using Anhydrous Solvents: Employ freshly dried solvents.
-
Adding a Dehydrating Agent: Use an in-situ water scavenger.[14]
Caption: Workflow for setting up an anhydrous reaction.
Q: Which dehydrating agent should I choose?
A: The choice depends on your specific reaction conditions, particularly the pH and the nature of your reactants.
| Drying Agent | Capacity | Speed | Acidity/Basicity | Best For | Incompatible With |
| Magnesium Sulfate (MgSO₄) | High | Fast | Neutral | General purpose, fast drying.[15][16] | Very acid-sensitive compounds. |
| Sodium Sulfate (Na₂SO₄) | High | Slow | Neutral | General purpose, non-acidic workups.[15][17] | Reactions requiring rapid water removal. |
| Molecular Sieves (3Å or 4Å) | High | Fast | Neutral | In-situ water removal during reaction.[13][18] | Sieves must be properly activated (heated under vacuum).[13] |
| Potassium Carbonate (K₂CO₃) | Medium | Medium | Basic | Drying basic solutions (e.g., amine extracts).[16] | Acidic compounds (phenols, carboxylic acids). |
| Calcium Chloride (CaCl₂) | High | Medium | Lewis Acidic | Drying neutral, non-coordinating solvents.[15][16] | Alcohols, amines, ketones, esters (forms complexes). |
Data compiled from various sources.[15][16][17][19]
Protocol 1: General Procedure for Anhydrous Imine Synthesis
-
Preparation: Oven-dry all glassware (round-bottom flask, condenser, etc.) at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas (N₂ or Ar).
-
Setup: Assemble the glassware under a positive pressure of inert gas.
-
Reagents: Add activated 4Å molecular sieves (approx. 100-200% w/w of theoretical water produced) to the flask.[18]
-
Addition: Add the anhydrous solvent (e.g., Toluene, THF, DCM), followed by the aldehyde/ketone and the primary amine via syringe.
-
Reaction: Stir the reaction at the desired temperature. The use of a Dean-Stark trap with a refluxing solvent like toluene is also a highly effective method for removing water azeotropically.[11]
-
Monitoring: Follow the reaction progress by TLC or LC-MS until the carbonyl starting material is consumed.
-
Workup: Filter off the molecular sieves before proceeding. The resulting anhydrous solution of the imine can often be used directly in the next step.
Scenario 2: You suspect hydrolysis is occurring during your subsequent reaction or workup.
Q: My imine was formed successfully, but it disappears when I add the next reagent or during aqueous workup. What should I do?
A: This indicates your imine is unstable to the conditions of the subsequent step. A troubleshooting decision tree can guide your actions.
Caption: Troubleshooting imine hydrolysis in subsequent steps.
Q: My subsequent reaction generates an acid (e.g., HCl), which is hydrolyzing my imine. How can I mitigate this?
A: The in-situ generation of acid is a common problem. The solution is to add an "acid scavenger" to your reaction mixture. This is a base that will neutralize the acid as it is formed, maintaining a pH that is hospitable to the imine.
-
Recommended Scavengers: Non-nucleophilic organic bases are ideal as they will not interfere with other electrophilic centers. Good choices include:
-
Implementation: Add 1.1 to 1.5 equivalents of the scavenger base at the start of the reaction. For very sensitive substrates, a buffered system may be necessary.[20]
Protocol 2: Procedure for Workup of a Hydrolytically Sensitive Imine
-
Quenching: Cool the reaction mixture to 0 °C. If needed, quench the reaction with a saturated aqueous solution of a mild salt, like ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃), instead of plain water or acid.
-
Extraction: Extract the product into a non-polar organic solvent (e.g., Ethyl Acetate, DCM).
-
Washing: To remove residual water from the organic layer, wash it with saturated aqueous sodium chloride (brine).[19] Brine has a reduced capacity to dissolve organic compounds and helps draw water out of the organic phase.[19]
-
Drying: Separate the organic layer and dry it immediately and thoroughly over a fast-acting drying agent like anhydrous magnesium sulfate (MgSO₄).[19] Allow sufficient time (10-15 minutes) for the drying to complete.
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure at low temperature to isolate the imine product.
By understanding the mechanisms of imine hydrolysis and proactively implementing these strategies, you can significantly improve the stability of your intermediates and the overall success of your synthetic routes.
References
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). [Link]
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Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. [Link]
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Li, S., et al. (2022). Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule. Angewandte Chemie International Edition, 61(35), e202208508. [Link]
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BYJU'S. (n.d.). Imine Hydrolysis. [Link]
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Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents. [Link]
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University of California, Los Angeles. (n.d.). Using drying agents. [Link]
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Delloyd's Lab-Tech. (n.d.). Drying Agents - Removing water from organic solvents. [Link]
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The Organic Chemistry Tutor. (2020, March 20). Imine Hydrolysis Mechanism | Organic Chemistry [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. [Link]
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University of Colorado Boulder. (n.d.). Drying Organic Solutions. [Link]
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ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution?[Link]
-
Chemistry LibreTexts. (2020, July 1). 21.4: Imine formation. [Link]
-
Chemistry LibreTexts. (2019, August 12). 12.3: Reaction with Primary Amines to form Imines. [Link]
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Al-Shemary. (n.d.). Imines are usually unstable and are easily hydrolysed. [Link]
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ResearchGate. (n.d.). Stabilization of labile imine and hemiaminal intermediates...[Link]
-
Allen. (n.d.). Imine formation using an aldehyde/ketone and primary amine is acid. [Link]
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ResearchGate. (n.d.). Structure‐stability correlations for imine formation in aqueous solution. [Link]
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Khan Academy. (n.d.). Formation of imines and enamines. [Link]
-
ResearchGate. (2019, April 22). How to prevent HCl from attacking in situ synthesized imine material?[Link]
-
Rufino, V., et al. (2020). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. Arkivoc, 2020(ii), 1-13. [Link]
-
Study.com. (n.d.). Are there any problem/obstacles in imine synthesis in general such as imine instability?[Link]
-
OperaChem. (2024, October 21). Imine formation-Typical procedures. [Link]
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Kumar, A., et al. (2018). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances, 8(52), 29571-29602. [Link]
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Wikipedia. (n.d.). Imine. [Link]
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Reddit. (2019, April 22). How to prevent HCl from attacking in situ synthesized imine material?[Link]
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Master Organic Chemistry. (n.d.). Enamines. [Link]
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ResearchGate. (2018, February 9). Problem in synthesis of imine?[Link]
-
Chemistry Steps. (n.d.). Formation of Imines and Enamines. [Link]
-
CORE. (n.d.). Relative Stability of the Key Enamine, Oxazolidinone, and Imine Intermediates in Some Proline-catalyzed Asymmetric Reactions. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imines. [Link]
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JoVE. (n.d.). Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism. [Link]
-
ResearchGate. (n.d.). Relative stability of the most stable imine (ZI) and amine (A1)...[Link]
-
Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Amines-Practice Problems. [Link]
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ChemHelp ASAP. (2020, March 20). imine preparation & formation mechanism [Video]. YouTube. [Link]
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Technical Support Center: Catalyst Choice and Optimization for CuAAC Reactions
Welcome to the technical support center for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. Here, we address common challenges and frequently asked questions to help you achieve high-yielding, reproducible results in your "click chemistry" endeavors.
Troubleshooting Guide: Diagnosing and Solving Common CuAAC Reaction Issues
This section is formatted to address specific problems you might encounter during your experiments, providing not just solutions but also the underlying scientific rationale.
Problem 1: Low or No Product Yield
A low or non-existent yield of the desired 1,2,3-triazole product is one of the most common issues in CuAAC reactions. The root cause often lies with the integrity of the catalytic system or the purity of the reagents.
Initial Diagnostic Questions:
-
Is the copper catalyst active? The catalytically active species is Cu(I), which is notoriously prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2]
-
Are the reagents pure and stoichiometrically correct? Impurities in the azide or alkyne starting materials can inhibit the catalyst.[1][3] Additionally, the stability of the reagents, particularly the azide, should be considered.
-
Are the reaction conditions optimal? Factors such as solvent, temperature, pH, and reagent concentration can significantly impact reaction efficiency.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
In-Depth Solutions:
-
Maintaining an Active Cu(I) Catalyst:
-
Use a Reducing Agent: Sodium ascorbate is the most common and effective reducing agent for generating and maintaining the Cu(I) state from a Cu(II) precursor like CuSO₄.[4][5] It is crucial to prepare the sodium ascorbate solution fresh, as it can degrade over time.[3]
-
Employ a Stabilizing Ligand: Nitrogen-based ligands are essential for stabilizing the Cu(I) catalyst.[1][3][6] They prevent oxidation and disproportionation into Cu(0) and Cu(II).[1][7] For aqueous and bioconjugation reactions, water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and BTTAA are highly recommended.[2][3] For organic solvents, Tris(benzyltriazolylmethyl)amine (TBTA) is a common choice.[2][4]
-
Degas Solvents: To minimize Cu(I) oxidation, remove dissolved oxygen from the reaction mixture by sparging with an inert gas like argon or nitrogen.[1][8]
-
Inert Atmosphere: For particularly sensitive substrates or when maximum efficiency is required, conducting the reaction in a glovebox under an inert atmosphere is advisable.[1][8]
-
-
Ensuring Reagent Quality and Stoichiometry:
-
Purity: Use high-purity azides, alkynes, and solvents.[3] If impurities are suspected, purification of starting materials is recommended.
-
Stoichiometry: A slight excess (1.1-2 fold) of either the azide or alkyne can sometimes drive the reaction to completion.
-
Problem 2: Side Product Formation
The most prevalent side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser coupling.[1] This consumes the alkyne starting material and can lead to complex purification challenges.
Causality and Prevention:
-
Mechanism of Alkyne Homocoupling: This side reaction is promoted by the presence of Cu(II) and oxygen.
-
Preventative Measures:
-
Maintain a Reducing Environment: The presence of an adequate excess of a reducing agent like sodium ascorbate is the primary defense against homocoupling by ensuring the copper remains in the +1 oxidation state.[5]
-
Ligand Protection: Stabilizing ligands not only protect the Cu(I) from oxidation but also kinetically disfavor the homocoupling pathway.[2][9]
-
Oxygen Exclusion: As with preventing catalyst deactivation, degassing solvents and working under an inert atmosphere will suppress this oxygen-dependent side reaction.[1]
-
Problem 3: Reaction Inefficiency with Biomolecules (Bioconjugation Issues)
When working with sensitive biological substrates like proteins or nucleic acids, additional challenges arise, including substrate degradation and catalyst inhibition.
Specific Issues and Solutions:
-
Oxidative Damage to Biomolecules: The Cu(I)/ascorbate system can generate reactive oxygen species (ROS), which can damage sensitive biomolecules.[1][10]
-
Solution: Use a ligand that can also act as a sacrificial reductant to intercept ROS.[10][11][12] A higher ligand-to-copper ratio (e.g., 5:1) is often recommended in bioconjugations.[11][12][13] Adding aminoguanidine can help trap reactive byproducts of ascorbate oxidation that might otherwise modify proteins.[11][13]
-
-
Catalyst Sequestration: Functional groups on biomolecules (e.g., thiols in cysteine, imidazoles in histidine) can chelate copper, effectively removing it from the catalytic cycle.
-
Protein Precipitation: Free copper ions can sometimes cause proteins to precipitate.[10]
-
Solution: The use of a chelating ligand is critical to minimize the concentration of free copper ions and prevent this issue.[10]
-
Frequently Asked Questions (FAQs)
Q1: Should I use a Cu(I) or Cu(II) salt as my catalyst precursor?
While you can use Cu(I) salts like CuBr or CuI directly, it is often more convenient and reliable to generate Cu(I) in situ from a more stable and soluble Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[4][5] This approach ensures a constant fresh supply of the active Cu(I) catalyst throughout the reaction.
Q2: What is the role of the ligand in the CuAAC reaction?
Ligands play several crucial roles:
-
Stabilize Cu(I): They protect the catalytically active Cu(I) ion from oxidation and disproportionation.[1][2][3][6]
-
Increase Solubility: They can increase the solubility of the copper catalyst, particularly in aqueous media.[9]
-
Accelerate the Reaction: Ligands accelerate the rate of the cycloaddition.[2][9]
-
Prevent Aggregation: They help prevent the formation of unreactive polynuclear copper acetylide species.[9]
Caption: Simplified CuAAC catalytic cycle with catalyst maintenance.
Q3: How do I choose the right ligand for my reaction?
The choice of ligand depends primarily on the solvent system and the nature of your substrates.
| Ligand | Recommended Use | Key Properties |
| THPTA | Bioconjugation, aqueous media | High water solubility, moderate reaction kinetics.[1][2] |
| BTTAA | In vivo/in vitro applications, aqueous media | Very high biocompatibility, very low cytotoxicity, very high reaction kinetics.[2] |
| TBTA | Organic synthesis | Very high organic solubility, low water solubility, very high reaction kinetics.[2][4] |
| BTTES | In vivo/in vitro applications, aqueous media | High water solubility, very high biocompatibility, high reaction kinetics.[2] |
Q4: What is the optimal order of addition for the reagents?
The order of addition can significantly influence the reaction outcome. A widely recommended and validated procedure is:
-
Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows for the formation of the copper-ligand complex.[1][8]
-
Add this premixed catalyst solution to the solution containing your azide and alkyne substrates.
-
Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).[1][8]
Adding the ascorbate last is critical. It prevents the premature reduction of Cu(II) before the ligand has coordinated, which could otherwise lead to the precipitation of insoluble copper species.[8]
Q5: How do solvent and temperature affect my CuAAC reaction?
-
Solvent: The CuAAC reaction is robust and works in a wide variety of solvents, including water, DMSO, DMF, THF, and mixtures thereof.[4][8] The primary consideration is ensuring that all reactants are sufficiently soluble. For bioconjugation, aqueous buffers (pH 6.5-8.0) are standard.[13][14] It is generally best to avoid acetonitrile, as its strong coordination to Cu(I) can inhibit the reaction.[4]
-
Temperature: Most CuAAC reactions proceed efficiently at room temperature.[1] For sluggish reactions, particularly with sterically hindered substrates, gentle heating to 40-50°C can be beneficial.[1]
Experimental Protocols
General Protocol for a Standard CuAAC Reaction
This is a starting point and should be optimized for specific substrates.
1. Stock Solutions:
-
Azide: 10 mM in a suitable solvent (e.g., DMSO, water).
-
Alkyne: 10 mM in a suitable solvent (e.g., DMSO, water).
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.[1]
-
Ligand (e.g., THPTA): 50 mM in water.[1]
-
Sodium Ascorbate: 100 mM in water (must be prepared fresh).[1]
2. Catalyst Premix Preparation:
-
In a microcentrifuge tube, combine the Copper(II) Sulfate and Ligand stock solutions to create a catalyst premix. For a typical reaction, you might mix equal volumes to achieve a ligand-to-copper ratio of 2.5:1, or adjust as needed for a 5:1 ratio, which is common for bioconjugation.[11][13]
3. Reaction Setup:
-
In a clean reaction vessel, add the azide and alkyne solutions to achieve the desired final concentrations (e.g., 1 mM azide, 1.2 mM alkyne).[1]
-
Add the appropriate volume of solvent/buffer to reach the final reaction volume, minus the volume of the catalyst and ascorbate to be added.
-
Add the copper/ligand premix to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[1]
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
References
- troubleshooting low yield in copper-catalyzed click reactions - Benchchem. (n.d.).
-
Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Angewandte Chemie International Edition, 49(43), 8052-8066. Available from [Link]
-
Azide-alkyne Huisgen cycloaddition. (2023). In Wikipedia. Retrieved from [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 50(44), 10329-10333. Available from [Link]
- Technical Support Center: Optimizing CuAAC Reactions. (2025). BenchChem.
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available from [Link]
- Díaz, D. D., Punna, S., Holzer, P., McPherson, A. K., Sharpless, K. B., Fokin, V. V., & Finn, M. G. (2004). Click chemistry in materials synthesis. 1. Covalent and noncovalent functionalization of dendrimers and silica surfaces. Journal of Polymer Science Part A: Polymer Chemistry, 42(17), 4392-4403.
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology. Jena Bioscience. Retrieved January 7, 2026, from [Link]
-
Optimal pH for CuAAC (Copper catalyzed alkyne-azide cycloaddition) ? (2016). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. (2017). Molecules, 22(9), 1449. Available from [Link]
- A Recent Concept of Importance: Click Chemistry. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 135-141.
-
Optimized CuAAC reaction set-up. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
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- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and scalability issues encountered during the synthesis of this versatile building block. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the robustness and success of your synthetic protocols.
Introduction: Synthetic Strategies and Scalability Hurdles
This compound is a valuable intermediate in medicinal chemistry and materials science, primarily owing to the synthetic versatility of its formyl group.[1] The stable 1,2,3-triazole core, often synthesized via the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), makes its derivatives attractive for various applications.[2] However, transitioning from laboratory-scale synthesis to larger, multigram production presents several challenges that can impact yield, purity, and safety.
This guide will address common issues related to the two primary synthetic routes:
-
Two-Step Synthesis: Involving the CuAAC reaction to form (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, followed by its oxidation to the desired aldehyde.
-
Direct Formylation: Employing methods like the Vilsmeier-Haack reaction to introduce the aldehyde group directly onto the 1-phenyl-1H-1,2,3-triazole core.
Below is a workflow diagram illustrating the primary synthetic pathways.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Category 1: Low Yields and Incomplete Reactions
Question 1: My CuAAC reaction to form the precursor alcohol, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, is sluggish and gives low yields. What are the likely causes and how can I optimize it?
Answer: Low yields in the CuAAC reaction are a common issue when scaling up. The efficiency of this reaction is highly dependent on the catalytic system.[2] The active catalyst is Cu(I), which can be introduced directly or generated in situ from a Cu(II) salt with a reducing agent like sodium ascorbate.[2]
Troubleshooting Steps:
-
Catalyst System Optimization: The choice of copper source, ligand, and reducing agent is critical. For instance, using a Cu(II) salt such as CuSO₄·5H₂O with sodium ascorbate is a robust and common system. The ligand, often a tertiary amine, can accelerate the reaction.
-
Solvent Choice: The CuAAC reaction is known for its tolerance of various solvents, including aqueous media.[2] A mixture of t-BuOH/H₂O or DMSO can be effective. Ensure your starting materials are fully dissolved.
-
Oxygen Exclusion: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state by oxygen. While the use of sodium ascorbate helps to maintain the Cu(I) state, for sensitive or large-scale reactions, de-gassing your solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Purity of Starting Materials: Ensure your phenyl azide and propargyl alcohol are pure. Impurities can interfere with the catalyst.
Question 2: The oxidation of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol to the aldehyde is incomplete. How can I drive the reaction to completion?
Answer: Incomplete oxidation is often due to the activity of the oxidizing agent or insufficient equivalents. The oxidation of the precursor alcohol is a prevalent and highly efficient method for synthesizing the target aldehyde.[2]
Optimization Strategies:
-
Choice and Quality of Oxidant: Manganese dioxide (MnO₂) is a common and effective oxidant for this transformation, often providing near-quantitative yields in solvents like dichloromethane (DCM).[2][3] The activity of MnO₂ can vary between suppliers and batches. Using an activated form of MnO₂ is crucial.
-
Stoichiometry of the Oxidant: This is a heterogeneous reaction, and a significant excess of MnO₂ (e.g., 5-10 equivalents) is often required to ensure complete conversion.
-
Reaction Time and Temperature: While the reaction proceeds at room temperature, it may require stirring overnight to go to completion.[3] Monitor the reaction by TLC to determine the optimal reaction time.
-
Alternative Oxidants: If MnO₂ proves ineffective, other oxidants such as 2-iodoxybenzoic acid (IBX) or those based on hexavalent chromium can be used, although these may require different workup procedures and present different safety considerations.[1]
| Oxidant | Typical Solvent | Temperature | Key Considerations |
| MnO₂ | DCM, Chloroform | Room Temp | Heterogeneous, requires excess reagent, activity varies.[2][3] |
| IBX | DMSO | Room Temp | Soluble, but can be explosive under certain conditions.[1] |
| CrO₃/H₂SO₄ (Jones Reagent) | Acetone | 0°C to Room Temp | Strong oxidant, but chromium waste is a concern.[1] |
Category 2: Impurity Profile and Purification Challenges
Question 3: My final product is contaminated with byproducts. What are the common impurities and how can I minimize their formation?
Answer: Impurity formation can stem from both the cycloaddition and the subsequent functional group manipulation.
-
Isomeric Impurities: In the absence of a copper catalyst, the thermal Huisgen cycloaddition can produce a mixture of 1,4- and 1,5-regioisomers. The CuAAC process, however, should exclusively yield the desired 1,4-isomer.[2] If you suspect isomeric impurities, ensure your catalytic system is active.
-
Over-oxidation: Strong oxidizing agents can potentially oxidize the aldehyde to the corresponding carboxylic acid. Using a mild and selective oxidant like MnO₂ helps to prevent this.[2]
-
Residual Starting Materials: Incomplete reactions will lead to contamination with starting materials. See the section on "Low Yields" for optimization.
Question 4: I am having difficulty purifying the final aldehyde, especially at a larger scale. Are there alternatives to column chromatography?
Answer: Purification can indeed become a bottleneck at scale. While column chromatography is common in the lab, it is often impractical for large quantities.
Purification Strategies:
-
Crystallization: If your product is a solid, developing a crystallization procedure is the most scalable purification method. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes) to find conditions that allow for the selective crystallization of the product, leaving impurities in the mother liquor.
-
Extraction: An acidic or basic wash during the workup can remove certain impurities. For instance, if over-oxidation to the carboxylic acid has occurred, a wash with a mild base (e.g., aqueous sodium bicarbonate) can extract the acidic impurity.
-
Alternative Synthetic Route: A one-step synthesis of a related compound, 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, has been reported to yield the product after a simple filtration, avoiding chromatography.[1] This suggests that for some derivatives, a judicious choice of starting materials can significantly simplify purification.
Category 3: Reaction Control and Safety at Scale
Question 5: I am considering using the Vilsmeier-Haack reaction for direct formylation. What are the primary scalability and safety concerns?
Answer: The Vilsmeier-Haack reaction is a powerful tool for formylation but poses significant thermal hazards, which are a major concern during scale-up.[4][5]
Key Hazards and Mitigation:
-
Thermal Instability of the Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt formed from DMF and an acid chloride like phosphorus oxychloride (POCl₃), is thermally unstable.[5][6] Its decomposition is exothermic and can lead to a rapid increase in temperature and pressure, potentially resulting in a thermal runaway.[4][5]
-
Exothermic Reaction: The formation of the Vilsmeier reagent itself is highly exothermic.
Safe Scaling Protocol:
-
Low-Temperature Conditions: The reagent must be prepared at low temperatures (typically 0-5°C) with efficient cooling.[6]
-
Slow, Controlled Addition: Add the POCl₃ dropwise to the DMF to control the exotherm.[6]
-
In Situ Consumption: A safer approach at scale is to generate and consume the Vilsmeier reagent in situ. This can be achieved by mixing the substrate (1-phenyl-1H-1,2,3-triazole) with DMF and then slowly adding the POCl₃. This avoids the accumulation of large quantities of the unstable intermediate.[4]
-
Calorimetric Studies: Before attempting a large-scale Vilsmeier-Haack reaction, performing reaction calorimetry studies (e.g., using an RC1 calorimeter) is highly recommended to understand the thermal profile and potential for runaway reactions.[4]
Caption: Decision workflow for safe scaling of the Vilsmeier-Haack reaction.
References
-
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. ResearchGate. Available at: [Link]
-
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of. Lirias. Available at: [Link]
-
Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. Available at: [Link]
-
Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ResearchGate. Available at: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Regioselectivity: CuAAC vs. Thermal Huisgen Cycloaddition
In the landscape of modern synthetic chemistry, the formation of 1,2,3-triazoles via the cycloaddition of an azide and an alkyne stands as a cornerstone reaction. Originally detailed by Rolf Huisgen, this 1,3-dipolar cycloaddition has evolved significantly.[1][2] Today, researchers primarily face a choice between the classical thermal Huisgen cycloaddition and its highly refined, copper-catalyzed counterpart, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While both pathways yield the coveted triazole ring, they diverge critically in one key aspect: regioselectivity .
This guide provides an in-depth comparison of these two powerful reactions, moving beyond simple protocols to explore the mechanistic underpinnings that dictate their outcomes. For professionals in drug discovery and materials science, where molecular architecture defines function, understanding and controlling regioselectivity is not merely an academic exercise—it is a prerequisite for success.[3][4][5]
The Deciding Factor: A Mechanistic Divide
The difference in regioselectivity between the thermal and copper-catalyzed reactions is a direct consequence of their fundamentally different reaction mechanisms. The thermal reaction proceeds through a concerted pathway, whereas the CuAAC reaction follows a stepwise, catalyst-mediated route.[2][6][7]
Thermal Huisgen Cycloaddition: A Concerted but Uncontrolled Path
The classic Huisgen cycloaddition is a pericyclic reaction where the 4 π-electrons of the azide and 2 π-electrons of the alkyne participate in a concerted, supra-suprafacial [4s+2s] cycloaddition.[2][7] The reaction proceeds through a single, high-energy transition state without any intermediates.
However, when an asymmetrical alkyne is used, the frontier molecular orbitals (HOMO and LUMO) of the reactants can align in two ways with very similar activation energies.[6][8][9] This leads to the formation of two distinct constitutional isomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazoles. The reaction's high activation barrier necessitates elevated temperatures and long reaction times, and the result is often a nearly 1:1 mixture of these regioisomers, complicating purification and reducing the yield of the desired product.[1][8]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Stepwise, Regiospecific Route
The introduction of a copper(I) catalyst, a discovery that earned the 2022 Nobel Prize in Chemistry, revolutionized this field by transforming the reaction mechanism entirely.[1][] The CuAAC is not a true concerted 1,3-dipolar cycloaddition.[1][2][11] Instead, it follows a stepwise pathway that confers absolute regiocontrol.
The currently accepted mechanism involves the following key steps:
-
Formation of a Copper-Acetylide: The Cu(I) catalyst readily coordinates with the terminal alkyne, significantly increasing the acidity of the terminal proton and facilitating the formation of a copper-acetylide intermediate.[1][12][13]
-
Coordination and Cyclization: The azide coordinates to the copper center, positioning it for a nucleophilic attack on the now-activated alkyne. The terminal nitrogen of the azide attacks the internal carbon of the alkyne, leading to a six-membered copper-containing metallacycle intermediate.[8][9]
-
Ring Contraction and Product Formation: This intermediate undergoes ring contraction to a more stable triazolyl-copper derivative. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst for the next cycle.[7][8]
This stepwise, metal-directed process lowers the activation energy dramatically—allowing the reaction to proceed rapidly at room temperature—and exclusively directs the formation of the 1,4-disubstituted regioisomer .[1][6][8] The rate acceleration is immense, on the order of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction.[8]
Quantitative Comparison: Performance at a Glance
The choice between these methods becomes clear when their performance characteristics are summarized. For applications in drug discovery, bioconjugation, and polymer chemistry, the predictability and purity afforded by CuAAC are indispensable.[3][4][14][15]
| Feature | Thermal Huisgen Cycloaddition | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Regioselectivity | Poor: Forms a mixture of 1,4- and 1,5-isomers.[1][8] | Excellent: Exclusively forms the 1,4-isomer.[1][11] |
| Reaction Conditions | Harsh: High temperatures (often >80°C) required.[1][8] | Mild: Typically room temperature.[6][8] |
| Reaction Rate | Very slow (hours to days).[1] | Extremely fast (minutes to hours), rate accelerated 10⁷-10⁸ fold.[8] |
| Mechanism | Concerted [4+2] pericyclic reaction.[2] | Stepwise, copper-mediated process.[6][9] |
| Substrate Scope | Works with internal and terminal alkynes. | Primarily effective for terminal alkynes.[1] |
| Solvent Compatibility | Requires organic solvents stable at high temperatures. | Highly versatile; works in organic solvents, water, and mixtures.[8][] |
| Biocompatibility | Not suitable for biological systems due to high heat. | Highly bioorthogonal; widely used for bioconjugation.[14][16][17][18] |
Field-Proven Methodologies: Experimental Protocols
To ensure trustworthy and reproducible results, the following self-validating protocols are provided. The causality behind key steps is explained to empower researchers to adapt these methods confidently.
Protocol 1: Typical Thermal Huisgen Cycloaddition
This protocol is chosen for its simplicity but illustrates the harsh conditions and lack of regiocontrol inherent to the thermal process.
-
Objective: To synthesize a mixture of 1-benzyl-4-phenyl-1H-1,2,3-triazole and 1-benzyl-5-phenyl-1H-1,2,3-triazole.
-
Methodology:
-
Reactant Preparation: In a sealed reaction vessel, dissolve benzyl azide (1.0 mmol, 1.0 equiv) and phenylacetylene (1.1 mmol, 1.1 equiv) in 5 mL of toluene.
-
Causality: Toluene is a high-boiling, non-reactive solvent suitable for the required thermal energy input. A slight excess of the alkyne ensures complete consumption of the azide.
-
-
Reaction Execution: Heat the sealed mixture to 100°C with vigorous stirring.
-
Causality: Sufficient thermal energy is required to overcome the high activation energy barrier of this concerted cycloaddition.[1]
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically requires 18-24 hours for completion.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude oil will contain a mixture of the 1,4- and 1,5-regioisomers.
-
Self-Validation: Analysis of the crude product by ¹H NMR will show two distinct sets of signals for the triazole protons, confirming the formation of both isomers. Purification by column chromatography is necessary to separate the isomers, highlighting the primary drawback of this method.
-
-
Protocol 2: High-Regioselectivity CuAAC Reaction (In Situ Catalyst Generation)
This protocol is the industry standard for "click chemistry" and demonstrates the mildness, speed, and absolute regioselectivity of the CuAAC reaction.
-
Objective: To synthesize 1-benzyl-4-phenyl-1H-1,2,3-triazole with high purity and yield.
-
Methodology:
-
Reactant Preparation: In a flask, dissolve benzyl azide (1.0 mmol, 1.0 equiv) and phenylacetylene (1.0 mmol, 1.0 equiv) in a 1:1 mixture of tert-butanol and water (10 mL).
-
Catalyst Preparation: In a separate vial, prepare fresh solutions of:
-
Sodium Ascorbate (0.2 mmol, 20 mol%) in 1 mL of water.
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 10 mol%) in 1 mL of water.
-
Causality: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt. It also prevents oxidative homocoupling of the alkyne.[1][8]
-
-
Reaction Execution: To the stirred solution of azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. Stir the reaction at room temperature.
-
Monitoring and Workup: The reaction is often complete within 1-4 hours, and the product typically precipitates from the reaction mixture. Monitor by TLC until the starting materials are consumed.
-
Purification: Collect the precipitated product by filtration, wash with cold water, and dry.
-
Self-Validation: The product is often >95% pure without chromatography. ¹H NMR analysis will show a single, sharp signal for the triazole proton, confirming the exclusive formation of the 1,4-regioisomer.[8]
-
-
Conclusion for the Practicing Scientist
For the vast majority of applications in drug development, diagnostics, and advanced materials, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the superior methodology . Its operational simplicity, mild conditions, biocompatibility, and, most importantly, its flawless regioselectivity provide a level of control that the thermal Huisgen cycloaddition cannot match.[3][18][19] While the thermal reaction remains a historically important transformation, the CuAAC has rightfully become what K. Barry Sharpless termed "the cream of the crop" of click chemistry, enabling the precise construction of complex molecular architectures with unparalleled efficiency and fidelity.[1][11]
References
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Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. U.S. National Library of Medicine. [Link]
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Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
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Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. U.S. National Library of Medicine. [Link]
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Click Chemistry Conjugations. U.S. National Library of Medicine. [Link]
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Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction. Semantic Scholar. [Link]
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Unfolding Potential of Click Chemistry in Bioconjugation: A Review. WMO College, Muttil. [Link]
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Click Chemistry Reagents for Biomolecule Labeling. LI-COR Biosciences. [Link]
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Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
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Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF. Royal Society of Chemistry. [Link]
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Recent applications of click chemistry in drug discovery. PubMed. [Link]
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Recent applications of click chemistry in drug discovery. ResearchGate. [Link]
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Bioclone. [Link]
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A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. International Journal of Research in Pharmaceutical and Chemical Sciences. [Link]
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An Overview of Recent Advances in Biomedical Applications of Click Chemistry. PubMed. [Link]
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Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. MDPI. [Link]
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1,3-Dipolar cycloaddition. Wikipedia. [Link]
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Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]
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A) Thermal Huisgen reaction; B) CuAAC; C) other metal(II)-catalyzed AAC. ResearchGate. [Link]
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The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Freie Universität Berlin. [Link]
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Azide alkyne Huisgen cycloaddition. chemeurope.com. [Link]
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Cu-Catalyzed Azide−Alkyne Cycloaddition. ACS Publications. [Link]
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A Researcher's Guide to the ¹H NMR Signal Assignment of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde
For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis and comparison for the ¹H NMR signal assignment of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde, a versatile building block in medicinal chemistry. We will delve into the theoretical underpinnings of the expected spectrum, compare it with experimental data, and provide a robust framework for confident signal assignment.
The Structural Landscape: Predicting the ¹H NMR Spectrum
Before examining experimental data, a theoretical prediction of the ¹H NMR spectrum provides a critical roadmap for assignment. The structure of this compound presents three distinct proton environments: the aldehyde proton, the triazole ring proton, and the protons of the phenyl ring.
-
Aldehyde Proton (-CHO): The proton of an aldehyde group is characteristically found far downfield in a ¹H NMR spectrum, typically in the range of 9-10 ppm.[1][2][3] This significant deshielding is a consequence of the electron-withdrawing nature of the adjacent carbonyl group and the magnetic anisotropy of the C=O double bond.[1][2]
-
Triazole Ring Proton (H-5): Protons on aromatic heterocyclic rings, such as triazoles, generally resonate in the aromatic region of the spectrum.[1] The specific chemical shift is influenced by the electronic environment within the ring and the nature of its substituents. For 1,4-disubstituted 1,2,3-triazoles, the C5-H proton signal is typically observed as a singlet.
-
Phenyl Ring Protons (-C₆H₅): The five protons on the phenyl ring will exhibit chemical shifts in the aromatic region, generally between 7 and 8 ppm.[1][4] Due to the asymmetry introduced by the triazole substituent, these protons are not chemically equivalent and will likely appear as a complex multiplet. The ortho-protons (H-2' and H-6') are expected to be the most deshielded due to their proximity to the nitrogen-containing triazole ring, followed by the para-proton (H-4'), and finally the meta-protons (H-3' and H-5').
Experimental Data vs. Theoretical Predictions: A Comparative Analysis
The following table summarizes the expected and experimentally observed ¹H NMR data for this compound. This direct comparison is essential for validating our initial predictions and achieving a confident assignment.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | 9.0 - 10.0 | 10.16 | Singlet (s) | 1H |
| Triazole (H-5) | ~8.0 - 8.5 | 8.83 | Singlet (s) | 1H |
| Phenyl (H-2', H-6') | ~7.8 - 8.0 | 7.85 - 7.82 | Multiplet (m) | 2H |
| Phenyl (H-3', H-4', H-5') | ~7.4 - 7.6 | 7.61 - 7.52 | Multiplet (m) | 3H |
Note: Experimental data is often presented as a range for multiplets.
The experimental data aligns well with our predictions. The aldehyde proton appears as a singlet at a highly deshielded value of 10.16 ppm. The triazole proton also presents as a singlet at 8.83 ppm, confirming the 1,4-disubstitution pattern. The phenyl protons appear as two distinct multiplets, integrating to 2H and 3H respectively, which is consistent with the expected pattern for a monosubstituted benzene ring.
Understanding the "Why": Causality in Chemical Shifts
The observed chemical shifts are a direct reflection of the electronic environment of each proton. The strong electron-withdrawing effect of the aldehyde group significantly deshields the aldehydic proton, pulling its signal far downfield. Similarly, the electronegative nitrogen atoms and the aromatic nature of the triazole ring contribute to the downfield shift of the H-5 proton.
For the phenyl group, the triazole ring acts as a substituent that influences the electron density around the aromatic protons. The multiplet between 7.85-7.82 ppm can be attributed to the ortho protons, which experience the most significant inductive and anisotropic effects from the triazole ring. The remaining meta and para protons, being further away, are less affected and resonate in the more upfield multiplet between 7.61-7.52 ppm.
Visualizing Connectivity: J-Coupling Relationships
To further solidify our assignments, understanding the through-bond coupling (J-coupling) between protons is crucial. In this molecule, the most significant couplings would be between the protons on the phenyl ring. The following diagram, generated using Graphviz, illustrates the key proton environments and their expected coupling patterns.
Sources
A Researcher's Guide to 13C NMR Shifts in Substituted 1,2,3-Triazoles: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and materials science, largely due to the advent of "click chemistry," which provides a reliable method for its synthesis.[1][2] The resulting regioisomers, primarily the 1,4- and 1,5-disubstituted products, possess distinct physicochemical properties that influence their biological activity and material characteristics.[3][4][5] A critical tool in the structural elucidation of these isomers is 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth interpretation of 13C NMR chemical shifts in substituted 1,2,3-triazoles, offering a comparative analysis supported by experimental data to aid researchers in the unambiguous assignment of their synthesized compounds.
The Decisive Signals: Differentiating 1,4- and 1,5-Disubstituted 1,2,3-Triazoles
The most significant application of 13C NMR in this field is the differentiation between 1,4- and 1,5-disubstituted 1,2,3-triazoles. The chemical shifts of the two triazole ring carbons, C4 and C5, are highly sensitive to the substitution pattern. A simple one-dimensional 13C NMR spectrum can often be sufficient for this distinction.[1]
A general and reliable empirical rule has been established:
-
1,4-Disubstituted 1,2,3-Triazoles : The C5 carbon signal typically appears in a more upfield region, generally around δ 120-127 ppm .[1][2]
-
1,5-Disubstituted 1,2,3-Triazoles : The C4 carbon signal is found further downfield, usually in the range of δ 131-136 ppm .[1][6]
This marked difference in chemical shifts provides a clear and rapid method for structural assignment, often eliminating the need for more complex techniques like NOE or multidimensional NMR.[1] Computational studies using GIAO (Gauge-Independent Atomic Orbital) methods have also theoretically supported these empirical observations, predicting an upfield shift for C5 in the 1,4-isomer relative to C4 in the 1,5-isomer.[1][7]
Visualizing the Distinction: Regioisomer Identification Workflow
Caption: Workflow for distinguishing 1,4- and 1,5-disubstituted 1,2,3-triazoles using 13C NMR.
Substituent Effects on C4 and C5 Chemical Shifts
While the general ranges for C4 and C5 in the two primary regioisomers are a powerful diagnostic tool, the specific chemical shifts are further modulated by the electronic nature of the substituents at the N1, C4, and C5 positions.
Electronic Effects of Substituents
The electronic properties of the groups attached to the triazole ring play a crucial role in shielding or deshielding the C4 and C5 carbons.
-
Electron-Withdrawing Groups (EWGs): When attached to the triazole ring, EWGs tend to deshield the adjacent carbon atoms, causing their signals to shift downfield (to a higher ppm value).
-
Electron-Donating Groups (EDGs): Conversely, EDGs will shield the nearby carbons, resulting in an upfield shift (to a lower ppm value). For example, ethoxy-substituted triazoles show upfield shifts for the C5 and C4 carbons due to resonance interactions.[1]
Comparative Data of Substituted 1,2,3-Triazoles
The following table summarizes experimental 13C NMR data for a variety of substituted 1,2,3-triazoles, illustrating the influence of different substituents on the C4 and C5 chemical shifts.
| Regioisomer | Substituent(s) | C4 (δ, ppm) | C5 (δ, ppm) | Reference |
| 1,4-Disubstituted | 1-p-tolyl, 4-phenyl | - | 117.86 | [8] |
| 1-benzyl, 4-hydroxymethyl | - | 122.46 | [2] | |
| 1-aryl, 4-carboxy | ~146 | ~121 | [9] | |
| 1-aryl, 4-terpenic | ~145.93 | ~121.74 | [10] | |
| 1,5-Disubstituted | 1-benzyl, 5-acetyl | 131.6 | - | [1] |
| 1-aryl, 5-aryl | 133.0 | - | [6] | |
| 1,4,5-Trisubstituted | 1-(2-oxo-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)ethyl)-4-methyl-5-carboxy | 144.14 | - | [11] |
Note: In 1,4-disubstituted triazoles, the C4 signal is also present but is often quaternary and its shift is influenced by the substituent at that position. The key diagnostic is the C5 signal. Similarly, for 1,5-disubstituted triazoles, the C5 signal is present, but the C4 signal is the primary indicator.
Visualizing Substituent Influence
Caption: The effect of substituent electronic properties on 13C NMR chemical shifts of triazole carbons.
Experimental Protocol: Acquiring High-Quality 13C NMR Data
To ensure accurate and reliable data for the interpretation of 13C NMR shifts, a standardized experimental protocol is essential.
Objective: To acquire a quantitative 1D 13C NMR spectrum of a synthesized 1,2,3-triazole derivative for structural elucidation.
Materials:
-
Synthesized 1,2,3-triazole compound (5-20 mg)
-
Deuterated solvent (e.g., CDCl3, DMSO-d6)[12]
-
NMR tube (5 mm)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the purified triazole derivative. The amount will depend on the compound's molecular weight and the spectrometer's sensitivity.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Chloroform-d (CDCl3) is a common choice for many organic compounds.[12]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition of a Standard Proton-Decoupled 13C Spectrum:
-
Set up a standard 1D 13C experiment with proton decoupling.
-
Rationale: Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in single sharp peaks for each unique carbon atom, which aids in accurate chemical shift determination.
-
Typical parameters for a 400 MHz spectrometer:
-
Spectral width: ~200-250 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay (d1): 2-5 seconds. Causality: A longer relaxation delay is crucial for obtaining quantitative data, especially for quaternary carbons which have longer relaxation times.
-
Number of scans: This will vary depending on the sample concentration. Start with 128 or 256 scans and increase as needed to achieve a good signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline and correctly phased peaks.
-
Reference the spectrum. For CDCl3, the central peak of the triplet is set to 77.16 ppm.[12]
-
Integrate the peaks if relative quantitative information is desired, although peak heights are often sufficient for qualitative analysis in 13C NMR.
-
-
Spectral Analysis:
-
Identify the signals corresponding to the triazole ring carbons (C4 and C5).
-
Compare the observed chemical shifts to the expected ranges for 1,4- and 1,5-disubstituted isomers.
-
Analyze the shifts of other carbons in the molecule to confirm the overall structure.
-
Conclusion
13C NMR spectroscopy is an indispensable technique for the structural characterization of substituted 1,2,3-triazoles. The distinct and predictable chemical shifts of the C4 and C5 carbons provide a robust and straightforward method for differentiating between the crucial 1,4- and 1,5-regioisomers. By understanding the fundamental principles of how substituents influence these chemical shifts and by employing a rigorous experimental protocol, researchers can confidently assign the structures of their novel triazole derivatives, a critical step in the development of new drugs and materials.
References
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Creary, X., Anderson, A., Brophy, C., Crowell, F., & Funk, Z. (2012). Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry, 77(19), 8756-8762. [Link]
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Yadav, V. K., & Sriram, D. (2014). Supporting Information for: CuI as a catalyst in the synthesis of triazole 1. The Royal Society of Chemistry. [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI. [Link]
-
Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (2025). American Chemical Society. [Link]
-
Supporting Information Acetic acid-catalyzed synthesis of 1,5-disubstituted 1,2,3-triazoles under azide-free conditions. (n.d.). The Royal Society of Chemistry. [Link]
-
The Use of Benzoin as a Privileged Structure: Synthesis, Characterization, Crystalline Form and an In Vitro Biological Evaluation of 1,2-Diphenyl-2-[1][12][14]triazol-1-yl-ethanol Derivatives. (2023). MDPI. [Link]
-
A two-step continuous flow synthesis of 1,4-disubstituted 1,2,3- triazoles under metal- and azide-free conditions. (n.d.). The Royal Society of Chemistry. [Link]
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Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. (2022). International Journal of Creative Research Thoughts. [Link]
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Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. (2021). National Institutes of Health. [Link]
-
New 1,2,3-Triazoles from (R)-Carvone: Synthesis, DFT Mechanistic Study and In Vitro Cytotoxic Evaluation. (2021). MDPI. [Link]
-
Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers. (2016). National Institutes of Health. [Link]
-
General structures of 1,4-and 1,5-isomers of 1H-1,2,3-triazoles. (n.d.). ResearchGate. [Link]
-
Are 1,4- and 1,5-Disubstituted 1,2,3-Triazoles Good Pharmacophoric Groups?. (2025). MDPI. [Link]
-
Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. (2018). AIP Publishing. [Link]
-
Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. (2021). CORE. [Link]
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A Researcher's Comparative Guide to the Structure-Activity Relationship (SAR) of 1,2,3-Triazole Derivatives
The 1,2,3-triazole scaffold has emerged as a "privileged" structure in medicinal chemistry. Its unique combination of features—metabolic stability, capacity for hydrogen bonding, and a dipole moment—makes it an ideal linker and pharmacophore in the design of novel therapeutic agents.[1][2][3] The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has further propelled the exploration of 1,2,3-triazole derivatives by offering a highly efficient and regioselective synthetic route.[4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,2,3-triazole derivatives across key therapeutic areas, supported by experimental data and detailed protocols to empower researchers in the field of drug discovery.
Part 1: Comparative SAR Analysis of 1,2,3-Triazole Derivatives in Anticancer Drug Discovery
The development of novel anticancer agents is a primary focus for the application of 1,2,3-triazole derivatives.[6][7] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization and key enzymes involved in cancer progression.[8][9]
Core Directive: Inhibition of Tubulin Polymerization
A significant number of 1,2,3-triazole-based anticancer agents target the colchicine binding site of tubulin, thereby inhibiting its polymerization into microtubules, a critical process for cell division.[8][10][11] The general pharmacophore for these inhibitors often consists of two aryl rings connected by the 1,2,3-triazole linker, mimicking the cis-stilbene structure of combretastatin A-4 (CA-4), a potent natural tubulin inhibitor.[11]
Comparative Analysis of 1,2,3-Triazole-Based Tubulin Polymerization Inhibitors
The following table presents a comparison of various 1,2,3-triazole derivatives and their inhibitory activity against tubulin polymerization and cancer cell lines. This data highlights the critical role of substituents on the aryl rings.
| Compound ID | Aryl Ring A Substituent | Aryl Ring B Substituent | Tubulin Polymerization IC50 (µM) | Cancer Cell Line IC50 (µM) | Reference |
| Series 1 | 3,4,5-Trimethoxyphenyl | 4-Methoxyphenyl | >10 | >10 | [12] |
| 3d | 3,4,5-Trimethoxyphenyl | 4-Methylphenyl (p-toluidino) | 0.45 | 0.03-0.043 (HeLa, A549) | [12] |
| 3h | 3,4,5-Trimethoxyphenyl | 4-Ethylphenyl (p-ethylanilino) | Not Reported | 0.16-0.24 (HeLa, A549) | [12] |
| K18 | Benzothiazole | Not Applicable (fused system) | 0.446 | 0.038-0.042 (EC-109, Kyse30) | [8] |
| 11j | 2-Methoxyestradiol core | Phenyl | 8.1 | Low micromolar | [10] |
| 11k | 2-Methoxyestradiol core | 4-Fluorophenyl | 5.9 | Low micromolar | [10] |
SAR Insights:
-
Aryl Ring A: The 3,4,5-trimethoxyphenyl moiety is a consistently effective group for potent tubulin polymerization inhibition, as seen in compounds 3d and 3h .[12]
-
Aryl Ring B: Modifications on the second aryl ring significantly impact activity. The presence of a small alkyl group, such as a methyl (3d ) or ethyl (3h ) group at the para position, enhances cytotoxic effects.[12] The introduction of a fluorine atom, as in 11k , also improves tubulin inhibitory activity compared to the unsubstituted phenyl ring (11j ).[10]
-
Fused Systems: Fusing the 1,2,3-triazole with other heterocyclic systems, such as benzothiazole in K18 , can lead to highly potent compounds with IC50 values in the nanomolar range.[8]
Mechanism of Action Visualization
The following diagram illustrates the mechanism by which these 1,2,3-triazole derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of tubulin polymerization by 1,2,3-triazole derivatives.
Part 2: Comparative SAR Analysis of 1,2,3-Triazole Derivatives as Antimicrobial Agents
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[13] 1,2,3-Triazole derivatives have shown promise as antibacterial and antifungal agents, often through mechanisms like enzyme inhibition or disruption of the bacterial cell membrane.[1][14]
Core Directive: Broad-Spectrum Antimicrobial Activity
The versatility of the 1,2,3-triazole scaffold allows for the synthesis of hybrids that incorporate other known antimicrobial pharmacophores, leading to compounds with broad-spectrum activity.[13]
Comparative Analysis of 1,2,3-Triazole-Based Antimicrobial Agents
This table compares the antimicrobial activity of various 1,2,3-triazole derivatives against common bacterial and fungal strains, reported as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | Key Structural Feature | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| Series 2 | Glycoside hybrid | 15.62 - 31.25 | >100 | 31.25 - 62.5 | [15] |
| Compound 10 | N-phenyl-isatin hybrid | 16 (Zone of Inhibition in mm) | 19 (Zone of Inhibition in mm) | 14 (Zone of Inhibition in mm) | [1] |
| Ru(II) Complex 1 | Ru(II) chelate with C6-alkyl chain | 4-8 | > Conc. tested | Not Reported | [14] |
| Ru(II) Complex 2 | Ru(II) chelate with C8-alkyl chain | 4-8 | > Conc. tested | Not Reported | [14] |
SAR Insights:
-
Hybridization: Linking the 1,2,3-triazole core to other bioactive molecules like glycosides or isatin can yield compounds with significant antimicrobial activity.[1][15]
-
Lipophilicity: In the case of metal complexes, increasing the lipophilicity with alkyl chains of 6-8 carbons at the triazole ring resulted in significant activity against Gram-positive bacteria like S. aureus.[14]
-
Gram-Negative vs. Gram-Positive: Many of the reported 1,2,3-triazole derivatives show greater efficacy against Gram-positive bacteria than Gram-negative bacteria, which may be due to differences in the cell wall structure.[14]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the synthesis and antimicrobial screening of 1,2,3-triazole derivatives.
Caption: Workflow for synthesis and antimicrobial evaluation of 1,2,3-triazoles.
Part 3: Comparative SAR Analysis of 1,2,3-Triazole Derivatives as Antiviral Agents
1,2,3-Triazole derivatives have also been investigated for their antiviral properties against a range of viruses, including HIV, influenza, and coronaviruses.[16][17][18] The triazole ring can act as a bioisostere for other functional groups or as a linker to combine different pharmacophores that target viral proteins.[19]
Core Directive: Inhibition of Viral Replication
The primary goal in the development of antiviral 1,2,3-triazole derivatives is the inhibition of viral replication, which can be achieved by targeting various stages of the viral life cycle.
Comparative Analysis of 1,2,3-Triazole-Based Antiviral Agents
The following table provides examples of 1,2,3-triazole derivatives with antiviral activity.
| Compound ID | Target Virus | Mechanism of Action | Activity | Reference |
| Compound 9 | SARS-CoV-2 | Inhibition of spike protein | IC50 = 74.51 nM | [19] |
| Thymidine Analogues | Various viruses | Nucleoside analogue | No specific antiviral effects observed | [20] |
SAR Insights:
-
Target Specificity: The antiviral activity of 1,2,3-triazole derivatives is highly dependent on the specific viral target. For example, compound 9 shows potent inhibition of the SARS-CoV-2 spike protein.[19]
-
Nucleoside Analogues: While the 1,2,3-triazole moiety has been incorporated into nucleoside analogues, the specific examples in one study did not yield broad-spectrum antiviral activity, highlighting the importance of the overall molecular structure.[20]
Part 4: Experimental Protocols
General Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC
This protocol describes a general method for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" reaction for synthesizing 1,4-disubstituted 1,2,3-triazoles.[4][5][21][22]
-
Reactant Preparation: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0 eq) in a solvent mixture, such as t-BuOH/H₂O (1:1).
-
Catalyst Addition: To the solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.[21]
MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[23][24]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[24]
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,3-triazole derivatives and incubate for the desired period (e.g., 48 or 72 hours).[24]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[25]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[26] Cell viability is expressed as a percentage of the control (untreated cells).
Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[27][28][29][30][31]
-
Compound Dilution: Prepare a serial two-fold dilution of the 1,2,3-triazole derivatives in a suitable broth medium in a 96-well microtiter plate.[28][30]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).[28]
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[28]
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[28][29]
Conclusion
The 1,2,3-triazole scaffold is a remarkably versatile building block in modern drug discovery. The structure-activity relationship studies highlighted in this guide demonstrate that systematic modifications to the substituents on the triazole ring and its appended pharmacophores can lead to highly potent and selective agents against cancer, microbial infections, and viral diseases. The continued exploration of novel 1,2,3-triazole derivatives, facilitated by efficient synthetic methodologies like click chemistry, holds great promise for the development of next-generation therapeutics.
References
A comprehensive list of references is available for further reading and verification.
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The Ascendant Therapeutic Potential of Triazole-Based Compounds: A Comparative Analysis Against Standard Drugs
In the dynamic landscape of drug discovery, the quest for novel pharmacophores with enhanced efficacy and reduced toxicity is perpetual. Among the myriad of heterocyclic scaffolds, the triazole nucleus has emerged as a cornerstone in the development of potent therapeutic agents.[1][2] This guide provides a comprehensive comparison of the biological activities of triazole-based compounds against established standard drugs, supported by experimental data and mechanistic insights. Our analysis will traverse the principal domains where triazoles have demonstrated significant promise: antifungal, anticancer, and antibacterial applications.
Part 1: Antifungal Activity: Challenging the Gold Standards
The prevalence of invasive fungal infections, coupled with the rise of drug-resistant strains, necessitates the development of more effective antifungal agents.[3][4] Triazole-based compounds have long been at the forefront of antifungal therapy, with several derivatives gaining clinical significance.[5][6]
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The primary mechanism of action for most antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51).[3][5] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane that is absent in mammalian cells. By binding to the heme iron of CYP51, triazoles disrupt the conversion of lanosterol to ergosterol, leading to the accumulation of toxic 14α-methylated sterols and compromising the integrity and function of the fungal cell membrane.[5][7][8]
Caption: Mechanism of action of antifungal triazoles.
Comparative Efficacy of Triazole Derivatives vs. Standard Antifungal Drugs
Numerous novel triazole derivatives have been synthesized and evaluated, demonstrating antifungal activity superior or comparable to standard drugs like fluconazole and ketoconazole. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected triazole compounds against various fungal pathogens. Lower MIC values indicate greater potency.
| Compound/Drug | Candida albicans (MIC in µg/mL) | Aspergillus fumigatus (MIC in µg/mL) | Cryptococcus neoformans (MIC in µg/mL) | Reference(s) |
| Fluconazole (Standard) | 0.25 - >64 | >64 | 4 - 16 | [3][9][10] |
| Ketoconazole (Standard) | 0.125 - 16 | 1 - >16 | 0.03 - 1 | [11] |
| Novel Triazole Derivative 1 | 0.031 | ≤ 0.125 | 0.0156 | [3] |
| Novel Triazole Derivative 2 | 0.125 | 0.125 - 1 | Not Reported | [3] |
| Novel Triazole Derivative 3 | < 1.52 | Not Reported | Not Reported | [4] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
The comparative data presented above is typically generated using the broth microdilution method, a standardized protocol by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound that inhibits the visible growth of a fungus.
Methodology:
-
Preparation of Fungal Inoculum: A standardized suspension of fungal cells is prepared and adjusted to a specific concentration (e.g., 0.5-2.5 x 10³ cells/mL).
-
Serial Dilution of Compounds: The triazole compounds and standard drugs are serially diluted in a multi-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The microtiter plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that causes a significant reduction in fungal growth (typically ≥80%) compared to a drug-free control well.[10]
Caption: Broth microdilution workflow for MIC determination.
Part 2: Anticancer Activity: A Multifaceted Approach to Combat Malignancy
The versatility of the triazole scaffold has been extensively explored in oncology, leading to the discovery of compounds with potent antiproliferative activities against various cancer cell lines.[12][13][14] Unlike their antifungal counterparts, anticancer triazoles exhibit diverse mechanisms of action.
Mechanisms of Action: Diverse Cellular Targets
Triazole-based compounds exert their anticancer effects by interacting with a wide range of molecular targets crucial for cancer cell proliferation and survival.[12] Some of the key mechanisms include:
-
Enzyme Inhibition: Triazole derivatives have been shown to inhibit enzymes vital for cancer cell growth, such as thymidylate synthase (involved in DNA synthesis), aromatase (implicated in hormone-dependent cancers), and various kinases like EGFR and BRAF.[12][15]
-
Tubulin Polymerization Inhibition: Certain triazole compounds can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[15]
-
Induction of Apoptosis: Many triazole derivatives can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways, including the collapse of the mitochondrial membrane potential and the elevation of intracellular reactive oxygen species (ROS).[16]
Caption: Diverse anticancer mechanisms of triazole compounds.
Comparative Efficacy of Triazole Derivatives vs. Standard Anticancer Drugs
The antiproliferative activity of novel triazole derivatives is often benchmarked against standard chemotherapeutic agents. The following table presents the half-maximal inhibitory concentration (IC50) values for selected compounds against various human cancer cell lines. Lower IC50 values signify higher cytotoxic potential.
| Compound/Drug | MCF-7 (Breast Cancer) (IC50 in µM) | A549 (Lung Cancer) (IC50 in µM) | HCT116 (Colon Cancer) (IC50 in µM) | Reference(s) |
| Doxorubicin (Standard) | 0.5 - 1.5 | ~39.86 | ~0.5 | [16][17] |
| Cisplatin (Standard) | ~5 - 10 | ~24.15 | ~5 | [16] |
| Fluorouracil (Standard) | ~5 | ~10 | ~68 | [18] |
| Novel Triazole Derivative 4 | 5.8 | Not Reported | 1.26 | [12] |
| Novel Triazole Derivative 5 | 6.17 | Not Reported | Not Reported | [12] |
| Novel Triazole Derivative 6 | Not Reported | 2.97 | Not Reported | [16] |
| Novel Triazole Derivative 7 | Not Reported | Not Reported | 0.37 | [18] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the triazole compounds and standard drugs for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[19]
Part 3: Antibacterial Activity: An Emerging Frontier
While the antifungal and anticancer properties of triazoles are well-established, their potential as antibacterial agents is a growing area of research.[20] Several novel triazole derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.
Comparative Efficacy of Triazole Derivatives vs. Standard Antibiotics
The antibacterial efficacy of triazole compounds is typically evaluated by determining their MIC values against various bacterial strains.
| Compound/Drug | Staphylococcus aureus (Gram-positive) (MIC in µg/mL) | Escherichia coli (Gram-negative) (MIC in µg/mL) | Reference(s) |
| Ampicillin (Standard) | 1.56 | >100 | [20] |
| Ciprofloxacin (Standard) | ~0.5 | ~0.015 | [21] |
| Streptomycin (Standard) | ~1 | 4 | [11][20] |
| Novel Triazole Derivative 8 | 1.56 | 3.12 | [20] |
| Novel Triazole Derivative 9 | Superior to standard | Superior to standard | [22] |
| Novel Triazole Derivative 10 | Comparable to streptomycin | Not active | [11] |
The experimental protocol for determining the antibacterial MIC is analogous to the antifungal susceptibility testing described earlier, with appropriate modifications in the growth medium and incubation conditions for bacteria.
Conclusion
The triazole scaffold represents a privileged structure in medicinal chemistry, giving rise to a plethora of compounds with potent and diverse biological activities. This guide has highlighted the superior or comparable efficacy of novel triazole derivatives against standard drugs in antifungal, anticancer, and antibacterial applications. The versatility in their mechanisms of action, coupled with the potential for chemical modifications to enhance potency and selectivity, ensures that triazole-based compounds will remain a focal point of drug discovery and development for years to come. Continued research in this area holds the promise of delivering next-generation therapeutics to address pressing global health challenges.
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Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. Available at: [Link]
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A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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A comprehensive review on triazoles as anticancer agents. DergiPark. Available at: [Link]
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Design, synthesis, and biological evaluation of novel 1, 2, 4-triazole derivatives as antifungal agent. PubMed. Available at: [Link]
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Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Longdom Publishing. Available at: [Link]
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Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. PubMed. Available at: [Link]
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Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. Available at: [Link]
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Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. NIH. Available at: [Link]
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Synthesis and Biological Applications of Triazole Derivatives – A Review. Bentham Science. Available at: [Link]
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The Use of Benzoin as a Privileged Structure: Synthesis, Characterization, Crystalline Form and an In Vitro Biological Evaluation of 1,2-Diphenyl-2-[5][7][23]triazol-1-yl-ethanol Derivatives. MDPI. Available at: [Link]
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Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH. Available at: [Link]
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1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers. Available at: [Link]
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Synthesis and Biological Evaluation of Novel Triazole Derivatives as Strigolactone Biosynthesis Inhibitors. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to Molecular Structure Validation Using 2D NMR Techniques
In the landscape of drug discovery and chemical research, the unambiguous determination of a molecule's three-dimensional structure is paramount. While 1D Nuclear Magnetic Resonance (NMR) provides a foundational sketch, it is the suite of 2D NMR techniques that furnishes the detailed blueprint, revealing the intricate web of connections and spatial relationships within a molecule.[1] This guide offers a comparative analysis of the cornerstone 2D NMR experiments—COSY, HSQC, HMBC, and NOESY/ROESY—providing the technical insights and practical protocols necessary for researchers, scientists, and drug development professionals to confidently validate molecular structures.
The power of 2D NMR lies in its ability to disperse complex, overlapping signals from a 1D spectrum across two frequency dimensions, revealing correlations between different nuclei.[2][3][4] These correlations are broadly categorized as either through-bond (scalar or J-coupling) or through-space (dipolar coupling, Nuclear Overhauser Effect), each providing a unique piece of the structural puzzle.[5][6][7]
The Strategic Workflow of 2D NMR Structure Validation
A systematic approach is crucial for efficiently assembling the structural puzzle. The process does not involve running experiments at random but follows a logical progression where the results of one experiment inform the interpretation of the next. This self-validating system ensures a robust and reliable final structure.
A Comparative Guide to Key 2D NMR Experiments
The selection of 2D NMR experiments depends on the specific structural question at hand. Understanding the fundamental differences between these techniques is key to their effective application.
Through-Bond Correlation Experiments
These experiments rely on scalar (J) coupling, which is the interaction between nuclei transmitted through the bonding electrons.[6][8] They are the primary tools for establishing the covalent framework or "skeleton" of a molecule.
-
Purpose: To identify protons that are coupled to each other, typically separated by two or three bonds (²JHH, ³JHH).[2][9][10]
-
Mechanism: This homonuclear experiment correlates proton chemical shifts with each other. A cross-peak appearing at the coordinates (δH1, δH2) indicates that the protons at chemical shifts δH1 and δH2 are J-coupled.[11]
-
Causality in Application: COSY is often the first 2D experiment performed after 1D proton NMR. It is exceptionally effective for tracing out contiguous proton spin systems, such as the protons on an alkyl chain or within a spin system of an aromatic ring.[12] By identifying which protons are "neighbors," one can begin to piece together molecular fragments.[1]
-
Purpose: To identify which protons are directly attached to which heteronuclei, most commonly ¹³C or ¹⁵N.[2][4][13][14]
-
Mechanism: This heteronuclear experiment correlates the chemical shift of a proton with the chemical shift of the nucleus to which it is directly bonded (a one-bond correlation, ¹JCH).[13][15] Each cross-peak in an HSQC spectrum represents a C-H or N-H bond.[2]
-
Causality in Application: HSQC is more sensitive than directly observing ¹³C.[14][15] It serves as a powerful bridge between the ¹H and ¹³C assignments. Once a proton spin system is identified via COSY, the HSQC spectrum definitively assigns the chemical shifts of the carbons to which those protons are attached. An "edited" HSQC can further provide information on the multiplicity of the carbon (CH, CH₂, or CH₃).[15]
-
Purpose: To identify longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH).[13][14][15]
-
Mechanism: Similar to HSQC, HMBC is a heteronuclear correlation experiment, but the pulse sequence is optimized to detect smaller, long-range J-coupling constants.[15] Critically, direct one-bond correlations are suppressed.[15]
-
Causality in Application: HMBC is the cornerstone for assembling the complete carbon skeleton. It connects the fragments identified by COSY and HSQC. For example, a correlation from a methyl proton to a carbonyl carbon (³JCH) can link two otherwise isolated spin systems. HMBC is also indispensable for identifying quaternary (non-protonated) carbons, which are invisible in HSQC, by observing correlations from nearby protons.[16]
Through-Space Correlation Experiments
These experiments detect correlations between nuclei that are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds.[2][17] This is mediated by the Nuclear Overhauser Effect (NOE).[17]
-
Purpose: To determine the 3D structure and stereochemistry of a molecule by identifying protons that are spatially proximate.[2][18][19]
-
Mechanism: Both NOESY and ROESY are homonuclear experiments that detect through-space dipolar couplings.[18] The intensity of a NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶), making it highly sensitive to internuclear distance.[17]
-
Causality in Application: These experiments are crucial for differentiating between stereoisomers and determining the conformation of flexible molecules.[19] For instance, a strong NOE between a methyl group and a methine proton on a cyclohexane ring can establish their cis relationship.
-
The NOESY vs. ROESY Decision: The choice between NOESY and ROESY is dictated by the molecule's size (or more accurately, its rotational correlation time, τc).
-
Small molecules (MW < ~600 Da): Tumble rapidly in solution, giving a positive NOE. NOESY is generally the preferred experiment.[17][18][20]
-
Intermediate-sized molecules (MW ~700-1200 Da): Tumble at a rate where the NOE can be close to zero, making signals undetectable.[18][20] In this regime, ROESY is the mandatory choice , as the ROE is always positive regardless of molecular weight.[17][18][20]
-
Large molecules (MW > ~1200 Da): Tumble slowly, resulting in a negative NOE. NOESY is effective, but ROESY can also be used to avoid complications from spin diffusion (the relay of NOE through a chain of protons), which can lead to erroneous structural interpretations.[20]
-
Data Presentation: A Comparative Summary
The following table provides a direct comparison of the key attributes and applications of these foundational 2D NMR techniques.
| Experiment | Correlation Type | Nuclei Correlated | Range | Primary Application | Relative Sensitivity |
| COSY | Through-Bond (J-coupling)[11] | ¹H ↔ ¹H | 2-4 bonds | Identifying proton spin systems; H-H connectivity.[9] | High |
| HSQC | Through-Bond (J-coupling)[14] | ¹H ↔ ¹³C / ¹⁵N | 1 bond | Assigning carbons directly bonded to protons.[2][15] | Very High (Proton Detected)[14] |
| HMBC | Through-Bond (J-coupling)[14] | ¹H ↔ ¹³C / ¹⁵N | 2-4 bonds | Assembling the carbon skeleton; identifying quaternary carbons.[13][15] | High (Proton Detected)[21] |
| NOESY | Through-Space (NOE)[18] | ¹H ↔ ¹H | < 5 Å | Determining stereochemistry and 3D conformation.[19] | Moderate to Low |
| ROESY | Through-Space (ROE)[17] | ¹H ↔ ¹H | < 5 Å | Same as NOESY; essential for intermediate-sized molecules.[20] | Moderate to Low |
Experimental Protocols: A Practical Guide
Achieving high-quality, interpretable data requires careful attention to acquisition parameters. The following are generalized, step-by-step protocols for a standard small organic molecule (~300-500 Da) on a 500 MHz spectrometer.
General Sample Preparation
-
Dissolve: Accurately weigh ~5-10 mg of the purified compound. Dissolve in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Filter: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube to remove any particulate matter.
-
Lock & Shim: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity, which is critical for resolution and peak shape.[22]
Protocol 1: Acquiring a gCOSY Spectrum
The gradient-selected COSY (gCOSY) is the modern standard, offering good artifact suppression.
-
Load Experiment: Load a standard gCOSY parameter set.
-
Set Spectral Width (sw): In both dimensions (F1 and F2), set the spectral width to encompass all proton signals observed in the 1D ¹H spectrum (e.g., 12 ppm).[23]
-
Set Acquisition Points (np, ni):
-
F2 (Direct Dimension): Set the number of complex points (np or TD in F2) to 2048 (2k) for good digital resolution.
-
F1 (Indirect Dimension): Set the number of increments (ni or TD in F1) to 256 or 512. This is a key parameter; more increments improve resolution in F1 but increase experiment time.
-
-
Set Number of Scans (ns): For a sample of this concentration, ns = 2 or 4 is typically sufficient. The number of scans should be a multiple of 4 or 8 to accommodate the phase cycle.
-
Set Relaxation Delay (d1): Set d1 to 1.5 - 2.0 seconds to allow for adequate relaxation of the protons between scans.
-
Acquire & Process: Start the acquisition. After completion, apply a sine-bell or squared sine-bell window function in both dimensions and perform the 2D Fourier Transform.
Protocol 2: Acquiring a gHSQC Spectrum
-
Load Experiment: Load a standard gradient-selected, sensitivity-enhanced HSQC parameter set (e.g., hsqcedetgpsp).
-
Set Spectral Widths (sw):
-
F2 (¹H): Set to the same width as the ¹H spectrum (e.g., 12 ppm).
-
F1 (¹³C): Set to encompass all expected carbon signals (e.g., 0-160 ppm for a typical organic molecule). Reference a 1D ¹³C spectrum if available.[23]
-
-
Set Coupling Constant: The experiment is optimized for a one-bond C-H coupling constant. A value of 145 Hz is a robust starting point for sp³ and sp² carbons.
-
Set Acquisition Points:
-
F2 (¹H): np = 1024 (1k).
-
F1 (¹³C): ni = 128 or 256.
-
-
Set Number of Scans (ns): ns = 2 or 4 is often sufficient due to the high sensitivity.
-
Set Relaxation Delay (d1): d1 = 1.5 seconds.
-
Acquire & Process: Start the acquisition. Process with a squared sine-bell window function in F2 and a sine-bell in F1.
Protocol 3: Acquiring a gHMBC Spectrum
-
Load Experiment: Load a standard gradient-selected HMBC parameter set (e.g., hmbcgplpndqf).
-
Set Spectral Widths: Use the same ¹H and ¹³C spectral widths as in the HSQC experiment.[23]
-
Set Long-Range Coupling Constant: This is the most critical parameter. The delay in the pulse sequence is optimized for a specific long-range nJCH value. A value of 8 Hz is a common and effective compromise for detecting both ²JCH and ³JCH correlations. If specific couplings are targeted (e.g., across a carbonyl), values of 4-6 Hz might be better, potentially requiring a second experiment.[15]
-
Set Acquisition Points:
-
F2 (¹H): np = 2048 (2k).
-
F1 (¹³C): ni = 256 or 512.
-
-
Set Number of Scans (ns): HMBC correlations are weaker than HSQC. Increase ns to 8 or 16.
-
Set Relaxation Delay (d1): d1 = 1.5 - 2.0 seconds.
-
Acquire & Process: Start the acquisition. Process using a squared sine-bell window function in F2 and a sine-bell in F1. Often processed in magnitude mode to avoid phasing issues with the small, varied couplings.
Protocol 4: Acquiring a NOESY Spectrum
-
Load Experiment: Load a standard phase-sensitive gradient-selected NOESY parameter set (e.g., noesygpph).
-
Set Spectral Widths: Set spectral widths in F1 and F2 to the ¹H spectrum width.
-
Set Mixing Time (d8): This is the most critical parameter in a NOESY experiment. It is the duration during which NOE transfer occurs. For a small molecule, a mixing time equal to the T₁ relaxation time of the protons of interest is a good starting point. A typical value is 500-800 ms .
-
Set Acquisition Points:
-
F2 (¹H): np = 2048 (2k).
-
F1 (¹H): ni = 256 or 512.
-
-
Set Number of Scans (ns): NOE effects are weak. ns = 8, 16, or higher is common.
-
Set Relaxation Delay (d1): d1 = 2.0 seconds.
-
Acquire & Process: Start the acquisition. Process with a squared sine-bell window function in both dimensions. Phase-sensitive data requires careful phasing. For small molecules, diagonal and cross-peaks will have opposite phases.[20]
Visualization of NMR Correlation Types
The fundamental difference between these classes of experiments is the mechanism of magnetization transfer, which dictates the information they provide.
Conclusion: An Integrated, Self-Validating Approach
No single 2D NMR experiment can, in isolation, validate a complex molecular structure. True confidence is achieved when the data from these orthogonal techniques converge to tell a single, consistent story. A COSY spectrum defines a proton network, an HSQC spectrum attaches those protons to their carbons, an HMBC spectrum pieces the resulting fragments together across quaternary centers and heteroatoms, and a NOESY/ROESY spectrum confirms that the final 3D arrangement is sterically plausible. This integrated, cross-validating methodology is the gold standard in modern chemical research and drug development, transforming NMR spectroscopy from a simple analytical tool into a powerful engine for structural discovery.[24][25][26]
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UC San Diego SSPPS NMR Facility. (2015). NOESY and ROESY.
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
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Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
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ACD/Labs. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1.
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Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
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National Institutes of Health (NIH). (n.d.). Application of NMR and Molecular Docking in Structure-based Drug Discovery.
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YouTube. (2025). How Is NMR Used In Drug Discovery? - Chemistry For Everyone.
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Organic Spectroscopy International. (2014). NOESY and ROESY.
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ACD/Labs. (n.d.). The advantages of overlaying an HSQC spectrum with an HMBC spectrum.
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Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy.
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Wiley Online Library. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments.
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ACD/Labs. (2009). Stereochemistry Information from NOESY/ROESY data … Part 2.
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ACS Publications. (n.d.). Through-Bonds and Through-Space Solid-State NMR Correlations at Natural Isotopic Abundance: Signal Assignment and Structural Study of Simvastatin.
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Labome. (2014). NMR Spectroscopy in Drug Discovery and Development.
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NMR Service. (n.d.). Types of 2D NMR.
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University of Missouri. (2018). NOESY and ROESY.
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ResearchGate. (n.d.). The Chemical Bond: The Perspective of NMR Spectroscopy.
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San Diego State University. (n.d.). Common Problems | SDSU NMR Facility.
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Varian NMR. (n.d.). 2D NMR FOR THE CHEMIST.
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
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University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
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Creative Biostructure. (n.d.). NMR Techniques for Structure-Based Drug Discovery.
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University of Ottawa NMR Facility Blog. (2008). Artifacts Due To Setting the Receiver Gain Too High in 2D Homonuclear Experiments.
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University of Missouri. (2020). HSQC and HMBC for Topspin.
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JoVE. (2024). Two-Dimensional (2D) NMR: Overview.
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Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
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Columbia University. (n.d.). COSY | NMR Core Facility.
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Chemistry LibreTexts. (2025). 2D NMR Introduction.
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ResearchGate. (2025). Optimization and practical implementation of ultrafast 2D NMR experiments.
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Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
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Semantic Scholar. (2004). Through-Bonds and Through-Space Solid-State NMR Correlations at Natural Isotopic Abundance: Signal Assignment and Structural Study of Simvastatin.
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University of Connecticut. (2023). Aligning Molecular Dynamics with 2D NMR Derived NOE Restraints.
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YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules.
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PubMed Central. (n.d.). Restraint Validation of Biomolecular Structures Determined by NMR in the Protein Data Bank.
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A Comparative Guide to the Synthesis of 1,2,3-Triazole-4-carbaldehydes: An Evaluation of Alternative Starting Materials
Introduction
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding.[1][2][3] Among its many derivatives, 1,2,3-triazole-4-carbaldehydes stand out as exceptionally versatile synthetic intermediates. The aldehyde functionality serves as a linchpin for a vast array of chemical transformations, enabling the construction of complex molecular architectures with diverse biological activities and material properties.[3][4]
Traditionally, the synthesis of these valuable building blocks has relied on a limited set of starting materials. However, the ever-present demand for more efficient, scalable, and sustainable synthetic routes has spurred the exploration of alternative starting materials. This guide provides a comprehensive comparison of three distinct and effective strategies for the synthesis of 1,2,3-triazole-4-carbaldehydes, each commencing from a different precursor. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed, field-tested protocols to empower researchers in their synthetic endeavors.
Route A: The "Click-and-Oxidize" Strategy from Propargyl Alcohol
This is arguably the most prevalent and well-established method for accessing 1,2,3-triazole-4-carbaldehydes.[5][6] The strategy hinges on the highly reliable Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," followed by a straightforward oxidation step.[7][8] The causality behind this two-step approach lies in the ready availability and stability of propargyl alcohol as the alkyne source.
The CuAAC reaction between an organic azide and propargyl alcohol proceeds with exceptional regioselectivity, exclusively yielding the 1,4-disubstituted 4-hydroxymethyl-1,2,3-triazole isomer.[5][9] This high fidelity is a direct consequence of the copper-catalyzed reaction mechanism, which avoids the formation of the 1,5-isomer typically seen in thermal Huisgen cycloadditions.[5][7] The subsequent oxidation of the primary alcohol to the aldehyde is a standard and high-yielding transformation, often accomplished with mild and selective oxidizing agents like manganese(IV) oxide (MnO₂).[5][6]
Caption: Workflow for Route A: "Click-and-Oxidize" Strategy.
Experimental Protocol: Synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde via Route A
Step 1: Synthesis of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol
-
To a stirred solution of phenylazide (1.0 mmol) and propargyl alcohol (1.2 mmol) in a 1:1 mixture of t-BuOH and water (10 mL), add sodium ascorbate (0.1 mmol) followed by copper(II) sulfate pentahydrate (0.05 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (1-phenyl-1H-1,2,3-triazol-4-yl)methanol.
Step 2: Oxidation to this compound
-
Dissolve (1-phenyl-1H-1,2,3-triazol-4-yl)methanol (1.0 mmol) in dichloromethane (DCM, 15 mL).
-
Add activated manganese(IV) oxide (10.0 mmol) to the solution.
-
Stir the resulting suspension vigorously at room temperature overnight.[6]
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing the pad with DCM.
-
Concentrate the filtrate under reduced pressure to yield this compound as a solid.[6]
Route B: The Tandem Approach from Propargyl Aldehyde Acetal
This strategy offers a more streamlined, one-pot synthesis of 1,2,3-triazole-4-carbaldehydes by utilizing a protected form of propargyl aldehyde, such as its diethyl acetal.[4] The rationale for this approach is to circumvent the isolation of the alcohol intermediate and the subsequent separate oxidation step, thereby improving atom and step economy.
The synthesis commences with a tandem reaction sequence that begins with the in situ acid-catalyzed cleavage of the acetal to generate the reactive propargyl aldehyde.[4] This is immediately followed by the CuAAC reaction with an organic azide in the same reaction vessel. The mild acidic conditions required for acetal cleavage are compatible with the subsequent copper-catalyzed cycloaddition, making this a highly efficient one-pot process.[4]
Caption: Workflow for Route B: Tandem Approach.
Experimental Protocol: One-Pot Synthesis of a 1,2,3-Triazole-4-carbaldehyde Derivative via Route B
-
To a solution of the organic azide (1.0 mmol) and propargyl aldehyde diethyl acetal (1.2 mmol) in a protic solvent mixture (e.g., t-BuOH/H₂O), add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).
-
Stir the mixture at room temperature for a designated period to ensure acetal cleavage.
-
Subsequently, add sodium ascorbate (0.1 mmol) and copper(II) sulfate pentahydrate (0.05 mmol) to the reaction mixture.
-
Continue stirring at room temperature until the CuAAC reaction is complete, as monitored by TLC.
-
Work-up the reaction as described in Route A, Step 1, followed by purification to obtain the desired 1,2,3-triazole-4-carbaldehyde.
Route C: The Direct Synthesis from 3-Dimethylaminoacrolein
This less conventional yet highly effective route provides a direct, one-step synthesis of 1,2,3-triazole-4-carbaldehydes, bypassing the need for either oxidation or a tandem reaction sequence.[10][11] The key starting material here is 3-dimethylaminoacrolein, which serves as a three-carbon building block containing a masked aldehyde functionality.
The reaction proceeds via a cycloaddition of an organic azide, such as 4-nitrophenyl azide, to the enamine double bond of 3-dimethylaminoacrolein.[10][11] This is followed by the elimination of dimethylamine to directly furnish the 1,4-disubstituted 1,2,3-triazole-4-carbaldehyde. This method has been reported to be scalable to the multigram level, making it an attractive option for large-scale synthesis.[10][11]
Caption: Workflow for Route C: Direct Synthesis.
Experimental Protocol: Synthesis of 4-Formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole via Route C
-
Dissolve 4-nitrophenyl azide (1.0 mmol) and 3-dimethylaminoacrolein (1.1 mmol) in a suitable solvent such as ethanol.
-
Heat the reaction mixture at reflux for the required duration, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole.
Performance Comparison
To facilitate an objective evaluation of these synthetic strategies, the following table summarizes their key performance indicators.
| Feature | Route A: "Click-and-Oxidize" | Route B: Tandem Approach | Route C: Direct Synthesis |
| Starting Materials | Organic Azide, Propargyl Alcohol | Organic Azide, Propargyl Aldehyde Acetal | Organic Azide, 3-Dimethylaminoacrolein |
| Number of Steps | Two (Cycloaddition, Oxidation) | One-Pot (Tandem Reaction) | One |
| Typical Overall Yield | High (often >80%)[6] | Good to Excellent[4] | Good[10][11] |
| Scalability | Readily scalable | Scalable | Demonstrated multigram scale[10][11] |
| Key Advantages | High reliability, well-established, readily available starting materials. | Increased step and atom economy, one-pot procedure. | Most direct route, avoids oxidation reagents. |
| Potential Drawbacks | Requires a separate oxidation step and the handling of oxidizing agents. | Acetal starting material may be less common than propargyl alcohol. | Substrate scope with different azides may vary. |
Conclusion and Future Perspectives
The synthesis of 1,2,3-triazole-4-carbaldehydes is a mature field with several robust and reliable methods at the disposal of the synthetic chemist. The choice of the optimal synthetic route will invariably depend on the specific requirements of the research, including the desired scale, the availability of starting materials, and the tolerance of the substrate to different reaction conditions.
The "Click-and-Oxidize" strategy (Route A) remains a workhorse in the field due to its predictability and the widespread availability of propargyl alcohol. For researchers prioritizing efficiency and seeking to minimize manual interventions, the one-pot tandem approach (Route B) from propargyl aldehyde acetals presents a compelling alternative. Finally, the direct synthesis from 3-dimethylaminoacrolein (Route C) offers the most concise pathway and is particularly advantageous for large-scale production where minimizing the number of synthetic steps is paramount.
Future research in this area will likely focus on the development of even more sustainable and greener synthetic methodologies. This may include the use of heterogeneous catalysts for easier separation and recycling, flow chemistry for enhanced safety and scalability, and the exploration of novel, bio-based starting materials.[12][13][14] As the importance of 1,2,3-triazole-4-carbaldehydes in drug discovery and materials science continues to grow, the development of innovative and efficient synthetic strategies will remain a key area of scientific inquiry.
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Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI. [Link]
-
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1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. ResearchGate. [Link]
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Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. European Journal of Chemistry. [Link]
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Metal-free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO as formyl source. Indian Academy of Sciences. [Link]
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Visible-light-promoted three-component cycloaddition reaction: synthesis of 4-functionalized 1,5-disubstituted 1,2,3-triazoles. Green Chemistry (RSC Publishing). [Link]
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Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
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Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H). Organic Communications. [Link]
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Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. RSC Publishing. [Link]
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Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. NIH. [Link]
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Propargyl Alcohol-Derived 1,2,3-Triazoles Demonstrate Antiplasmodial Activity. ResearchGate. [Link]
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1,2,3- Triazoles: general and key synthetic strategies. Semantic Scholar. [Link]
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Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing. [Link]
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Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI. [Link]
-
A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023). PubMed. [Link]
-
1,2,3-Triazole. Wikipedia. [Link]
-
Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers. [Link]
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Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journals. [Link]
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A practical flow synthesis of 1,2,3-triazoles. RSC Publishing. [Link]
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Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. NIH. [Link]
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A practical flow synthesis of 1,2,3-triazoles. PMC - NIH. [Link]
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Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. PubMed. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, establishing the purity of synthetic compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth, scientifically grounded approach to assessing the purity of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde, a versatile building block in medicinal chemistry, utilizing High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind the chosen methodology, compare it with viable alternatives, and provide detailed protocols to ensure you can confidently validate the integrity of your compound.
The Critical Role of Purity in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1][2] Impurities, which can arise from starting materials, side reactions, or degradation, can significantly impact the outcome of subsequent synthetic steps and biological assays. Therefore, a robust and validated analytical method for purity determination is not just a quality control measure; it is a fundamental aspect of scientific rigor.
HPLC: The Gold Standard for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity of non-volatile and thermally labile compounds like our target molecule.[3][4][5] Its high resolving power, sensitivity, and reproducibility make it ideal for separating the main compound from structurally similar impurities.[4] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for aromatic compounds such as this compound.[6][7][8]
The "Why" Behind the Method: A Mechanistic Perspective
Our recommended method leverages the principles of reversed-phase chromatography. The stationary phase, typically a C18-bonded silica, is nonpolar, while the mobile phase is a polar mixture, usually of water and an organic solvent like acetonitrile or methanol. The separation is driven by the differential partitioning of the analyte and its impurities between these two phases. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase.
The inclusion of an acid, such as phosphoric acid or formic acid, in the mobile phase is crucial for obtaining sharp, symmetrical peaks by suppressing the ionization of any acidic or basic functional groups, thereby ensuring consistent retention times.[9]
Experimental Workflow: A Validated HPLC Protocol
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the results.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[10]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.[10]
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, and phosphoric acid or formic acid.
-
Reference Standard: A certified reference standard of this compound (≥99.5% purity).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid | Provides good separation for aromatic compounds. The acid ensures sharp peaks. |
| Gradient | Start with a lower percentage of acetonitrile (e.g., 30%) and ramp up to a higher percentage (e.g., 90%) over 15-20 minutes. | A gradient elution is essential to separate compounds with a range of polarities, ensuring that both early and late-eluting impurities are detected. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm or determined by UV scan | Aromatic compounds typically absorb strongly in the UV region. A DAD allows for the monitoring of multiple wavelengths and spectral analysis to check for co-eluting peaks. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
Workflow Diagram
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A Senior Application Scientist's Guide to Comparative Docking Studies of Triazole Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of molecular docking studies featuring triazole derivatives. It summarizes key quantitative data, details experimental protocols, and visualizes workflows to support ongoing research in computational drug discovery.
The triazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its remarkable versatility, including metabolic stability and the ability of its nitrogen atoms to act as hydrogen bond donors or acceptors, allows for a wide range of interactions with biological macromolecules.[4] This makes it a valuable starting point for designing potent and selective inhibitors for various biological targets.[2][4] In silico techniques, particularly molecular docking, have become indispensable for exploring the binding modes and affinities of novel triazole derivatives, thereby accelerating lead identification and optimization.[5][6][7][8]
This guide synthesizes established methodologies to offer a comparative framework for conducting and interpreting these crucial computational experiments.
The Foundation: Understanding Molecular Docking
At its core, molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., a triazole derivative) when bound to a second (the receptor or target, typically a protein).[9] The primary goal is to identify the most stable binding pose, which is quantified by a 'docking score'—an estimation of the binding affinity, commonly expressed in kcal/mol.[1][10] A more negative score typically indicates a stronger, more favorable binding interaction. This process allows us to rank potential drug candidates, understand structure-activity relationships (SAR), and propose mechanisms of action at a molecular level before committing to costly and time-consuming synthesis and in vitro testing.[7][11]
A Generalized Workflow for Robust Comparative Docking
A successful and reliable docking study is not merely about generating a score; it is a multi-step process where each stage is critical for the validity of the final results. The causality behind these experimental choices is key to producing trustworthy data.
Experimental Protocol: Generalized Docking Workflow
-
Target Identification and Preparation:
-
Rationale: The first step is to select a biologically relevant target protein implicated in a disease of interest (e.g., enzymes, receptors). The quality of the protein structure is paramount for a meaningful simulation.
-
Procedure:
-
Obtain the 3D crystal structure of the target protein from a public repository like the Protein Data Bank (RCSB PDB).[6][12]
-
Prepare the protein using software like Chimera, Maestro, or AutoDock Tools. This involves removing non-essential components like water molecules and co-crystallized ligands, which can interfere with the docking process.[6][13]
-
Add polar hydrogen atoms and assign appropriate atomic charges, as these are crucial for calculating electrostatic interactions.
-
Identify the binding site. This can be determined from the location of a co-crystallized ligand in the experimental structure or predicted using site-finder algorithms.
-
-
-
Ligand Preparation:
-
Rationale: The ligand structures must be energetically minimized and possess the correct 3D geometry and protonation state to ensure an accurate simulation of their behavior in the protein's binding pocket.
-
Procedure:
-
Draw the 2D structures of the triazole derivatives to be studied.
-
Convert these 2D structures into 3D models using programs like Open Babel or ChemDraw.[1]
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Assign appropriate protonation states (e.g., at physiological pH 7.4) and partial charges.
-
-
-
Docking Simulation:
-
Rationale: This is the core computational experiment. The chosen algorithm explores various possible conformations of the ligand within the defined binding site to find the most favorable interactions.
-
Procedure:
-
Select a validated docking program such as AutoDock Vina, Schrödinger's Glide, or GOLD.[1][5][14]
-
Define a "grid box" or docking region. This is a 3D cube centered on the active site that confines the search space for the ligand, increasing computational efficiency.[1]
-
Execute the docking run. Algorithms like the Lamarckian Genetic Algorithm are often used to explore the ligand's conformational flexibility and find the best binding pose.[1]
-
The software will generate several possible binding poses for each ligand, ranked by their docking scores.
-
-
-
Results Analysis and Interpretation:
-
Rationale: The output of a docking run is more than just a number. Visual inspection and analysis of the top-ranked poses are essential to understand the molecular basis for the predicted binding affinity.
-
Procedure:
-
Rank the triazole derivatives based on their docking scores.
-
Visualize the protein-ligand complexes using software like PyMOL or Discovery Studio.
-
Analyze the key intermolecular interactions: identify hydrogen bonds, hydrophobic contacts, pi-pi stacking, and electrostatic interactions between the ligand and specific amino acid residues in the active site.[1][8][14]
-
Compare the binding modes of different derivatives to elucidate the structure-activity relationship (SAR). For instance, does adding a hydroxyl group lead to a new hydrogen bond and a better score?
-
-
The following diagram illustrates this generalized workflow.
Case Study: Docking of Triazole Derivatives Against Aromatase (CYP19A1)
To illustrate the practical application of this workflow, we will consider a comparative docking study of designed 1,2,4-triazole derivatives against the Aromatase enzyme, a key target in estrogen-dependent breast cancer.[1] Drugs like Letrozole and Anastrozole are well-known triazole-based aromatase inhibitors.[1]
Protocol: Aromatase Docking
-
Target Preparation: The crystal structure of human placental aromatase (PDB ID: 3EQM) was downloaded from the RCSB PDB. Using AutoDock Tools, water molecules were removed, polar hydrogens were added, and Kollman charges were assigned.
-
Ligand Preparation: A series of hypothetical 1,2,4-triazole derivatives (T1-T4) and the known inhibitor Letrozole were sketched in 2D, converted to 3D, and energetically minimized. Gasteiger charges were computed.
-
Docking Simulation: AutoDock 4.2 was used.[1] A grid box of 60x60x60 Å with 0.375 Å spacing was centered on the heme iron atom in the active site. The Lamarckian Genetic Algorithm was employed with 100 independent runs for each ligand.[1]
-
Analysis: The pose with the lowest binding energy from the most populated cluster was selected for analysis.
Data Presentation: Comparative Docking Results
| Compound ID | Key Substituent (R) | Binding Energy (kcal/mol) | Key Interacting Residues | H-Bonds |
| Letrozole | (Standard) | -9.96 | HEM601, Arg115, Met374, Phe221 | 1 (N4-Heme) |
| T1 | -H | -8.15 | HEM601, Arg115, Ala306 | 1 (N4-Heme) |
| T2 | -CH2OH | -8.98 | HEM601, Arg115, Ser478, Met374 | 2 (N4-Heme, OH-Ser478) |
| T3 | -CN | -9.89 | HEM601, Arg115, Phe221, Leu477 | 1 (N4-Heme) |
| T4 | -COOH | -8.54 | Arg115, Ser478, Asp309 | 2 (COOH-Arg/Ser) |
Note: This data is illustrative and based on published findings for similar compounds.[1]
From this comparative data, several insights emerge. The N4 atom of the triazole ring consistently coordinates with the heme iron, a critical interaction for aromatase inhibition.[1] Compound T2 , with a hydroxymethyl group, shows an improved binding energy over the unsubstituted T1 due to an additional hydrogen bond with Ser478. Compound T3 demonstrates a binding energy comparable to the standard drug Letrozole, suggesting its cyano group engages in favorable hydrophobic and pi-stacking interactions similar to one of Letrozole's cyanophenyl rings. Interestingly, while T4 forms two hydrogen bonds, its overall binding energy is lower, possibly due to steric hindrance or unfavorable desolvation energy of the carboxylic acid group in the largely hydrophobic active site.
This analysis of specific molecular interactions provides a rational basis for prioritizing compounds for synthesis and biological evaluation.
Scientific Integrity: Building a Self-Validating System
The trustworthiness of any computational model hinges on its validation. To ensure the reliability of a docking protocol, several checks must be performed.
-
Protocol Validation: A crucial first step is to remove the original co-crystallized ligand from the PDB structure and attempt to dock it back into the binding site. The protocol is considered valid if the software can reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[1]
-
Use of Controls: The study should include known active compounds (positive controls) and known inactive compounds (decoys or negative controls).[1] A robust docking protocol should consistently score the active compounds higher than the inactive ones, demonstrating its ability to distinguish binders from non-binders.
-
Post-Docking Refinement: For high-priority candidates, the stability of the docked pose should be further assessed using more computationally intensive methods like Molecular Dynamics (MD) simulations.[6][14] MD simulations can provide insights into the physical movement and stability of the protein-ligand complex over time.
Ultimately, molecular docking is a predictive tool. Its hypotheses must be tested. The strongest validation comes from a high correlation between predicted binding affinities and experimentally determined biological activity (e.g., IC50 values).[4][5][11] This iterative cycle of computational prediction followed by experimental validation is the engine of modern structure-based drug design.
References
- Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Cal-Tek.
- Computer Aided Drug Design of 1,2,3-Triazole Fused Bioactive Derivative Targeting Glucosamine-6-Phosphate Synthase (GlmS). Taylor & Francis Online.
- Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. International Journal of Current Research and Clinical Pharmaceutical Sciences.
- Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain. PubMed.
- Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry.
- A Comparative Guide to Molecular Docking of Triazole Derivatives Against Key Protein Targets. Benchchem.
- Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain. MDPI.
- View of Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity.
- Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia.
- Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). NIH.
- (PDF) Synthesis, Characterization, Docking and In Silico Pharmacokinetics Study of New Triazole Derivatives as TDP1 Enzyme Inhibitor Compounds. ResearchGate.
- 2D-Quantitative Structure-Activity Relationship and Molecular Docking study of triazole compounds against trichophytonrubrum. RHAZES: Green and Applied Chemistry.
- Synthesis and Docking Study of Substituted Triazole Derivatives as Anti- Tubercular Agent. Scholars Research Library.
- A biochemistry‐oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. Taylor & Francis Online.
- Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Indian Journal of Pharmaceutical Education and Research.
- (PDF) Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity. ResearchGate.
- Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. PubMed.
- Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies.
- Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents. International Journal of Pharmacy and Biological Sciences.
- Pharmacological Evaluation of Novel Triazole Derivatives: Synthesis, Docking, and Biological Studies.
- Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. PMC - NIH.
- Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. PMC - NIH.
- Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. ResearchGate.
- Rational Design, synthesis and biological evaluation of novel triazole derivatives as potent and selective PRMT5 inhibitors with antitumor activity. PubMed.
- Synthesis and Biological Applications of Triazole Derivatives – A Review. Bentham Science.
- Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Longdom Publishing.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of specialized compounds like 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the protection of personnel and compliance with environmental regulations.
Hazard Identification and Immediate Safety Protocols
Before initiating any disposal procedure, a thorough understanding of the inherent hazards of this compound is paramount. According to available safety data, this compound presents the following risks:
-
Acute Oral Toxicity: Harmful if swallowed[1].
-
Serious Eye Irritation: Causes serious eye irritation[1][2].
-
Respiratory Irritation: May cause respiratory irritation[1][2].
Given these hazards, immediate safety protocols should be rigorously followed from the moment the compound is handled for disposal.
Personal Protective Equipment (PPE)
A non-negotiable aspect of handling this compound is the use of appropriate personal protective equipment. The following table outlines the minimum required PPE.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and subsequent irritation. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes that could cause serious eye irritation. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from accidental contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of dust or vapors that may cause respiratory irritation. |
The Primary Disposal Pathway: Professional Hazardous Waste Management
Due to the stable nature of the 1,2,3-triazole ring, which is resistant to hydrolysis, oxidation, and reduction, in-lab chemical neutralization is not a recommended or validated procedure for the complete degradation of this compound. Attempting to chemically treat this compound without a specific, validated protocol could result in the generation of unknown and potentially more hazardous byproducts.
Therefore, the primary and most prudent disposal method is to treat this compound as hazardous chemical waste . This waste must be collected, stored, and ultimately disposed of by a licensed and certified hazardous waste management company.
The following workflow outlines the decision-making and procedural steps for proper disposal.
Caption: Disposal workflow for this compound.
Step-by-Step Collection and Storage Protocol
Adherence to a systematic collection and storage protocol is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Step 1: Container Selection Select a waste container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is recommended. The container must be in good condition, free from damage or deterioration[3].
Step 2: Waste Collection Collect all waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., weigh boats, pipette tips), in the designated waste container. Keep the container closed except when adding waste[4].
Step 3: Labeling Proper labeling is a critical regulatory requirement. The label on the waste container must include:
-
The words "Hazardous Waste"[5].
-
The full chemical name: "this compound".
-
The approximate concentration and volume of the waste.
-
The date when waste was first added to the container.
-
The relevant hazard warnings (e.g., "Irritant," "Harmful if Swallowed").
Step 4: Segregation and Storage Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel[3][6]. It is crucial to segregate this waste from incompatible materials. Based on its chemical structure, avoid storing it with strong oxidizing agents[7]. The SAA should be in a well-ventilated area and have secondary containment to prevent the spread of material in case of a spill[6].
Regulatory Compliance: A National Perspective
The disposal of hazardous chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3]. Academic and research laboratories often have specific regulations under Subpart K of the RCRA, which provides alternative, more flexible standards for managing hazardous waste in these settings[8][9].
Key tenets of these regulations include:
-
Waste Determination: The laboratory is responsible for determining if its waste is hazardous.
-
Time and Quantity Limits: There are limits on how much hazardous waste can be accumulated in an SAA (typically up to 55 gallons) and for how long it can be stored before being moved to a central accumulation area or picked up for disposal[5][6].
-
Training: All personnel handling hazardous waste must receive appropriate training on disposal procedures and emergency response[3].
-
Documentation: Meticulous records of hazardous waste generation and disposal must be maintained[5].
It is imperative that all laboratory personnel familiarize themselves with their institution's specific hazardous waste management plan, which should be aligned with federal, state, and local regulations.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.
-
Control the Spill (if safe to do so): For small, manageable spills, and if you are trained to do so, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill. Avoid raising dust.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into the designated hazardous waste container for this compound.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Fully document the spill and the response actions taken, and report it to your EHS office.
By adhering to these structured and cautious procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- Daniels Health. (2025, May 21).
- U.S. Environmental Protection Agency. (2025, November 25).
- American Chemical Society. (n.d.).
- University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- EPFL. (n.d.).
- Spectrum Chemical. (2006, August 11).
- Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Unknown Source. (n.d.). Chemical Waste Disposal Guidelines.
- Vanderbilt University Medical Center. (n.d.).
- Benchchem. (n.d.). This compound.
- Fisher Scientific. (2025, December 19).
- Fisher Scientific. (2010, October 29).
- Santa Cruz Biotechnology. (n.d.). This compound.
- ResearchGate. (n.d.). Condition-dependent multicomponent reactions of 3-amino-1,2,4-triazoles, aldehydes, and acetoacetamides.
- Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
- Carl ROTH. (2024, March 3).
- Google Patents. (n.d.).
- AK Scientific, Inc. (n.d.). 1-Benzyl-4-phenyl-1,2,3-triazole.
- Biosynth. (n.d.). This compound.
- National Institutes of Health. (n.d.). Multicomponent Synthesis and Evaluation of New 1,2,3-Triazole Derivatives of Dihydropyrimidinones as Acidic Corrosion Inhibitors for Steel.
- Oriental Journal of Chemistry. (n.d.). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction.
- Carl ROTH. (2025, March 31).
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A Researcher's Guide to the Safe Handling of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde
In the dynamic landscape of drug discovery and organic synthesis, the safe and informed handling of novel chemical entities is paramount. This guide provides a detailed protocol for the use of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde, a versatile building block in medicinal chemistry. Our focus extends beyond mere procedural steps to instill a deep understanding of the causality behind each safety recommendation, ensuring a secure laboratory environment for all personnel.
Hazard Assessment: Understanding the Compound
-
Harmful if swallowed (Acute toxicity, oral)[1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
These classifications necessitate a stringent adherence to safety protocols to minimize exposure via ingestion, dermal contact, and inhalation. The primary routes of exposure are through the inhalation of dust particles and direct contact with the skin and eyes.
Personal Protective Equipment (PPE): An Essential Barrier
The selection and proper use of PPE are the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents skin contact and irritation. Nitrile offers good resistance to a variety of chemicals. |
| Eye Protection | Chemical safety goggles with side-shields or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Respiratory Protection | Work in a well-ventilated fume hood. If not possible, a NIOSH-approved respirator for organic vapors and particulates is required. | Minimizes the inhalation of dust and potential vapors, which can cause respiratory irritation. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from accidental spills and contamination. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Protocol: From Weighing to Quenching
A systematic workflow is crucial for minimizing risk. The following step-by-step procedure should be followed within a certified chemical fume hood.
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation: Before you begin, ensure the fume hood is clean and all necessary equipment is readily available. Don all PPE as specified in the table above.
-
Weighing: Carefully weigh the desired amount of the solid compound on a weigh paper or in a suitable container. Avoid creating dust.
-
Dissolution: Add the solid to the reaction vessel and introduce the solvent slowly to avoid splashing.
-
Reaction: Conduct the reaction under controlled conditions, monitoring for any unexpected changes.
-
Quenching and Workup: Once the reaction is complete, quench it appropriately. Handle all subsequent extractions and purifications within the fume hood.
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound using a suitable solvent, followed by soap and water.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper waste management is a critical aspect of laboratory safety. All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, weigh papers, and paper towels should be collected in a designated, clearly labeled solid hazardous waste container.
-
Liquid Waste: All solutions containing the compound, including reaction mixtures and solvents used for cleaning, must be collected in a labeled liquid hazardous waste container. Do not pour any of this waste down the drain.
-
Container Management: Ensure all waste containers are sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials. Follow your institution's specific guidelines for hazardous waste pickup and disposal.
By adhering to these comprehensive guidelines, researchers can safely and effectively utilize this compound in their work, fostering a culture of safety and scientific excellence.
References
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University of Wisconsin-Madison. (n.d.). Chemical Waste Name or Mixtures. Retrieved from [Link]
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Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]
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American Journal of Applied Science and Technology. (2025, March 25). Safety assessment of the 4- (6-phenyl-7h -[2][3][4] triazolo [3,4-b][2][4][5] thiadiazine-3- yl) -aniline compound and the effects. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubMed. (2017). Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster. Retrieved from [Link]
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Regulatory Mechanisms in Biosystems. (2024, February 27). Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. Retrieved from [Link]
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ResearchGate. (2024, May 13). Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. Retrieved from [Link]
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HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved from [Link]
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HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
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World Health Organization. (n.d.). TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY. Retrieved from [Link]
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ResearchGate. (2025, October 15). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]
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Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
